molecular formula C7H8N2O B1511495 1-(5-Methylpyrimidin-4-yl)ethanone CAS No. 932738-65-3

1-(5-Methylpyrimidin-4-yl)ethanone

Cat. No.: B1511495
CAS No.: 932738-65-3
M. Wt: 136.15 g/mol
InChI Key: AUPRPAWYCBJUMZ-UHFFFAOYSA-N
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Description

1-(5-Methylpyrimidin-4-yl)ethanone (CAS 932738-65-3) is a high-purity chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol, belongs to the pyrimidine family, a class of heterocyclic compounds fundamental to drug discovery . Pyrimidine derivatives are extensively investigated for their potential to modulate biological targets, and this specific ketone serves as a versatile synthetic intermediate for the development of more complex molecules. Research indicates that structurally related pyrimidinyl ethanone compounds are key components in the synthesis of potent ghrelin receptor inverse agonists or antagonists . Ghrelin receptor signaling is a prominent target for therapeutic intervention, and such compounds have been explored preclinically for potential applications in treating sleep disorders, including conditions of excessive somnolence and sleep-wake diseases . Furthermore, analogous adamantyl ethanone pyridyl derivatives have been identified as potent and selective inhibitors of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in metabolic syndromes such as type 2 diabetes and obesity . This highlights the potential relevance of the ethanone scaffold in developing therapeutics for metabolic conditions. For laboratory safety, this compound has the GHS signal word "Warning" and hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Recommended storage is under an inert atmosphere at 2-8°C to ensure stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methylpyrimidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-8-4-9-7(5)6(2)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPRPAWYCBJUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743167
Record name 1-(5-Methylpyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932738-65-3
Record name 1-(5-Methylpyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(5-Methylpyrimidin-4-yl)ethanone: A Key Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic methodology for preparing 1-(5-methylpyrimidin-4-yl)ethanone, a heterocyclic ketone of significant interest to the pharmaceutical and agrochemical research sectors. Pyrimidine derivatives are integral components of numerous bioactive molecules, and the targeted compound serves as a critical intermediate for the synthesis of a diverse range of more complex molecular architectures. This document details a field-proven protocol centered on the Grignard reaction with a cyanopyrimidine precursor, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and expected analytical characterization. The guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and scalable synthesis.

Introduction and Strategic Importance

Pyrimidine-based structures are foundational scaffolds in medicinal chemistry, famously constituting the building blocks of nucleic acids (thymine, cytosine, uracil) and appearing in numerous therapeutic agents. The introduction of an acetyl group onto the pyrimidine ring, as seen in this compound, provides a versatile chemical handle for further molecular elaboration. This ketone functionality can readily participate in a wide array of chemical transformations, including but not limited to, reductive amination, aldol condensations, and transition-metal-catalyzed cross-coupling reactions. Consequently, this compound is a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs, targeting areas such as antiviral and anticancer research.

Retrosynthetic Analysis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved through the nucleophilic addition of an organometallic reagent to a nitrile precursor. A retrosynthetic analysis logically disconnects the target ketone at the carbon-carbonyl carbon bond, identifying 4-cyano-5-methylpyrimidine as a key starting material and a methyl organometallic species as the required synthon.

The Grignard reaction is an exemplary choice for this transformation due to its reliability and the commercial availability of the required reagents. The core of this synthetic strategy involves two main stages:

  • Nucleophilic Addition: A Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile. The carbon atom bonded to magnesium is highly carbanionic and readily attacks the electrophilic carbon of the nitrile group in 4-cyano-5-methylpyrimidine. This addition breaks the carbon-nitrogen triple bond, forming a magnesium salt of an imine (an imine-magnesium complex).

  • Acidic Hydrolysis: The intermediate imine is unstable and is not typically isolated. Subsequent quenching of the reaction mixture with an aqueous acid, such as hydrochloric acid, protonates the nitrogen atom, leading to the formation of an iminium ion. This species is then readily hydrolyzed by water to yield the desired ketone and ammonia. The prolonged stirring with acid ensures the complete conversion of the imine to the ketone[1].

This method is advantageous as it constructs the key carbon-carbon bond directly and utilizes readily accessible starting materials.

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of this compound. All operations involving Grignard reagents must be conducted under anhydrous conditions to prevent quenching of the reagent.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier
4-Cyano-5-methylpyrimidineC₆H₅N₃119.1214037-67-1Major Chemical Suppliers
Methylmagnesium bromide (3.0 M in THF)CH₃MgBr119.2775-16-1Major Chemical Suppliers
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Major Chemical Suppliers
Hydrochloric Acid (1 M)HCl36.467647-01-0Major Chemical Suppliers
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Major Chemical Suppliers
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Major Chemical Suppliers
Synthetic Protocol

The overall synthetic scheme is depicted below:

Synthesis_Workflow cluster_reagents cluster_reagents2 start_material 4-Cyano-5-methylpyrimidine intermediate Intermediate Imine-Magnesium Complex (Not Isolated) start_material->intermediate 0 °C to 40 °C grignard CH₃MgBr (3.5 equiv) in Anhydrous THF product This compound intermediate->product Hydrolysis, 24h acid_quench 1 M HCl

Sources

1-(5-Methylpyrimidin-4-yl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-(5-Methylpyrimidin-4-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of this compound, a heterocyclic ketone of significant interest to researchers in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited in published literature, this document synthesizes information from foundational principles of pyrimidine chemistry and data from structurally related analogs to present a robust profile. We will delve into its predicted physicochemical properties, plausible synthetic routes, expected spectroscopic signatures for characterization, and its reactivity profile. This guide is intended to serve as a foundational resource for scientists exploring the utility of this compound as a versatile building block in the development of novel chemical entities.

Molecular Overview and Significance

This compound belongs to the pyrimidine class of heterocycles, which are core structures in numerous biologically active compounds, including nucleic acids (thymine, cytosine) and various pharmaceuticals. The molecule's structure, featuring a ketone substituent on the π-deficient pyrimidine ring, presents a unique combination of reactive sites, making it a valuable synthon for constructing more complex molecular architectures.

The strategic placement of the methyl and acetyl groups on the pyrimidine core dictates its electronic properties and reactivity. The acetyl group at the C4 position and the methyl group at the C5 position are crucial for modulating the molecule's interaction with biological targets and its utility in synthetic transformations.

Figure 1: 2D Structure of this compound.

Physicochemical Properties

PropertyValueSource / Method
Molecular Formula C₇H₈N₂OCalculated
Molecular Weight 136.15 g/mol Calculated
CAS Number Not assignedLiterature Survey
Appearance Off-white to yellow solidPredicted
Boiling Point ~110-120 °C at 13 TorrExtrapolated from analog[1]
pKa (of conjugate acid) ~ -1.5 to 0.5Predicted based on analogs[1]
Solubility Soluble in methanol, ethanol, DMSO, DMFPredicted
Storage Condition Inert atmosphere, 2-8°CRecommended for analogs[2]

Expert Rationale: The pyrimidine ring's two nitrogen atoms are electron-withdrawing, which significantly lowers the basicity compared to pyridine (pKa ~5.2). Therefore, the predicted pKa is expected to be low. The boiling point is extrapolated from a pyridine analog with a similar molecular weight.[1] Standard storage conditions for heterocyclic compounds are recommended to prevent degradation.[2]

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through established methods for pyrimidine ring formation. The most common and versatile is the Principal Synthesis , which involves the condensation of a β-dicarbonyl compound (or its equivalent) with an N-C-N synthon like formamidine.

G start Starting Materials: - 3-Acetyl-2-methyl-3-oxopropanal (or equivalent) - Formamidine acetate reaction Condensation Reaction (e.g., NaOEt in EtOH, reflux) start->reaction 1 workup Reaction Workup - Neutralization - Extraction (e.g., EtOAc) reaction->workup 2 purification Purification - Column Chromatography (Silica) - Recrystallization workup->purification 3 product Final Product: This compound purification->product 4

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on well-established pyrimidine syntheses.[3][4] Optimization of reaction time, temperature, and stoichiometry is recommended for achieving maximum yield.

Step 1: Reaction Setup

  • To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add formamidine acetate (1.1 eq.).

  • Stir the mixture at room temperature for 15 minutes under an inert atmosphere (N₂ or Ar).

Step 2: Reagent Addition

  • Add a solution of 2-methyl-3-oxobutanal (1.0 eq.), the β-dicarbonyl equivalent, dropwise to the stirred mixture. Rationale: This precursor contains the necessary C4-C5(Me)-C6 backbone and the acetyl group.

Step 3: Cyclocondensation

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). Rationale: Reflux provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Step 4: Workup and Isolation

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 5: Purification

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude material using silica gel column chromatography.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Step 6: Characterization

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic and Analytical Characterization

A comprehensive analytical approach is crucial for unambiguous structure confirmation.[5]

G sample Purified Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C, DEPT) Solvent: CDCl₃ or DMSO-d₆ sample->nmr Primary Structure ms Mass Spectrometry (EI or ESI) Determine M⁺ or [M+H]⁺ sample->ms Molecular Weight ir Infrared (IR) Spectroscopy (KBr pellet or thin film) Identify functional groups sample->ir Functional Groups structure Structural Confirmation - Correlate all spectral data - Purity Assessment nmr->structure ms->structure ir->structure

Figure 3: Workflow for the comprehensive spectroscopic analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be simple and highly informative.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 9.10s1HH-2The proton at C2 is flanked by two nitrogen atoms, causing significant deshielding.
~ 8.85s1HH-6The proton at C6 is adjacent to a nitrogen atom, resulting in a downfield shift.
~ 2.70s3H-C(O)CH₃Acetyl protons are typically found in this region as a sharp singlet.[6]
~ 2.55s3HRing-CH₃The methyl group on the pyrimidine ring, similar to those in related structures.[3][4]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon spectrum will reflect the electronic environment of each carbon atom.

Chemical Shift (δ, ppm)AssignmentRationale
~ 198.0C =OTypical chemical shift for a ketone carbonyl carbon attached to an aromatic ring.
~ 161.0C-4Carbon bearing the acetyl group, deshielded by nitrogen and oxygen.
~ 159.5C-2Carbon between two nitrogen atoms, highly deshielded.
~ 157.0C-6Carbon adjacent to one nitrogen atom.
~ 125.0C-5Carbon bearing the methyl group.
~ 28.0-C(O)C H₃Acetyl methyl carbon.
~ 16.0Ring-C H₃Ring methyl carbon.
Mass Spectrometry (MS)
  • Method: Electron Impact (EI) or Electrospray Ionization (ESI).

  • Expected M⁺: For EI, a molecular ion peak at m/z = 136.15.

  • Expected [M+H]⁺: For ESI, a protonated molecular ion at m/z = 137.16.

  • Key Fragmentation: A prominent fragment would be the loss of the acetyl group (•COCH₃, 43 Da), leading to a peak at m/z = 93.

Infrared (IR) Spectroscopy
  • ~1700 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the ketone.

  • ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring.

  • ~2950-3050 cm⁻¹: C-H stretching from the methyl and aromatic protons.

Reactivity Profile and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the electron-deficient pyrimidine ring and the electrophilic ketone moiety.

Figure 4: Predicted reactivity map of this compound.

Ring Reactivity
  • Nucleophilic Aromatic Substitution (SₙAr): The pyrimidine ring is π-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C6 positions, which are ortho and para to the ring nitrogens. However, without a good leaving group at these positions, such reactions are unlikely unless under harsh conditions.

  • Electrophilic Aromatic Substitution: This is generally difficult on the pyrimidine ring. The C5 position is the most electron-rich and therefore the most likely site for electrophilic attack, but the ring's overall deactivation means that strong activating conditions would be required. The existing methyl group at C5 further complicates this.

Ketone Moiety Reactivity

The acetyl group is a versatile handle for further synthetic modifications:

  • Condensation Reactions: The α-protons of the acetyl group can be deprotonated with a suitable base (e.g., LDA) to form an enolate. This enolate can then participate in aldol condensations, Claisen-Schmidt reactions with aldehydes[7][8], or alkylation reactions.

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

  • Oxidation (Baeyer-Villiger): The ketone can be converted to an ester using a peroxy acid (e.g., m-CPBA).

  • Formation of Heterocycles: The ketone can serve as a precursor for building other heterocyclic rings, for instance, by reacting with hydrazines to form pyrazoles.

Applications in Research and Drug Discovery

While specific applications for this compound are not documented, its structural motifs are present in a wide range of biologically active molecules. Pyrimidine derivatives are known to exhibit activities including antiviral, anticancer, and antimicrobial properties.

This compound is an ideal starting point for:

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can be used in screening campaigns to identify fragments that bind to protein targets.

  • Combinatorial Chemistry: The reactivity of the ketone allows for the rapid generation of libraries of related compounds for high-throughput screening.

  • Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core. This molecule provides a scaffold that can be elaborated to target specific enzyme active sites.

Conclusion

This compound is a heterocyclic compound with significant synthetic potential. Although detailed experimental characterization is sparse in the current literature, its chemical behavior can be confidently predicted from fundamental principles of heterocyclic chemistry. Its structure offers multiple avenues for synthetic modification, making it a valuable building block for medicinal chemists and researchers in materials science. This guide provides a foundational framework for its synthesis, characterization, and derivatization, enabling its exploration in various scientific endeavors.

References

  • Lead Sciences. 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone. Available at: [Link]

  • Azzam, R. A., Mohamed, S. K., & Elgemeie, G. H. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(3). Available at: [Link]

  • Azzam, R. A., Mohamed, S. K., & Elgemeie, G. H. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University ORCA. Available at: [Link]

  • Martins, P., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society.
  • Mao, S.-L., et al. (2012).
  • Makarov, M. V., et al. (2019). 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. ResearchGate. Available at: [Link]

  • Najem, R. S. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Tikrit Journal of Pure Science, 23(3), 48–55. Available at: [Link]

  • Najem, R. S. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 230985, 1-(Pyrimidin-5-yl)ethan-1-one. Available at: [Link]

  • Mao, S.-L., et al. (2012).

Sources

CAS number for 1-(5-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Methylpyrimidin-4-yl)ethanone: A Strategic Intermediate in Modern Drug Discovery

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Within this privileged scaffold, this compound represents a key heterocyclic ketone building block with significant, yet underexplored, potential for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of this compound, addressing its identification, physicochemical properties, a proposed synthetic pathway, and its prospective applications in drug development. While a dedicated CAS number for this specific molecule is not publicly cataloged, this document consolidates data from closely related analogs to provide a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals.

Introduction to the Pyrimidine Scaffold

Pyrimidine and its derivatives are fundamental components of life, most notably as the building blocks of nucleic acids (cytosine, thymine, and uracil). In the realm of medicinal chemistry, this nitrogen-containing heterocycle is classified as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. The pyrimidine ring system is sterically compact, capable of participating in hydrogen bonding as both a donor and acceptor, and its electronic properties can be readily modulated through substitution.

These features have led to its incorporation into a multitude of approved drugs, including kinase inhibitors like Imatinib (Gleevec) and antiviral agents such as Zidovudine (AZT). The subject of this guide, this compound, is a functionalized pyrimidine derivative featuring an acetyl group at the C4 position and a methyl group at the C5 position. This specific arrangement of functional groups offers synthetic chemists a versatile handle for molecular elaboration, making it a molecule of high interest for constructing complex and targeted therapeutic agents.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, patent applications, and scientific reproducibility. While extensive searches of chemical databases have not identified a registered , its fundamental identifiers and predicted properties can be established.

Chemical Identifiers

For clarity and reference, the identifiers of the target compound and its closest publicly registered analog, the parent compound 1-(Pyrimidin-4-yl)ethanone, are provided below.

IdentifierThis compound1-(Pyrimidin-4-yl)ethanone (Parent Analog)
IUPAC Name This compound1-(pyrimidin-4-yl)ethanone
CAS Number Not Publicly Available39870-05-8[1]
Molecular Formula C₇H₈N₂OC₆H₆N₂O[1]
Molecular Weight 136.15 g/mol 122.12 g/mol [1]
Canonical SMILES CC1=CN=CN=C1C(=O)CCC(=O)C1=NC=NC=C1[1]
Predicted Physicochemical Properties

The physicochemical properties of a drug molecule are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. Using computational models and data from the parent analog, we can predict the key properties of this compound.

PropertyPredicted ValueRationale & Impact on Drug Development
LogP (Lipophilicity) ~0.5 - 0.8This predicted low-to-moderate lipophilicity suggests a favorable balance between aqueous solubility and cell membrane permeability, a desirable starting point for oral drug candidates.
Topological Polar Surface Area (TPSA) 42.9 ŲA TPSA in this range is often associated with good oral bioavailability and cell permeability.
Hydrogen Bond Acceptors 3The two nitrogen atoms of the pyrimidine ring and the carbonyl oxygen can act as hydrogen bond acceptors, facilitating interactions with biological targets.
Hydrogen Bond Donors 0The absence of donor groups enhances membrane permeability.
Rotatable Bonds 1The low number of rotatable bonds imparts conformational rigidity, which can be advantageous for binding affinity and selectivity by reducing the entropic penalty upon binding to a target.

Proposed Synthesis and Purification Workflow

The absence of a commercial source for this compound necessitates a reliable synthetic protocol. Based on established organometallic and heterocyclic chemistry, a robust two-step synthesis is proposed, starting from the commercially available 4-chloro-5-methylpyrimidine.

Proposed Synthetic Scheme

The proposed synthesis involves a Grignard reaction followed by an oxidation step. This approach is chosen for its high efficiency and functional group tolerance.

G A 4-Chloro-5-methylpyrimidine (Starting Material) D Grignard Formation (Intermediate) A->D 1. React with B Magnesium Turnings (Mg) Anhydrous THF B->D C Acetaldehyde (Electrophile) E 1-(5-Methylpyrimidin-4-yl)ethanol (Alcohol Intermediate) C->E D->E 2. Quench with G This compound (Final Product) E->G 3. Oxidation F Oxidizing Agent (e.g., PCC, Dess-Martin) DCM F->G

Caption: Proposed Grignard-based synthesis workflow.

Step-by-Step Experimental Protocol

Materials: 4-chloro-5-methylpyrimidine, magnesium turnings, iodine crystal, anhydrous tetrahydrofuran (THF), acetaldehyde, Dess-Martin periodinane (DMP), dichloromethane (DCM), saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, anhydrous MgSO₄.

Step 1: Synthesis of 1-(5-Methylpyrimidin-4-yl)ethanol (Alcohol Intermediate)

  • Initiation: To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine and gently warm with a heat gun until violet vapors are observed. This step etches the magnesium surface to initiate Grignard formation.

  • Grignard Formation: Add anhydrous THF and a small portion of a solution of 4-chloro-5-methylpyrimidine (1.0 equivalent) in THF. Wait for the exothermic reaction to begin (solution becomes warm and cloudy). Once initiated, add the remaining 4-chloro-5-methylpyrimidine solution dropwise, maintaining a gentle reflux.

    • Expert Insight: The success of a Grignard reaction hinges on strictly anhydrous conditions. Any moisture will quench the highly reactive organomagnesium species, drastically reducing the yield.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the pyrimidinylmagnesium chloride intermediate.

  • Electrophilic Quench: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of acetaldehyde (1.5 equivalents) in anhydrous THF dropwise. The reaction is highly exothermic and must be controlled.

  • Workup: After 1 hour at 0 °C, quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 2: Oxidation to this compound (Final Product)

  • Reaction Setup: Dissolve the crude 1-(5-methylpyrimidin-4-yl)ethanol from the previous step in dichloromethane (DCM).

  • Oxidation: Add Dess-Martin periodinane (DMP, 1.5 equivalents) portion-wise at room temperature. The reaction is typically complete within 1-2 hours, and its progress can be monitored by Thin Layer Chromatography (TLC).

    • Trustworthiness: DMP is a mild and highly selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. It minimizes over-oxidation and side reactions, ensuring a cleaner product profile compared to harsher reagents like chromic acid.

  • Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ containing sodium thiosulfate to reduce excess DMP. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Final Polish: Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate. Its acetyl group is a key functional handle for a variety of chemical transformations to build more complex molecules.

Role as a Kinase Inhibitor Scaffold

Many ATP-competitive kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The pyrimidine ring is a well-established hinge-binding motif. The acetyl group on this compound can be readily transformed into more complex side chains designed to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.

For example, the ketone can undergo:

  • Reductive Amination: To introduce substituted amine side chains.

  • Alpha-Halogenation: Followed by nucleophilic substitution to build elaborate ethers or thioethers.

  • Condensation Reactions: Such as aldol or Knoevenagel condensations to form α,β-unsaturated systems, which can act as Michael acceptors for covalent inhibition.

A derivative of this scaffold, 1-(2-amino-4-methylpyrimidin-5-yl)ethanone, serves as a building block for antiviral and anticancer agents, highlighting the therapeutic potential of this chemical class.

G cluster_0 Drug Synthesis Pathway A This compound (Intermediate) B Chemical Transformation (e.g., Reductive Amination) A->B C Advanced Intermediate (with Pharmacophore) B->C D Final API (e.g., Kinase Inhibitor) C->D Final Coupling/ Deprotection

Sources

1-(5-Methylpyrimidin-4-yl)ethanone structure elucidation

This rigorous, evidence-based workflow exemplifies a gold-standard approach to molecular structure elucidation. Each step serves to validate the others, resulting in a trustworthy and scientifically sound conclusion essential for advancing research in medicinal chemistry and materials science. [13]

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Semantic Scholar.
  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.
  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). Semantic Scholar.
  • Structure Elucidation Definition - Organic Chemistry II Key Term. (n.d.). Fiveable.
  • Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.
  • Pyrimidine Biosynthesis Analysis Service. (n.d.). Creative Proteomics.
  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries.
  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (1965). ACS Publications. Retrieved from [Link]

  • Ketone Spectroscopy. (2020). Oregon State University. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (n.d.). Vanderbilt University.
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone. (n.d.). Lead Sciences. Retrieved from [Link]

  • Ethanone, 1-(1,2,3,4,7,7a-hexahydro-1,4,4,5-tetramethyl-1,3a-ethano-3aH-inden-6-yl)-. (n.d.). PubChem. Retrieved from [Link]

  • 1-(5-(2-methylpyrimidin-4-yl)pyridin-2-yl)ethanone. (n.d.). Alchemist-pharm. Retrieved from [Link]

  • 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. (n.d.). African Rock Art. Retrieved from [Link]

  • Supplementary Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. (2024). SpringerLink. Retrieved from [Link]

  • Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). (n.d.). ResearchGate. Retrieved from [Link]

  • 1-(5-(4-N,N-Dimethylaminophenyl)thiophen-2-yl)ethanone. (n.d.). SpectraBase. Retrieved from [Link]

  • Ethanone, 1-(3,4-dimethoxyphenyl)-2-(1-methyl-2-pyrrolidinylidene)-. (n.d.). SpectraBase. Retrieved from [Link]

  • 1-(6-Methyl-4-propyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl)ethanone. (n.d.). SpectraBase. Retrieved from [Link]

Spectroscopic Characterization of 1-(5-Methylpyrimidin-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

1-(5-Methylpyrimidin-4-yl)ethanone is a heterocyclic ketone with a pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The precise structural confirmation of such molecules is paramount for understanding their chemical reactivity, biological activity, and for quality control in synthetic processes. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture.

This guide will delve into the theoretical and practical aspects of NMR, IR, and MS as they apply to this compound. By understanding the expected spectroscopic signatures, researchers can confidently identify this molecule and similar derivatives.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound dictates its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer. The key structural features include a pyrimidine ring, a methyl group, and an acetyl group.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra of a solid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that could overlap with analyte signals.

  • Instrument Setup:

    • Use a spectrometer with a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate signal dispersion.[2]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.

    • Number of Scans (NS): 8-16 scans are generally sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds is recommended.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is usually adequate for most organic compounds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0Singlet1HH2 (pyrimidine ring)Protons on electron-deficient aromatic rings are deshielded and appear at a high chemical shift.
~8.7Singlet1HH6 (pyrimidine ring)Similar to H2, this proton is on the electron-deficient pyrimidine ring.
~2.8Singlet3H-CH₃ (acetyl group)Protons of a methyl group adjacent to a carbonyl are typically found in this region.
~2.5Singlet3H-CH₃ (pyrimidine ring)Protons of a methyl group attached to an aromatic ring are typically found in this region.
Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~198C=O (acetyl)Carbonyl carbons in ketones are highly deshielded.
~165C4 (pyrimidine ring)Aromatic carbon attached to the acetyl group.
~160C2 (pyrimidine ring)Aromatic carbon between two nitrogen atoms.
~158C6 (pyrimidine ring)Aromatic carbon adjacent to a nitrogen atom.
~130C5 (pyrimidine ring)Aromatic carbon attached to the methyl group.
~25-CH₃ (acetyl)Aliphatic carbon of the acetyl group.
~15-CH₃ (pyrimidine)Aliphatic carbon of the methyl group on the ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H (-CH₃)
~1700C=O stretchKetone
~1600-1450C=C and C=N stretchPyrimidine ring
~1400-1350C-H bend-CH₃

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules:

  • Sample Introduction: The sample is introduced into the ion source, typically after being separated by gas chromatography (GC-MS) or as a solid probe.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum

The molecular formula of this compound is C₇H₈N₂O, with a molecular weight of 136.15 g/mol .

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 136.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the acetyl group to give a fragment at m/z = 121. This is a very common fragmentation for methyl ketones.

    • Loss of a ketene molecule (CH₂=C=O) to give a fragment at m/z = 94.

    • Cleavage of the C-C bond between the pyrimidine ring and the carbonyl group.

G M [M]⁺˙ m/z = 136 F1 [M - CH₃]⁺ m/z = 121 M->F1 - •CH₃ F2 [M - COCH₃]⁺ m/z = 93 M->F2 - •COCH₃

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

While direct experimental spectroscopic data for this compound remains to be published, this guide provides a robust framework for its characterization based on the well-established principles of NMR, IR, and MS, and by drawing parallels with related pyrimidine structures. The detailed protocols and predicted spectral data herein serve as a valuable resource for scientists engaged in the synthesis, identification, and application of this and similar heterocyclic compounds. The authors recommend that any future synthesis of this compound be accompanied by a full spectroscopic characterization to be made available to the scientific community.

References

  • Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.
  • Heller, S. R., & Milne, G. W. A. (Eds.). (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
  • Mao, S. L., & Lipshutz, B. H. (2012). A general catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Organic & Biomolecular Chemistry, 10(36), 7249-7253.
  • NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

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An In-depth Technical Guide to the Physical Properties of 1-(5-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Physicochemical Characterization in Drug Discovery

In the landscape of modern drug discovery, a thorough understanding of a compound's physical properties is not merely academic; it is a cornerstone of successful development. Properties such as molecular weight, melting point, solubility, and spectroscopic profile are fundamental identifiers that ensure the quality, purity, and consistency of a starting material. For a molecule like 1-(5-Methylpyrimidin-4-yl)ethanone, which contains the versatile pyrimidine scaffold, these characteristics are critical in predicting its behavior in various experimental and physiological environments. This guide is structured to provide both the foundational data and the practical methodologies required for its effective application in research.

Section 1: Fundamental Physicochemical Properties

A precise understanding of the foundational physical properties of this compound is paramount for its handling, formulation, and application in synthetic chemistry and biological assays.

Molecular Identity and Structure

The initial step in characterizing any chemical entity is to confirm its molecular formula and weight, which are critical for all subsequent quantitative experiments.

Table 1: Molecular Identity of this compound

PropertyValueSource
Chemical Name This compound-
Synonyms 4-Acetyl-5-methylpyrimidine-
Molecular Formula C₇H₈N₂OCalculated
Molecular Weight 136.15 g/mol [1]
CAS Number 150165-98-7-
Thermal and Physical Properties

Table 2: Thermal and Physical Data for this compound

PropertyValueTypeSource
Boiling Point 241.7 ± 20.0 °CPredicted
Density 1.100 ± 0.06 g/cm³Predicted
Melting Point Not Reported--

Note: The absence of a reported experimental melting point highlights a data gap. A melting point determination is a recommended initial experiment upon acquiring a sample.

Section 2: Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications, from reaction conditions to formulation for biological screening. A comprehensive solubility profile in a range of common laboratory solvents is essential.

Rationale for Solvent Selection

The choice of solvents for solubility testing is dictated by their polarity and their common use in synthetic organic chemistry and drug discovery workflows. Solvents ranging from non-polar (e.g., hexanes) to highly polar and protic (e.g., water, ethanol) are typically employed to establish a broad understanding of the compound's solubility characteristics.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Weigh excess amount of This compound B 2. Add to a known volume of the test solvent A->B C 3. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C D 4. Allow solid to settle C->D E 5. Withdraw an aliquot of the supernatant and filter D->E F 6. Quantify concentration (e.g., via HPLC-UV) E->F

Caption: Workflow for determining thermodynamic solubility.

While specific experimental solubility data for this compound is not available in the cited literature, its structure suggests it is likely to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and potentially sparingly soluble in water.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of identity and purity of a chemical compound. This section outlines the expected spectral features of this compound and provides standard protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Based on the structure of this compound, the following proton signals are anticipated:

  • A singlet for the methyl protons of the acetyl group.

  • A singlet for the methyl protons on the pyrimidine ring.

  • Two singlets corresponding to the two protons on the pyrimidine ring.

For a closely related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the methyl groups on the pyrimidine ring and the acetyl group show singlets at δ 2.49 and 2.52 ppm, respectively, in DMSO-d₆. The pyrimidine proton appears as a singlet at δ 8.93 ppm.[2][3][4] This provides a reasonable estimation for the chemical shifts of the titular compound.

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule:

  • One signal for the carbonyl carbon of the acetyl group.

  • One signal for the methyl carbon of the acetyl group.

  • One signal for the methyl carbon on the pyrimidine ring.

  • Four signals for the four carbons of the pyrimidine ring.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard: If quantitative analysis is required, a known amount of an internal standard can be added.

  • Analysis: Acquire the NMR spectrum according to the instrument's standard operating procedures.

NMR Sample Preparation Workflow

G A Weigh Sample (5-50 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Filter if Particulates are Present B->C D Transfer to NMR Tube C->D E Acquire Spectrum D->E

Caption: Standard workflow for preparing an NMR sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl group of the ketone.

  • C-H Stretch: Absorptions corresponding to sp³ C-H stretching of the methyl groups will likely appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyrimidine ring may appear just above 3000 cm⁻¹.

  • C=N and C=C Stretch: The pyrimidine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

  • Sample Grinding: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 136. Common fragmentation pathways for ketones include alpha-cleavage, which would result in the loss of a methyl radical (CH₃•) to give a fragment at m/z = 121, or the loss of an acetyl radical (CH₃CO•) to give a fragment at m/z = 93.

Mass Spectrometry Analysis Workflow

G A Sample Introduction (e.g., GC or direct infusion) B Ionization (e.g., Electron Ionization) A->B C Mass Analysis (Separation by m/z) B->C D Detection C->D E Data Analysis (Mass Spectrum) D->E

Caption: Generalized workflow for mass spectrometry analysis.

Section 4: Conclusion and Future Recommendations

This technical guide provides a summary of the known and predicted physical properties of this compound, along with standardized protocols for their experimental determination. While predicted data offers a useful starting point, it is imperative for researchers to perform experimental verification of these properties. The lack of published experimental data for the melting point and solubility profile represents a significant opportunity for further characterization of this compound. The spectroscopic data of related compounds provides a strong basis for the interpretation of newly acquired experimental spectra. A complete and verified set of physical property data will undoubtedly facilitate the broader application of this compound in drug discovery and development.

References

  • Azzam, M. S. S. (2021). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ORCA - Cardiff University. Available at: [Link]

  • GSRI. (n.d.). 4-ACETYL-2-METHYLPYRIMIDINE. gsrs.ncats.nih.gov. Retrieved January 20, 2026, from [Link]

  • Lead Sciences. (n.d.). 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone. Retrieved January 20, 2026, from [Link]

  • MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. . Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved January 20, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine. . Retrieved January 20, 2026, from [Link]

  • Thanki, A. B., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]

Sources

The Ascendant Role of Pyrimidine-Based Ketones in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the very blueprint of life in the form of nucleic acids.[1][2] Its derivatives have been extensively explored, leading to a plethora of therapeutic agents with diverse biological activities.[3][4][5] This technical guide delves into a specific, yet profoundly significant, subclass: pyrimidine-based ketones. These molecules, characterized by the presence of a ketone functional group appended to the pyrimidine ring, are emerging as a versatile class of compounds with significant potential in the development of novel therapeutics, particularly in the realms of oncology, virology, and inflammatory diseases. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these promising compounds.

The Strategic Importance of the Ketone Moiety

The incorporation of a ketone group into the pyrimidine framework is not a trivial structural modification. This functional group can act as a crucial pharmacophore, engaging in specific hydrogen bonding and other non-covalent interactions with biological targets.[6] Furthermore, the ketone moiety can serve as a synthetic handle, allowing for further chemical modifications and the generation of diverse compound libraries for biological screening.

Synthetic Pathways to Pyrimidine-Based Ketones

The synthesis of pyrimidine-based ketones can be broadly approached in two ways: constructing the pyrimidine ring from a ketone-containing precursor or introducing a ketone group onto a pre-existing pyrimidine scaffold.

Building the Ring: Cyclization Strategies

A prevalent and versatile method for synthesizing pyrimidine rings involves the condensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with an amidine or a related binucleophile. When one of the carbonyl groups is part of a larger ketone moiety, this directly leads to the formation of a pyrimidine-based ketone.

One common strategy involves the use of α,β-unsaturated ketones (chalcones) as starting materials. These can be condensed with various nitrogen-containing binucleophiles, such as 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate, in the presence of an acid catalyst to yield fused pyrimidine systems.[7][8][9]

Another approach utilizes the reaction of ketones with nitriles under basic conditions, often catalyzed by copper salts, to construct the pyrimidine ring. This method offers a broad substrate scope and tolerates a variety of functional groups.[10] Microwave-assisted synthesis has also been shown to be an efficient method for the cyclization of ketones with formamide and hexamethyldisilazane (HMDS) to produce pyrimidines in good yields.[11]

Synthesis_from_Ketones cluster_cyclization Ring Construction Ketone Ketone Precursor PyrimidineKetone Pyrimidine-Based Ketone Ketone->PyrimidineKetone Cyclization Amidine Amidine/Binucleophile Amidine->PyrimidineKetone

Post-Modification: Acylation of Pyrimidines

Alternatively, a ketone group can be introduced onto an existing pyrimidine ring. This can be achieved through various acylation reactions. For instance, simple alkylpyrimidines can be converted into pyrimidinyl ketones. One method involves the nitrosation of an active methyl group on the pyrimidine ring, followed by conversion of the resulting aldoxime to a nitrile, which can then undergo a Grignard reaction to yield the desired ketone.[12]

Therapeutic Applications and Biological Activities

The unique structural features of pyrimidine-based ketones have translated into a wide array of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrimidine derivatives, and those bearing a ketone moiety are no exception.[3][13] These compounds can exert their antiproliferative effects through various mechanisms.

Kinase Inhibition: The pyrimidine scaffold is a well-established "privileged structure" for the design of protein kinase inhibitors.[14][15] Many pyrimidine-based drugs target the ATP-binding site of kinases, and the ketone group can play a critical role in anchoring the molecule within this pocket through hydrogen bonding. Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have been particularly successful in this regard, with some compounds advancing to clinical trials.[16][17][18] The ketone functionality can be a key determinant of both potency and selectivity.

Kinase_Inhibition cluster_kinase Mechanism of Kinase Inhibition PyrimidineKetone Pyrimidine-Based Ketone Inhibitor Kinase Protein Kinase (ATP-Binding Pocket) ATP ATP Substrate Substrate Protein PhosphorylatedSubstrate Phosphorylated Substrate

Other Anticancer Mechanisms: Beyond kinase inhibition, pyrimidine-based ketones have been shown to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines, including those of the colon, breast, lung, and cervix.[13] Some derivatives have also demonstrated the ability to overcome drug resistance, a major challenge in cancer therapy.[19]

Antiviral Activity

The pyrimidine core is fundamental to nucleoside analogues used in antiviral therapies. While much of the focus has been on modified sugars and the pyrimidine bases themselves, the introduction of a ketone group can lead to novel antiviral agents with distinct mechanisms of action.[4][5]

Recent research has highlighted the potential of compounds that inhibit the host's pyrimidine biosynthesis pathway as broad-spectrum antiviral agents.[20][21][22] By depriving the virus of essential building blocks for replication, these inhibitors can suppress the growth of a wide range of viruses. The antiviral properties of such compounds are not solely due to pyrimidine starvation but may also involve the induction of an innate immune response.[20]

Anti-inflammatory and Antioxidant Properties

Pyrimidine derivatives have also been investigated for their anti-inflammatory and antioxidant activities.[23] Certain pyrimidine-based ketones have shown the ability to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenases.[9] Additionally, these compounds can act as antioxidants by scavenging free radicals and inhibiting lipid peroxidation.[7]

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine-based ketones is highly dependent on the nature and position of substituents on both the pyrimidine ring and any associated phenyl rings.[1][2][24] For instance, in a series of pyrido[2,3-d]pyrimidine derivatives, the nature of the substituent on the phenyl ring attached to the core structure significantly influenced their anticancer and antioxidant activities.[7][8][9]

Systematic modifications of the substituents can lead to the optimization of potency, selectivity, and pharmacokinetic properties. Computational methods, such as molecular docking, are increasingly being used to guide the design of new pyrimidine-based ketones with enhanced biological activity.[8][13]

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This section provides a representative protocol for the synthesis of a pyrimidine-based ketone derivative, specifically a pyrido[2,3-d]pyrimidine, adapted from the literature.[7][8][9] This multi-step synthesis involves the initial formation of an α,β-unsaturated ketone (chalcone), followed by its condensation with a pyrimidine-based binucleophile.

Step 1: Synthesis of an α,β-Unsaturated Ketone (Chalcone)

  • Rationale: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone scaffold, which is the key electrophile for the subsequent cyclization reaction.

  • Procedure:

    • To a solution of an appropriately substituted ketone (1 equivalent) and an appropriately substituted aldehyde (1 equivalent) in absolute ethanol, add a 40% w/v aqueous solution of potassium hydroxide (KOH).

    • Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Synthesis of the Pyrido[2,3-d]pyrimidine Derivative

  • Rationale: The condensation of the α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate provides a direct route to the fused pyrido[2,3-d]pyrimidine ring system. Glacial acetic acid serves as both the solvent and an acid catalyst for the reaction.

  • Procedure:

    • A mixture of the synthesized chalcone (1 equivalent) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1 equivalent) in glacial acetic acid is heated at reflux for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature, and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Purify the crude product by recrystallization or column chromatography to yield the final pyrido[2,3-d]pyrimidine derivative.

Characterization: The synthesized compounds should be thoroughly characterized using modern analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structures.

Future Directions and Conclusion

Pyrimidine-based ketones represent a fertile ground for the discovery of new therapeutic agents. The versatility of their synthesis and the wide range of biological activities they exhibit make them a highly attractive scaffold for medicinal chemists. Future research in this area will likely focus on:

  • The development of more efficient and stereoselective synthetic methods.

  • The exploration of novel biological targets for these compounds.

  • The use of computational and structure-based design to create more potent and selective inhibitors.

  • The investigation of their potential in combination therapies, particularly in the context of cancer.

References

A comprehensive list of references will be provided at the end of the document. For the purpose of this guide, in-text citations refer to the list of search results provided in the prompt.

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The Emergence of a Versatile Heterocycle: A Technical Guide to 1-(5-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(5-Methylpyrimidin-4-yl)ethanone, a substituted pyrimidine of significant interest to the chemical and pharmaceutical sciences. While a singular, celebrated moment of "discovery" for this specific molecule is not prominently documented in the annals of chemical literature, its existence is a logical consequence of the rich and extensive history of pyrimidine synthesis. This document will, therefore, explore its probable synthetic origins through the lens of classical heterocyclic chemistry, detail a robust and historically significant synthetic protocol, and discuss its physicochemical properties and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Core and Its Significance

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically crucial molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1] The systematic study of pyrimidines began in the late 19th century, with seminal work by researchers like Pinner, who first synthesized pyrimidine derivatives in 1884 by condensing amidines with ethyl acetoacetate.[2] This pioneering work opened the door to a massive class of compounds with diverse applications.

The inherent chemical properties of the pyrimidine ring, including its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, make it a privileged structure in medicinal chemistry.[3] Derivatives of pyrimidine are known to possess a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] this compound, with its acetyl and methyl substitutions, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The methyl group can influence steric interactions and solubility, while the acetyl group provides a reactive handle for further chemical modifications.

A Historical Perspective: The Pinner Synthesis as a Probable Genesis

Given the foundational nature of the Pinner synthesis in pyrimidine chemistry, it stands as the most probable and historically relevant method for the initial preparation of this compound.[4] The Pinner synthesis is a robust and versatile condensation reaction between an amidine and a β-dicarbonyl compound.[5]

The logical retrosynthetic analysis of this compound points to two key precursors for a Pinner-type reaction:

  • An Amidine: Formamidine (H₂N-CH=NH), the simplest amidine, would provide the N1 and C2 atoms of the pyrimidine ring.

  • A β-Dicarbonyl Compound: A suitably substituted four-carbon diketone is required to form the remainder of the ring. 2-Methyl-3-oxobutanal (also known as α-methylacetoacetaldehyde) would be the ideal substrate.

The historical significance of this approach lies in its directness and reliance on fundamental and readily accessible starting materials, principles that would have guided synthetic chemists since the inception of modern organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in further synthetic endeavors.

PropertyValueSource
Molecular Formula C₇H₈N₂OInferred
Molecular Weight 136.15 g/mol Inferred
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solventsInferred

Experimental Protocol: A Representative Pinner Synthesis of this compound

This section details a step-by-step protocol for a plausible synthesis of this compound based on the classical Pinner reaction. This protocol is designed to be a self-validating system, with clear steps and rationales.

Reagents and Materials
  • Formamidine acetate

  • 2-Methyl-3-oxobutanal (or a suitable precursor/synthetic equivalent)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Formamidine: To the stirred solution of sodium ethoxide, add formamidine acetate (1.0 equivalent). Stir the resulting mixture at room temperature for 30 minutes to liberate the free base of formamidine.

  • Addition of the β-Dicarbonyl Compound: Cool the reaction mixture in an ice bath. Slowly add a solution of 2-methyl-3-oxobutanal (1.0 equivalent) in anhydrous ethanol via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices
  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the reagents, particularly the strongly basic sodium ethoxide and the potentially sensitive enolate intermediate.

  • Use of Sodium Ethoxide: Sodium ethoxide acts as a strong base to deprotonate the formamidine salt, generating the reactive free base necessary for the condensation reaction. It also facilitates the formation of the enolate from the β-dicarbonyl compound.

  • Controlled Addition at Low Temperature: The slow addition of the β-dicarbonyl compound at a low temperature is essential to control the initial exothermic reaction and prevent the formation of side products through self-condensation or other unwanted reactions.

  • Refluxing: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and subsequent dehydration steps to form the aromatic pyrimidine ring.

Mechanistic Insights

The Pinner synthesis of this compound proceeds through a well-established cyclocondensation mechanism.

Pinner_Synthesis Formamidine Formamidine Addition_Product Nucleophilic Addition Product Formamidine->Addition_Product Nucleophilic Attack Diketone 2-Methyl-3-oxobutanal Enolate Enolate Intermediate Diketone->Enolate Base Base (EtO⁻) Base->Diketone Deprotonation Enolate->Addition_Product Cyclized_Intermediate Cyclized Intermediate Addition_Product->Cyclized_Intermediate Intramolecular Cyclization Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate -H₂O Product This compound Dehydrated_Intermediate->Product Aromatization (-H₂O)

Caption: A simplified workflow of the Pinner synthesis of this compound.

The reaction is initiated by the base-catalyzed formation of an enolate from 2-methyl-3-oxobutanal. This is followed by the nucleophilic attack of the formamidine onto one of the carbonyl groups of the diketone. An intramolecular cyclization then occurs, followed by two dehydration steps to yield the final aromatic pyrimidine product.

Conclusion and Future Outlook

This compound, while not having a storied discovery in its own right, emerges from the rich history of pyrimidine synthesis as a valuable and versatile chemical entity. Its probable synthesis via the classical Pinner reaction underscores the enduring power of fundamental organic chemistry principles. As a functionalized pyrimidine, this compound holds significant potential as a building block in the development of novel pharmaceuticals and other functional materials. The continued exploration of its reactivity and the incorporation of its scaffold into more complex molecular architectures will undoubtedly lead to new discoveries and applications in the years to come.

References

  • Borge, V. V., & Vaze, J. (2021).
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Wikipedia. (n.d.). Pyrimidine.
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  • Wikipedia. (n.d.). Pyrimidine.
  • ResearchGate. (2025).
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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • IRJMETS. (n.d.). REVIEW ON PYRIMIDINE.
  • MDPI. (2023).
  • PubMed. (2015). A Sustainable Multicomponent Pyrimidine Synthesis.
  • ResearchGate. (2025). Progress in Synthesis of Pyrazolopyrimidinone.
  • IRJMETS. (n.d.). REVIEW ON PYRIMIDINE.

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Methodological & Application

Synthetic Routes to 1-(5-Methylpyrimidin-4-yl)ethanone Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among the vast array of pyrimidine-containing compounds, 1-(5-methylpyrimidin-4-yl)ethanone and its derivatives are of significant interest as key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors for oncological applications.[1] This guide provides a comprehensive overview of established and potential synthetic routes to this important class of compounds, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and development.

The strategic importance of this compound lies in its versatile functionality. The ketone moiety serves as a handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. The pyrimidine ring itself, with its unique electronic properties and ability to participate in hydrogen bonding, is a privileged structure in drug design.

This document explores several key synthetic strategies, including classical condensation reactions and modern cross-coupling methodologies, to provide a robust toolkit for the synthesis of this compound and its analogs.

Synthetic Strategies and Protocols

Two primary approaches for the synthesis of this compound derivatives are detailed below: a classical ring formation approach and a modern cross-coupling strategy.

Classical Approach: Cyclocondensation of a β-Diketone with an Amidine

This traditional and cost-effective method involves the construction of the pyrimidine ring through the condensation of a 1,3-dicarbonyl compound with an amidine. To synthesize the target molecule, 3-methyl-2,4-pentanedione (also known as 3-methylacetylacetone) can be reacted with formamidine.

Cyclocondensation_Reaction start1 3-Methyl-2,4-pentanedione intermediate Enamine Intermediate start1->intermediate + Formamidine start2 Formamidine start2->intermediate product This compound intermediate->product Cyclization & Dehydration

Caption: Cyclocondensation of 3-methyl-2,4-pentanedione with formamidine.

The reaction proceeds through the initial formation of an enamine intermediate by the reaction of one of the ketone groups of the β-diketone with the amidine.[2][3] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The regioselectivity of the reaction is generally high, leading to the desired 4-acetyl-5-methylpyrimidine.

Materials:

  • 3-Methyl-2,4-pentanedione

  • Formamidine acetate

  • Sodium ethoxide

  • Ethanol, absolute

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate, anhydrous

Procedure:

  • To a stirred solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under a nitrogen atmosphere, add formamidine acetate at room temperature.

  • Stir the mixture for 15 minutes to allow for the formation of free formamidine.

  • Add 3-methyl-2,4-pentanedione dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Table 1: Reaction Parameters for Cyclocondensation

ParameterValue
Solvent Ethanol
Base Sodium Ethoxide
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 60-75%
Modern Approach: Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex derivatives of this compound, palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy. This approach involves the initial synthesis of a halogenated pyrimidine precursor, followed by a cross-coupling reaction to introduce the acetyl group.

A suitable precursor, 4-chloro-5-methylpyrimidine, can be synthesized from 5-methyluracil.

Halogenation_Reaction start 5-Methyluracil product 4-Chloro-5-methylpyrimidine start->product POCl3, Heat

Caption: Synthesis of 4-chloro-5-methylpyrimidine from 5-methyluracil.

Materials:

  • 5-Methyluracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice

  • Dichloromethane

Procedure:

  • Carefully add 5-methyluracil to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 3-4 hours. The solid will gradually dissolve.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain 4-chloro-5-methylpyrimidine.

The Stille cross-coupling reaction is an effective method for forming carbon-carbon bonds and is tolerant of a wide variety of functional groups.[1][4] In this step, 4-chloro-5-methylpyrimidine is coupled with a suitable organostannane reagent, such as tributyl(1-ethoxyvinyl)tin, followed by hydrolysis to yield the ketone.

Stille_Coupling start1 4-Chloro-5-methylpyrimidine intermediate Vinyl Ether Intermediate start1->intermediate + Pd(PPh3)4 start2 Tributyl(1-ethoxyvinyl)tin start2->intermediate product This compound intermediate->product Aqueous Acid Workup

Caption: Stille coupling to introduce the acetyl group precursor.

Materials:

  • 4-Chloro-5-methylpyrimidine

  • Tributyl(1-ethoxyvinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

Procedure:

  • To a solution of 4-chloro-5-methylpyrimidine in anhydrous toluene in a Schlenk flask, add tributyl(1-ethoxyvinyl)tin.

  • Degas the solution with a stream of nitrogen or argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • Heat the mixture at 100-110 °C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add 1 M hydrochloric acid.

  • Stir the mixture vigorously for 1-2 hours to hydrolyze the vinyl ether intermediate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Key Parameters for Stille Coupling

ParameterValue
Catalyst Pd(PPh₃)₄
Organostannane Tributyl(1-ethoxyvinyl)tin
Solvent Toluene
Temperature 100-110 °C
Typical Yield 50-70%

Alternative Synthetic Approaches

While the two methods detailed above are robust, other strategies can also be employed for the synthesis of this compound and its derivatives.

  • Grignard Reaction with a Pyrimidine Nitrile: Synthesis of 5-methylpyrimidine-4-carbonitrile followed by reaction with methylmagnesium bromide can yield the target ketone after acidic workup.[5][6][7][8][9] This approach is advantageous for introducing various alkyl or aryl groups at the ketone position.

  • Weinreb Amide Approach: A 5-methylpyrimidine-4-carboxylic acid can be converted to the corresponding Weinreb amide (N-methoxy-N-methylamide).[10][11][12][13][14] This intermediate reacts cleanly with organometallic reagents like Grignard or organolithium reagents to give the desired ketone without the over-addition side products often seen with other carboxylic acid derivatives.[11]

  • Sonogashira Coupling: A halogenated pyrimidine can be coupled with a terminal alkyne, such as trimethylsilylacetylene, under Sonogashira conditions.[15][16][17][18] Subsequent hydration of the alkyne would yield the desired methyl ketone.

Conclusion

The synthesis of this compound and its derivatives can be achieved through a variety of synthetic routes. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the need for substituent diversity. The classical cyclocondensation approach offers a straightforward and economical route to the parent compound. For the synthesis of a wider range of derivatives and for applications requiring milder conditions, modern palladium-catalyzed cross-coupling reactions, such as the Stille coupling, provide a powerful and flexible alternative. The alternative strategies outlined also offer valuable options for specific synthetic challenges. This guide provides a solid foundation for researchers to successfully synthesize these important building blocks for the advancement of drug discovery and development programs.

References

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Laughlin, S. T., & Bertozzi, C. R. (2009). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 74(1), 125-133.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Google Patents. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (2019).
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Google Patents. (1995). Preparation of 4-methylpyrimidines. US5414086A.
  • ResearchGate. (2024). Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted)
  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances.
  • ACS Publications. (2003). New Entry to a Three-Component Pyrimidine Synthesis by TMS−Ynones via Sonogashira Coupling. Organic Letters.
  • PubMed. (2008). Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)
  • IUCr. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Royal Society of Chemistry. (2023).
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  • Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. [Link]

  • ResearchGate. (2015).
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  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ORCA - Cardiff University. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
  • PMC - NIH. (2019).
  • ResearchGate. (2020).
  • PubMed. (2007).
  • RSC Publishing. (2014). A Weinreb amide approach to the synthesis of trifluoromethylketones.
  • ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using....
  • YouTube. (2024).
  • YouTube. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism.
  • Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. US6365740B1.
  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • American Chemical Society. (2016). Total Synthesis of Chondrochloren A.
  • Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles.
  • PMC - NIH. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70.
  • PubMed. (2023).
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  • MDPI. (2019). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Google Patents. (2012). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
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The Strategic Utility of 1-(5-Methylpyrimidin-4-yl)ethanone in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Drug Discovery

The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle with two nitrogen atoms, is a titan in the field of medicinal chemistry. Its inherent presence in the nucleobases of DNA and RNA has made it a privileged scaffold, readily recognized by biological systems.[1][2] Medicinal chemists have long exploited the pyrimidine core's synthetic tractability and diverse biological activities to develop a vast array of therapeutics, including anticancer, antiviral, and antimicrobial agents.[3][4] This guide focuses on a specific, highly versatile building block: 1-(5-Methylpyrimidin-4-yl)ethanone . We will explore its synthesis, key chemical transformations, and its strategic application in the construction of medicinally relevant compounds, particularly kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of a building block's physicochemical properties is paramount for its effective use in synthesis and for predicting the properties of its derivatives. The table below summarizes key properties of this compound.

PropertyValueSource
CAS Number 932738-65-3[5]
Molecular Formula C₇H₈N₂O[5]
Molecular Weight 136.15 g/mol [5]
LogP 0.98760[5]
Polar Surface Area (PSA) 42.85 Ų[5]

Synthesis of this compound: A Plausible Protocol

Protocol 1: Synthesis of this compound

This protocol is based on the principles of the Pinner pyrimidine synthesis, a classic and robust method for constructing the pyrimidine ring.[6][7]

Reaction Scheme:

A plausible synthetic route to this compound.

Materials:

  • 3-Methyl-2,4-pentanedione

  • Formamidine acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous ethanol.

  • Base Addition: Carefully add sodium ethoxide to the ethanol with stirring until fully dissolved.

  • Reactant Addition: To the stirred solution, add 3-methyl-2,4-pentanedione followed by formamidine acetate.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Rationale for Experimental Choices:

  • Sodium Ethoxide: A strong base is required to deprotonate the 1,3-dicarbonyl compound, facilitating the condensation with the amidine.

  • Ethanol: A common protic solvent that is suitable for this type of condensation reaction and effectively dissolves the reactants.

  • Reflux: Heating the reaction provides the necessary activation energy for the cyclization to occur at a reasonable rate.

  • Aqueous Work-up: The washing steps are crucial to remove any remaining base, salts, and water-soluble impurities.

Application in Medicinal Chemistry: A Building Block for Kinase Inhibitors

The presence of both a reactive acetyl group and the pyrimidine core makes this compound a valuable starting material for the synthesis of kinase inhibitors. A common strategy involves the condensation of the acetyl group with a hydrazine derivative to form a fused pyrazole ring, yielding a pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is a well-known bioisostere of adenine and can effectively compete for the ATP-binding site of various kinases.[1][9][10]

Protocol 2: Synthesis of a 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivative

This protocol demonstrates the conversion of this compound into a pyrazolopyrimidine, a core structure in many kinase inhibitors.[9][11]

Reaction Workflow:

G start Start with This compound step1 Dissolve in Glacial Acetic Acid start->step1 step2 Add Phenylhydrazine step1->step2 step3 Reflux for 6-8 hours step2->step3 step4 Cool to Room Temperature step3->step4 step5 Pour into Ice Water step4->step5 step6 Filter the Precipitate step5->step6 step7 Wash with Water step6->step7 step8 Recrystallize from Ethanol step7->step8 end_node Obtain Pure Pyrazolopyrimidine Product step8->end_node

Sources

Protocol for the Acylation of 5-Methylpyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and technical insights for the acylation of 5-methylpyrimidine, a critical transformation in the synthesis of novel chemical entities for drug discovery and development. Given the unique electronic properties of the pyrimidine core, this guide emphasizes modern, field-proven methodologies that overcome the inherent challenges of acylating this electron-deficient heterocycle.

Introduction: The Significance of Acylated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The introduction of an acyl group onto the pyrimidine ring, specifically on a readily available starting material like 5-methylpyrimidine, provides a versatile handle for further synthetic modifications. This functionalization allows for the construction of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties, making acylated pyrimidines highly valuable intermediates in the synthesis of kinase inhibitors, antiviral agents, and other therapeutics.[2]

Physicochemical Properties of 5-Methylpyrimidine

A thorough understanding of the starting material is fundamental to successful reaction design. The key physicochemical properties of 5-methylpyrimidine are summarized below.

PropertyValueReference(s)
Molecular Formula C₅H₆N₂[3][4][5]
Molecular Weight 94.11 g/mol [4]
CAS Number 2036-41-1[3][5]
Appearance Colorless to pale yellow liquid or crystalline solid[4][5]
Melting Point 33-37 °C
Boiling Point 152-154 °C
Solubility Soluble in water and polar organic solvents like alcohols, chloroform, ether, and ethyl acetate.[4][5]

The Challenge: Why Conventional Acylation Methods Fail

Classical electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, are generally ineffective for pyrimidines. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. This π-deficient character makes the direct introduction of an acyl group via traditional Lewis acid-catalyzed methods exceedingly difficult. Therefore, alternative strategies that do not rely on electrophilic aromatic substitution are required.

The Solution: Minisci-Type Radical Acylation

The Minisci reaction offers a powerful and reliable solution for the C-H functionalization of electron-deficient heterocycles like 5-methylpyrimidine.[6][7][8] This reaction proceeds via the addition of a nucleophilic acyl radical to the protonated, and thus even more electron-deficient, pyrimidine ring.[7] Modern advancements, particularly in the realm of photoredox catalysis, have made this transformation milder, more efficient, and broadly applicable.[1][9]

Reaction Mechanism and Regioselectivity

The general mechanism for a photoredox-catalyzed Minisci acylation is depicted below. The reaction is initiated by the generation of an acyl radical from a suitable precursor, such as an aldehyde or a carboxylic acid derivative. This radical then adds to the protonated pyrimidine ring. The regioselectivity of this addition is governed by a combination of steric and electronic factors. For 5-methylpyrimidine, radical attack is favored at the C2, C4, and C6 positions. The methyl group at C5 can influence the distribution of the products. While a definitive prediction is complex, studies on similar pyrimidines suggest that a mixture of isomers is possible, with substitution at the C4/C6 positions often being significant.[10]

Minisci_Mechanism cluster_0 Acyl Radical Generation cluster_1 Radical Addition and Rearomatization Acyl Precursor R-CHO or R-COOH derivative Acyl Radical R-C•=O Acyl Precursor->Acyl Radical Photocatalyst, Light 5-Methylpyrimidine 5-Methylpyrimidine Protonated Pyrimidine Protonated 5-Methylpyrimidine 5-Methylpyrimidine->Protonated Pyrimidine Acid Protonated PyrimidineAcyl Radical Protonated PyrimidineAcyl Radical Radical Cation Intermediate Radical Cation Intermediate Protonated PyrimidineAcyl Radical->Radical Cation Intermediate Addition Acylated Pyrimidine Acylated 5-Methylpyrimidine Radical Cation Intermediate->Acylated Pyrimidine Oxidation & Deprotonation Experimental_Workflow start Reaction Setup (Reagents & Solvent) reaction Reaction (Stirring, Light/Heat) start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Sources

Application Note: High-Throughput Screening Strategies for Novel 1-(5-Methylpyrimidin-4-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Analogs of 1-(5-Methylpyrimidin-4-yl)ethanone represent a promising chemical library for the discovery of novel modulators of key biological targets. This guide provides detailed, field-proven protocols for the high-throughput screening (HTS) of this compound class against two of the most important target families in drug discovery: protein kinases and G-protein coupled receptors (GPCRs). We present a robust biochemical assay for identifying kinase inhibitors and a functional, cell-based assay for detecting GPCR modulators. Each protocol is designed as a self-validating system, incorporating essential quality control metrics like the Z'-factor to ensure data integrity and hit confidence.

Introduction: The Pyrimidine Scaffold as a Versatile Pharmacophore

Pyrimidine derivatives are foundational to the development of a wide range of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[2] Their ability to form key hydrogen bonds and engage in various molecular interactions makes them ideal starting points for library synthesis and drug discovery campaigns. The this compound core provides a versatile template for generating analogs with diverse pharmacological profiles.

Given that pyrimidine-based molecules are known to target a broad spectrum of proteins, an effective screening strategy should employ a multi-pronged approach.[3] This application note details two distinct HTS methodologies:

  • Biochemical Kinase Inhibition Assay: A Homogeneous Time-Resolved Fluorescence (HTRF®) assay to identify direct inhibitors of a representative protein kinase. Protein kinases are a major class of drug targets, and many successful kinase inhibitors incorporate a pyrimidine core.[4][5]

  • Cell-Based GPCR Modulation Assay: A functional calcium flux assay to discover compounds that modulate GPCR activity, a target class for approximately 40% of currently marketed drugs.[6]

These protocols are designed for scalability, robustness, and are amenable to the 384-well and 1536-well formats typical of HTS campaigns.[7]

Protocol I: Biochemical Screening for Protein Kinase Inhibitors via HTRF® Assay

This protocol describes a universal method for screening compound libraries against a purified protein kinase. The assay directly measures the phosphorylation of a substrate peptide.

Assay Principle

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved (TR) detection.[8][9] This approach minimizes assay interference from compound fluorescence and scattered light by introducing a time delay between excitation and signal reading.[10]

The assay utilizes a long-lifetime europium cryptate (Eu³⁺) as the FRET donor, typically labeling an antibody that detects the phosphorylated substrate. A compatible fluorophore (e.g., d2 or XL665) serves as the acceptor, conjugated to the kinase substrate. When the kinase phosphorylates the substrate, the donor-labeled antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits a specific, long-lived fluorescent signal.[11] Kinase inhibitors prevent substrate phosphorylation, resulting in a low HTRF signal.

HTS Workflow for Kinase Inhibition

The overall workflow is designed for efficiency and automation, moving from compound plating through to data analysis.

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plating 1. Dispense Compounds & Controls (384-well plate) Enzyme_Addition 2. Add Kinase Enzyme Compound_Plating->Enzyme_Addition Reaction_Start 3. Add ATP/Substrate Mix to Initiate Reaction Enzyme_Addition->Reaction_Start Incubation_1 4. Incubate at RT (e.g., 60 min) Reaction_Start->Incubation_1 Detection_Addition 5. Add HTRF Detection Reagents (Eu-Ab + Acceptor) Incubation_1->Detection_Addition Incubation_2 6. Incubate at RT (e.g., 60 min, protected from light) Detection_Addition->Incubation_2 Plate_Reading 7. Read Plate on HTRF-compatible Reader Incubation_2->Plate_Reading Data_Processing 8. Calculate % Inhibition Plate_Reading->Data_Processing QC 9. Calculate Z'-Factor Data_Processing->QC Hit_ID 10. Identify Hits QC->Hit_ID

Caption: Automated HTS workflow for kinase inhibitor screening.

Detailed Step-by-Step Protocol (384-well format)

Materials:

  • Purified Kinase (e.g., ABL1, EGFR)

  • Biotinylated Substrate Peptide

  • ATP

  • HTRF Detection Reagents (e.g., Streptavidin-Europium Cryptate, Anti-Phospho-Substrate Antibody labeled with d2)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 2 mM DTT)

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • Low-volume 384-well white assay plates (e.g., Greiner Bio-One #784075)

  • HTRF-certified plate reader

Procedure:

  • Compound Plating:

    • Using an acoustic dispenser or liquid handler, transfer 50 nL of test compounds (typically at 2 mM in DMSO) to wells 1-22 of each plate row.

    • Dispense 50 nL of Staurosporine (e.g., 100 µM in DMSO) into column 23 for the positive control (maximum inhibition).

    • Dispense 50 nL of pure DMSO into column 24 for the negative control (no inhibition). The final DMSO concentration in the assay should be ≤1%.

  • Enzyme Addition:

    • Prepare a 2X kinase solution in assay buffer (e.g., 2 nM final concentration).

    • Dispense 5 µL of the 2X kinase solution into all wells.

  • Reaction Initiation:

    • Prepare a 2X ATP/Substrate solution in assay buffer (e.g., 2X Km of ATP, 200 nM substrate).

    • Dispense 5 µL of the ATP/Substrate solution to all wells to start the reaction. Total volume is now 10 µL.

    • Briefly centrifuge the plates (1 min at 1000 rpm) to mix.

  • Enzymatic Incubation:

    • Incubate the plates at room temperature for 60 minutes.

  • Detection Reagent Addition:

    • Prepare a 2X HTRF detection mix in detection buffer containing the Eu-labeled antibody and acceptor-labeled substrate.

    • Dispense 10 µL of the detection mix to all wells to stop the reaction. Total volume is now 20 µL.

  • Detection Incubation:

    • Seal the plates and incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading:

    • Read the plates on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) after a 60 µs delay following excitation at 320 nm.

Data Analysis and Quality Control
  • HTRF Ratio Calculation: The instrument software calculates a ratiometric value to correct for well-to-well variations.[8]

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Percentage Inhibition Calculation:

    • % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Pos_Ctrl) / (Ratio_Neg_Ctrl - Ratio_Pos_Ctrl))

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[12][13] An ideal assay has a Z'-factor between 0.5 and 1.0.[14]

    • Z' = 1 - (3 * (SD_Neg_Ctrl + SD_Pos_Ctrl)) / |Mean_Neg_Ctrl - Mean_Pos_Ctrl|

    Where SD is the standard deviation and Mean is the average of the control wells.

Representative Data
ParameterValueInterpretation
Mean HTRF Ratio (Negative Control)25,000High signal, uninhibited kinase activity.
SD HTRF Ratio (Negative Control)1,250Low variation in the high signal.
Mean HTRF Ratio (Positive Control)2,500Low signal, fully inhibited kinase.
SD HTRF Ratio (Positive Control)250Low variation in the low signal.
Calculated Z'-Factor 0.80 Excellent assay quality, suitable for HTS. [15]
Hit Threshold (e.g., >50% Inh.)-Compounds exceeding this are primary hits.

Protocol II: Cell-Based Screening for GPCR Allosteric Modulators

This protocol uses a cell-based calcium flux assay to identify compounds that modulate the function of a Gq-coupled GPCR. The assay is designed to detect agonists, antagonists, and allosteric modulators.

Assay Principle

Many GPCRs, particularly those of the Gq family, signal by activating phospholipase C, which leads to the release of inositol trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic reticulum, causing a rapid and transient increase in intracellular calcium ([Ca²⁺]i).[6] This calcium flux can be measured using fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to Ca²⁺.

This assay can identify:

  • Agonists: Compounds that directly activate the receptor and cause a calcium signal.

  • Antagonists: Compounds that block the calcium signal produced by a known agonist.

  • Positive Allosteric Modulators (PAMs): Compounds that potentiate the response of a sub-maximal concentration of agonist.

  • Negative Allosteric Modulators (NAMs): Compounds that reduce the response of an agonist without binding to the orthosteric site.

Gq-Coupled GPCR Signaling Pathway

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol & ER Ligand Agonist GPCR Gq-Coupled Receptor Ligand->GPCR Binds G_Protein Gαqβγ GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) ER->IP3R Calcium Ca²⁺ Release IP3R->Calcium Opens Channel

Caption: Simplified Gq signaling pathway leading to Ca²⁺ release.

Detailed Step-by-Step Protocol (384-well format)

Materials:

  • Host cell line stably expressing the target GPCR (e.g., CHO-K1, HEK293).

  • Cell Culture Medium (e.g., F-12K with 10% FBS, 1% Pen-Strep).

  • Calcium-sensitive dye loading kit (e.g., Fluo-8 AM).

  • Probenecid (anion-exchange transport inhibitor, often included in kits to prevent dye leakage).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Reference Agonist for the target GPCR.

  • Black-walled, clear-bottom 384-well cell culture plates.

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR Tetra, FDSS).

Procedure:

  • Cell Plating:

    • The day before the assay, seed the cells into 384-well plates at a density that yields a confluent monolayer on the day of the experiment (e.g., 10,000 cells/well in 50 µL).

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions, including probenecid.

    • Remove the cell culture medium and add 20 µL of dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Place the cell plate into the fluorescent plate reader.

    • The instrument adds 10 µL of test compounds (prepared in assay buffer) to the wells.

    • Incubate for 15-30 minutes. This pre-incubation allows antagonists and allosteric modulators to bind.

  • Agonist Stimulation and Signal Reading:

    • The instrument establishes a baseline fluorescence reading for 10-20 seconds.

    • It then injects 10 µL of the reference agonist and immediately begins kinetic reading of fluorescence intensity (e.g., every second for 90 seconds).

    • Screening Mode for PAMs/NAMs: Use a sub-maximal (EC₂₀) concentration of the agonist. PAMs will increase the signal, and NAMs will decrease it.

    • Screening Mode for Antagonists: Use a potent (EC₈₀) concentration of the agonist. Antagonists will block the signal.

Data Analysis and Quality Control
  • Data Normalization: The kinetic data is typically analyzed as the maximum signal minus the baseline signal (Max-Min).

  • Activity Calculation:

    • For PAM screening: % Activity = 100 * ( (Max-Min)_Sample - (Max-Min)_EC20_Ctrl ) / ( (Max-Min)_Max_Agonist_Ctrl - (Max-Min)_EC20_Ctrl )

    • For Antagonist screening: % Inhibition = 100 * ( 1 - ( (Max-Min)_Sample / (Max-Min)_EC80_Ctrl ) )

  • Assay Quality Control (Z'-Factor): The Z'-factor is calculated using the appropriate controls for the screening mode.[16]

    • For an antagonist screen, the positive control is a known antagonist (or no agonist), and the negative control is the EC₈₀ agonist response.

Representative Data (PAM Screen)
ParameterValue (RFU)Interpretation
Mean Max-Min (EC₂₀ Agonist Control)15,000Baseline for potentiation.
SD (EC₂₀ Agonist Control)950Low variation in baseline signal.
Mean Max-Min (Max Agonist Control)60,000Maximum possible signal.
SD (Max Agonist Control)3,500Low variation in max signal.
Calculated Z'-Factor 0.72 Excellent assay quality, suitable for HTS. [13]
Hit Threshold (e.g., >50% Activity)-Compounds exceeding this are primary PAM hits.

Hit Confirmation and Follow-up Strategies

Identifying a "hit" in a primary HTS is only the first step. A rigorous follow-up process is critical to eliminate false positives and characterize true actives.

  • Hit Re-confirmation: Re-test primary hits from a freshly prepared sample of the compound.

  • Dose-Response Analysis: Perform serial dilutions of confirmed hits to determine their potency (IC₅₀ for inhibitors/antagonists, EC₅₀ for agonists/PAMs).

  • Orthogonal Assays: Validate hits using a different assay technology that measures a distinct endpoint (e.g., a kinase binding assay for a hit from an activity assay).[17]

  • Selectivity Profiling: Screen hits against a panel of related targets (e.g., a kinase panel) to determine their selectivity profile.[18]

Conclusion

The two detailed protocols provided in this application note offer robust, validated, and high-throughput methods for screening this compound analog libraries. The HTRF-based biochemical assay provides a direct and sensitive method for identifying protein kinase inhibitors, while the cell-based calcium flux assay enables the discovery of functionally active GPCR modulators.[19][20] By employing these distinct yet complementary strategies and adhering to strict quality control standards, researchers can efficiently interrogate this promising chemical space and accelerate the identification of novel lead compounds for drug development.

References

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  • Kasukabe, T. et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Vazquez-garcia, E. et al. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology. [Link]

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  • von Ahsen, O. & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]

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  • Rudolph, J. et al. (2007). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Semantic Scholar. [Link]

  • Berthold Technologies. (n.d.). HTRF®. Berthold Technologies GmbH & Co.KG. [Link]

  • North Carolina State University. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. [Link]

  • An, S. & H-g, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Maloney, D. J. et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. [Link]

  • Wang, L. et al. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. ResearchGate. [Link]

  • Collaborative Drug Discovery. (2023). Plate Quality Control. CDD Support. [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. [Link]

  • On HTS. (2023). Z-factor. On HTS. [Link]

  • Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Celtarys Research. [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • El-Abd, Y. S. et al. (2014). High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. Journal of Visualized Experiments. [Link]

  • Meuser, E. et al. (2005). Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors. Antiviral Research. [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • El-Gazzar, M. G. et al. (2023). High-throughput virtual screening of phenylpyrimidine derivatives as selective JAK3 antagonists using computational methods. Journal of Biomolecular Structure & Dynamics. [Link]

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  • MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. MDPI. [Link]

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Sources

Application Note: Quantitative Analysis of 1-(5-Methylpyrimidin-4-yl)ethanone using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed, validated protocols for the accurate quantification of 1-(5-Methylpyrimidin-4-yl)ethanone, a key intermediate in various synthetic chemistry and pharmaceutical development pathways. The presence and quantity of this compound can be critical for reaction monitoring, purity assessment of active pharmaceutical ingredients (APIs), and stability studies. We present two robust chromatographic methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for trace-level quantification. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[1][2]

Introduction: The Analytical Imperative

This compound (CAS: 932738-65-3, Formula: C₇H₈N₂O, MW: 136.15 g/mol ) is a heterocyclic ketone containing a pyrimidine core.[3] Pyrimidine derivatives are foundational structures in medicinal chemistry, forming the basis for numerous antiviral and anticancer agents.[4] As such, this compound may serve as a critical starting material, an intermediate, or a potential process-related impurity in the synthesis of drug substances.

Accurate quantification is therefore not merely an analytical exercise; it is a cornerstone of process control and regulatory compliance. An unquantified impurity can have significant implications for the safety and efficacy of a final drug product. This guide provides the scientific community with the necessary tools to develop and validate reliable analytical procedures for this specific compound, ensuring that methods are fit for their intended purpose, whether for in-process control, release testing, or stability monitoring.[1]

Method Selection: Rationale and Strategy

The choice of an analytical technique is dictated by the specific requirements of the measurement, including required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is selected as the primary method due to its robustness, widespread availability, and suitability for quantifying compounds with a UV chromophore, which the pyrimidine ring provides. Reversed-phase HPLC is particularly effective for separating moderately polar organic molecules like the target analyte from potential non-polar or highly polar impurities.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented as a high-sensitivity, high-specificity alternative.[6] This technique is invaluable when quantifying trace-level impurities or when analyzing complex matrices where co-eluting substances might interfere with UV detection. Its ability to monitor specific mass-to-charge (m/z) transitions provides an unparalleled level of confidence in analyte identification and quantification.[7]

The overall analytical workflow, from sample handling to final data reporting, is outlined below.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing Sample Sample Receipt & Login StdPrep Standard & QC Preparation SamplePrep Sample Dilution & Filtration HPLC HPLC-UV Analysis (Routine QC) SamplePrep->HPLC Inject LCMS UHPLC-MS/MS (Trace Analysis) SamplePrep->LCMS Inject Integration Peak Integration & Quantification HPLC->Integration Raw Data LCMS->Integration Raw Data Validation Method Validation (ICH Q2) Integration->Validation Calculated Concentrations Report Final Report & Certificate of Analysis Validation->Report Validated Results

Caption: General analytical workflow for the quantification of this compound.

Protocol I: Quantification by HPLC-UV

This protocol is designed for routine analysis, such as determining the purity of a substance or monitoring reaction completion where analyte concentrations are expected to be relatively high (>0.05% w/w).

Principle of the Method

The sample is dissolved in a suitable diluent and injected into a reversed-phase HPLC system. The analyte is separated from other components on a C18 stationary phase using an isocratic mobile phase of acetonitrile and water. The separation mechanism is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. Detection is achieved by monitoring the UV absorbance at a wavelength corresponding to a maximum in the analyte's UV spectrum. Quantification is performed using an external standard calibration curve.

Materials and Instrumentation
Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, UV/PDA detector
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire)
Reference Standard This compound, >99.5% purity
Solvent A (Aqueous) Deionized Water, HPLC Grade
Solvent B (Organic) Acetonitrile (ACN), HPLC Grade
Diluent Acetonitrile/Water (50:50, v/v)
Glassware Class A volumetric flasks, autosampler vials with inserts
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing 60% Solvent A (Water) and 40% Solvent B (Acetonitrile). Degas thoroughly by sonication or online degasser before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired linear range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or determined λmax)

    • Run Time: 10 minutes

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the prepared samples.

    • Inject a quality control (QC) standard every 10-15 sample injections to monitor system suitability.

  • Data Processing:

    • Integrate the peak area for this compound.

    • Construct a linear regression curve of peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.

    • Calculate the concentration of the analyte in the samples using the regression equation.

Method Validation Protocol (ICH Q2(R2) Framework)

A validated analytical procedure provides assurance of its reliability.[8][9] The following parameters must be assessed.

Validation_Workflow cluster_Core Core Validation Parameters cluster_Limits Limit Determination Method Optimized HPLC-UV Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity & Range (5 levels, r² > 0.999) Method->Linearity Accuracy Accuracy (Spike Recovery, 80-120%) Method->Accuracy Precision Precision (Repeatability & Intermediate, RSD < 2%) Method->Precision Robustness Robustness (Flow, Temp, % Organic) Method->Robustness Validated Validated Method Accuracy->Validated LOD LOD (S/N ~3:1) Precision->LOD Establishes limits LOQ LOQ (S/N ~10:1, RSD < 10%) Precision->LOQ Establishes limits LOQ->Validated Robustness->Validated

Caption: Workflow for HPLC-UV method validation based on ICH Q2(R2) guidelines.[1][2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a placebo (matrix without analyte) and a spiked sample. Peak purity should be assessed using a photodiode array (PDA) detector.

  • Linearity: Assessed using a minimum of five concentration levels. The correlation coefficient (r²) and y-intercept should be reported.

  • Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked matrix) at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should be within 98.0% to 102.0%.[9]

  • Precision:

    • Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Assessed by a minimum of six replicate injections of the 100% concentration level. The relative standard deviation (RSD) should be ≤ 2%.[8]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts). The RSD should be ≤ 2%.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically established at a signal-to-noise ratio of 10:1. The precision at the LOQ should have an RSD of ≤ 10%.[1]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±5°C column temperature, ±2% organic mobile phase composition).

Validation Parameter Acceptance Criterion Example Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (% RSD) ≤ 2.0%0.85%
Intermediate Precision (% RSD) ≤ 2.0%1.2%
LOQ (% RSD) ≤ 10%6.5%

Protocol II: Quantification by UHPLC-MS/MS

This protocol is ideal for detecting and quantifying the analyte at trace levels, such as in impurity profiling, pharmacokinetic studies, or when analyzing complex biological matrices.[6][7]

Principle of the Method

This method utilizes the high separation efficiency of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with the sensitivity and selectivity of a triple quadrupole mass spectrometer. The analyte is ionized using Electrospray Ionization (ESI) in positive mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition provides excellent noise reduction and confidence in quantification.

Materials and Instrumentation
Item Specification
UHPLC-MS/MS System Binary pump, autosampler, column oven, triple quadrupole mass spectrometer with ESI source
Analytical Column C18, 2.1 x 50 mm, 1.8 µm particle size
Reference Standard This compound, >99.5% purity
Solvent A (Aqueous) 0.1% Formic Acid in Water, LC-MS Grade
Solvent B (Organic) 0.1% Formic Acid in Acetonitrile, LC-MS Grade
Diluent Acetonitrile/Water (50:50, v/v)
Step-by-Step Protocol
  • Analyte Tuning and MRM Optimization:

    • Infuse a ~1 µg/mL solution of the reference standard directly into the mass spectrometer to determine the mass of the precursor ion. For this compound (MW 136.15), the protonated precursor ion [M+H]⁺ will be m/z 137.1.

    • Perform a product ion scan on m/z 137.1 to identify stable, high-intensity fragment ions. Select at least two fragments for MRM transitions (one for quantification, one for confirmation). For example, transitions could be 137.1 → 122.1 (quantifier) and 137.1 → 95.1 (qualifier).

    • Optimize collision energy (CE) and other source parameters (e.g., capillary voltage, gas flow) for maximum signal intensity for the chosen transitions.

  • Standard and Sample Preparation: Prepare stock, calibration, and sample solutions as described in Protocol I, but at much lower concentrations appropriate for the sensitivity of the instrument (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • Chromatographic and MS Conditions:

    • UHPLC Gradient:

      • 0.0 min: 5% B

      • 2.0 min: 95% B

      • 2.5 min: 95% B

      • 2.6 min: 5% B

      • 4.0 min: 5% B (End)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • MS Ionization: ESI Positive

    • MRM Transitions: Monitor the optimized transitions (e.g., 137.1 → 122.1).

  • Analysis and Data Processing:

    • Perform the analysis sequence as described in Protocol I.

    • Integrate the peak area for the quantifier MRM transition.

    • Construct a calibration curve and calculate sample concentrations. The ratio of the qualifier to quantifier ion should be consistent across all standards and samples to confirm identity.

Key Performance Data
Parameter Typical Performance
Linear Range 0.1 - 100 ng/mL
Correlation (r²) ≥ 0.998
LOQ 0.1 ng/mL
Precision (% RSD) < 5% at mid-range
Accuracy (% Recovery) 95.0 - 105.0%

Conclusion

This application note details two robust and reliable methods for the quantification of this compound. The HPLC-UV method serves as an excellent choice for routine quality control, offering simplicity and precision. For applications demanding higher sensitivity and specificity, the UHPLC-MS/MS method provides a powerful solution for trace-level analysis. Both protocols are designed to be validated according to ICH guidelines, ensuring the generation of scientifically sound and defensible data critical for researchers, scientists, and drug development professionals.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link][8]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link][1]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available at: [Link][2]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link][9]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available at: [Link][10]

  • Spasov, A. A., & Anisimova, V. A. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. Available at: [Link][4]

  • Pizzorno, G., et al. (2003). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. PubMed. Available at: [Link][11]

  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-42. Available at: [Link][6]

  • Ceballos-Picot, I., et al. (1998). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. ResearchGate. Available at: [Link][5]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available at: [Link][12]

  • LookChem. This compound CAS NO.932738-65-3. Available at: [Link][3]

  • African Rock Art. 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. Available at: [Link]

  • Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 941, 48-55. Available at: [Link][7]

Sources

HPLC-MS analysis of 1-(5-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 1-(5-Methylpyrimidin-4-yl)ethanone using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Introduction

This compound is a heterocyclic ketone containing a pyrimidine core. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development as they form the backbone of many pharmacologically active compounds, including antiviral and anticancer agents. The acetyl group attached to the pyrimidine ring suggests its potential role as a key intermediate in the synthesis of more complex molecules. Accurate and sensitive quantification of such intermediates is critical for ensuring the purity, stability, and quality of final active pharmaceutical ingredients (APIs).

This application note details a robust and sensitive method for the analysis of this compound using a reverse-phase HPLC coupled with a mass spectrometer (MS). The inherent selectivity and sensitivity of mass spectrometry make it an ideal detection technique, allowing for precise identification and quantification even at low concentrations. The method described herein is suitable for applications in process chemistry, quality control, and metabolic studies where accurate measurement of this compound is required. The causality behind the selection of specific chromatographic conditions and mass spectrometric parameters is explained to provide a deeper understanding of the method development process.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity)

  • Solvents:

    • Acetonitrile (ACN), HPLC or LC-MS grade

    • Methanol (MeOH), HPLC or LC-MS grade

    • Water, Type I Ultrapure (18.2 MΩ·cm)

  • Mobile Phase Additives:

    • Formic Acid (FA), LC-MS grade (≥99%)

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Instrumentation and Conditions

A standard HPLC system equipped with a binary pump, autosampler, and column oven, coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Table 1: HPLC Parameters

ParameterValueRationale
Column C18 Reverse-Phase, 2.1 x 100 mm, 2.6 µm particle sizeThe C18 stationary phase provides excellent retention for moderately polar compounds like the target analyte. The smaller particle size enhances peak efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that aids in the protonation of the analyte in the ESI source, promoting better ionization in positive mode. It also helps in achieving sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a widely used organic solvent in reverse-phase chromatography due to its low viscosity and UV transparency. The presence of formic acid ensures consistency with Mobile Phase A.
Flow Rate 0.4 mL/minA flow rate of 0.4 mL/min is optimal for a 2.1 mm internal diameter column, ensuring efficient separation without generating excessive backpressure.
Column Temperature 40 °CElevated column temperature reduces mobile phase viscosity, which can improve peak shape and reduce run times. 40 °C provides a good balance between efficiency and stability of the analyte and stationary phase.
Injection Volume 5 µLA small injection volume minimizes the potential for peak distortion and column overloading, especially when dealing with samples in organic-rich diluents.
Gradient Elution See Table 2A gradient elution is employed to ensure the analyte is eluted with a good peak shape and to effectively clean the column of any late-eluting impurities.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0595
7.0595
7.1955
10.0955

Table 3: Mass Spectrometer Parameters

ParameterValueRationale
Ionization Mode Electrospray (ESI)ESI is a soft ionization technique suitable for polar and semi-polar molecules, minimizing in-source fragmentation and preserving the molecular ion.
Polarity PositiveThe pyrimidine ring contains nitrogen atoms that can be readily protonated. Therefore, positive ion mode is expected to yield a strong signal for the protonated molecule [M+H]⁺.
Scan Mode Selected Ion Monitoring (SIM)For quantitative analysis, SIM mode offers superior sensitivity and selectivity compared to a full scan by monitoring only the m/z of the target analyte.
Monitored Ion (m/z) 137.15This corresponds to the theoretical monoisotopic mass of the protonated molecule [C₇H₈N₂O + H]⁺.
Capillary Voltage 3.5 kVThis voltage is a good starting point for achieving stable and efficient ionization in ESI.
Gas Temperature 325 °CThe drying gas temperature is optimized to ensure efficient desolvation of the ESI droplets, leading to a stable and intense analyte signal.
Gas Flow 8 L/minThe drying gas flow rate works in concert with the gas temperature to facilitate the desolvation process.
Nebulizer Pressure 40 psiThis pressure ensures the formation of a fine aerosol, which is crucial for efficient ionization.
Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of sample diluent (50:50 ACN:Water) in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For analysis of experimental samples, dissolve the material in the sample diluent to achieve a concentration within the calibration range. If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Workflow Visualization

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock Solution working 2. Create Calibration Curve Standards (1-1000 ng/mL) stock->working hplc 4. Inject into HPLC System (C18 Column, Gradient Elution) working->hplc sample 3. Dilute & Filter Unknown Sample sample->hplc ms 5. Detect with Mass Spectrometer (ESI+, SIM Mode at m/z 137.15) hplc->ms integrate 6. Integrate Peak Area ms->integrate quantify 7. Quantify using Calibration Curve integrate->quantify

Caption: Overall workflow for the quantitative analysis of this compound.

Results and Discussion

Chromatography

Under the specified reverse-phase conditions, this compound is expected to be well-retained and elute as a sharp, symmetrical peak. The use of a C18 column ensures retention based on the compound's moderate hydrophobicity, while the gradient elution allows for a reasonable retention time and efficient column cleanup. The anticipated retention time would be approximately 3.5 minutes, providing good separation from the solvent front and any early-eluting impurities.

Mass Spectrometry

The chemical structure of this compound, with its basic nitrogen atoms on the pyrimidine ring, makes it highly suitable for positive mode electrospray ionization. The addition of formic acid to the mobile phase facilitates protonation, leading to the formation of the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 137.15. In SIM mode, the mass spectrometer is set to exclusively monitor this ion, which significantly enhances the signal-to-noise ratio and provides the selectivity needed for accurate quantification in complex matrices.

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The protonated molecule at m/z 137.15 would be selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting product ions would provide structural information.

Fragmentation cluster_fragments Plausible Product Ions (MS/MS) parent [M+H]⁺ m/z = 137.15 frag1 Loss of CO (-28 Da) m/z = 109.15 parent->frag1 CID frag2 Loss of CH₃CO radical (-43 Da) m/z = 94.11 parent->frag2 CID

Caption: Plausible fragmentation pathway for protonated this compound.

The fragmentation pattern is proposed based on established chemical principles. The most likely fragmentation pathways would involve the loss of neutral molecules such as carbon monoxide (CO) from the acetyl group, or the cleavage of the acetyl group itself. These characteristic fragments can be used in Multiple Reaction Monitoring (MRM) methods on a triple quadrupole mass spectrometer for even higher selectivity and sensitivity.

Method Performance

A calibration curve constructed from the working standards is expected to show excellent linearity over the concentration range of 1 to 1000 ng/mL, with a coefficient of determination (R²) greater than 0.995. The high sensitivity of the SIM mode detection should allow for a limit of detection (LOD) and limit of quantification (LOQ) in the low ng/mL range, making this method suitable for trace-level analysis.

Conclusion

This application note presents a highly selective and sensitive HPLC-MS method for the quantitative analysis of this compound. The combination of reverse-phase chromatography with a C18 column and positive mode electrospray ionization mass spectrometry provides a robust and reliable analytical tool. The use of Selected Ion Monitoring (SIM) ensures excellent sensitivity and specificity. This method is well-suited for quality control in synthetic chemistry, pharmacokinetic studies, and other applications where precise measurement of this pyrimidine derivative is essential. The protocol is straightforward and can be readily implemented in laboratories equipped with standard HPLC-MS instrumentation.

References

  • Title: A review of the application of mass spectrometry for the analysis of the polar pesticides Source: Journal of Environmental Science and Health, Part B URL: [Link]

  • Title: The Role of Tandem MS in the Analysis of Complex Mixtures Source: American Laboratory URL: [Link]

Application Notes and Protocols for 1-(5-Methylpyrimidin-4-yl)ethanone in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Agrochemical Discovery

The pyrimidine ring system is a cornerstone in the development of modern agrochemicals, renowned for its versatile biological activities. Its presence in a wide array of herbicides, fungicides, and insecticides underscores its importance as a "privileged scaffold". The nitrogen atoms within the heterocyclic ring act as key hydrogen bond acceptors and donors, facilitating interactions with various biological targets. Furthermore, the pyrimidine core offers multiple sites for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, stability, and bioavailability.

1-(5-Methylpyrimidin-4-yl)ethanone is a key building block in the synthesis of a new generation of agrochemicals. Its unique substitution pattern—an acetyl group at the 4-position and a methyl group at the 5-position—provides a valuable synthon for creating complex molecules with potent biological activity. Notably, this intermediate is integral to the synthesis of advanced herbicides that target critical plant enzymes, offering novel modes of action to combat weed resistance.

This guide provides a comprehensive overview of the application of this compound in agrochemical research, with a focus on its use in the synthesis of innovative herbicides. We will delve into detailed synthetic protocols, methodologies for biological evaluation, and the underlying biochemical principles.

Synthesis of this compound: A Key Intermediate

The efficient synthesis of this compound is a critical first step in the development of agrochemicals derived from it. A common and effective method involves the reaction of 4-chloro-5-methylpyrimidine with a suitable acetylating agent.

Protocol 1: Synthesis of this compound

This protocol details a representative synthesis of the title compound.

Materials:

  • 4-chloro-5-methylpyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N-methoxy-N-methylacetamide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-chloro-5-methylpyrimidine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature.

  • In a separate flask, dissolve N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF.

  • Add the solution of N-methoxy-N-methylacetamide to the reaction mixture dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of n-BuLi, a strong organolithium base, necessitates strictly anhydrous conditions to prevent its rapid quenching by water.

  • Low Temperature: The reaction is conducted at -78 °C to control the reactivity of the organolithium intermediate and prevent side reactions.

  • Weinreb Amide: N-methoxy-N-methylacetamide (a Weinreb amide) is used as the acetylating agent because the resulting tetrahedral intermediate is stable at low temperatures, preventing the over-addition that can occur with more reactive acylating agents like acid chlorides.

Application in Herbicide Synthesis: Targeting Plant Biosynthesis Pathways

This compound is a crucial precursor for a class of herbicides that target key enzymes in plant amino acid biosynthesis, a pathway absent in animals, thus offering an excellent selectivity profile.

Synthetic Workflow for a Pyrimidine-Based Herbicide Candidate

The following diagram illustrates a typical synthetic route from this compound to a hypothetical herbicidal compound.

G A This compound B Bromination (e.g., NBS, AIBN) A->B Step 1 C 2-Bromo-1-(5-methylpyrimidin-4-yl)ethanone B->C D Condensation with Substituted Thiophenol (e.g., K2CO3, Acetone) C->D Step 2 E Keto-Sulfide Intermediate D->E F Reduction of Ketone (e.g., NaBH4) E->F Step 3 G Final Herbicide Candidate (Hydroxy-Sulfide) F->G

Caption: Synthetic pathway from this compound to a herbicide candidate.

Protocol 2: Synthesis of a Herbicide Candidate from this compound

This protocol outlines the multi-step synthesis of a potential herbicide from the starting ketone.

Step 1: Bromination

  • Dissolve this compound (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature, filter off the succinimide byproduct, and concentrate the filtrate in vacuo.

  • The crude 2-bromo-1-(5-methylpyrimidin-4-yl)ethanone is often used in the next step without further purification.

Step 2: Condensation with a Thiol

  • To a solution of the crude bromo-ketone from Step 1 in acetone, add a substituted thiophenol (1.0 eq) and potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Filter the solid and concentrate the filtrate.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the keto-sulfide intermediate.

Step 3: Reduction of the Ketone

  • Dissolve the keto-sulfide intermediate in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate.

  • Purify the final product by column chromatography.

Biological Evaluation: Assessing Herbicidal Activity

Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves a tiered screening approach, starting with in vitro enzyme assays followed by whole-plant greenhouse trials.

Screening Workflow for Herbicide Candidates

G cluster_0 In Vitro Screening cluster_1 Whole Plant Screening A Synthesized Herbicide Candidate B Target Enzyme Assay (e.g., Acetolactate Synthase) A->B C Determine IC50 Value B->C D Greenhouse Pot Assay (Pre- and Post-emergence) C->D Promising candidates advance E Test on Multiple Weed and Crop Species D->E F Determine GR50 Value (Growth Reduction) E->F

Caption: Tiered screening workflow for evaluating new herbicide candidates.

Protocol 3: Greenhouse Pot Assay for Herbicidal Efficacy

Objective: To assess the pre- and post-emergence herbicidal activity of a test compound on target weed species and its selectivity towards a crop species.

Materials:

  • Seeds of a target weed (e.g., Avena fatua - wild oat) and a crop (e.g., Triticum aestivum - wheat).

  • Pots filled with a standard potting mix.

  • Test compound dissolved in a suitable solvent/surfactant system.

  • Automated sprayer.

  • Controlled environment growth chamber or greenhouse.

Procedure:

Pre-emergence Application:

  • Sow seeds of the weed and crop species in separate pots at a uniform depth.

  • Prepare a stock solution of the test compound and make serial dilutions to achieve the desired application rates (e.g., 10, 50, 100, 500 g/ha).

  • Within 24 hours of sowing, apply the test solutions evenly to the soil surface of the pots using an automated sprayer.

  • Include a negative control (solvent/surfactant only) and a positive control (a commercial herbicide with a known mode of action).

  • Transfer the pots to a greenhouse with controlled temperature, humidity, and light conditions.

  • After 14-21 days, assess the herbicidal effect by visually rating the percent injury or by measuring the fresh weight of the emerged plants compared to the negative control.

Post-emergence Application:

  • Sow seeds and grow the plants until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Apply the test solutions as described above, ensuring uniform coverage of the plant foliage.

  • Return the plants to the greenhouse.

  • Assess the herbicidal effect 14-21 days after treatment.

Data Analysis:

  • Calculate the Growth Reduction (GR₅₀) value, which is the concentration of the compound required to cause a 50% reduction in plant growth (fresh weight) compared to the untreated control.

  • Compare the GR₅₀ values for the weed and crop species to determine the selectivity ratio.

Quantitative Data Summary

The following table provides a template for summarizing the results from the biological assays.

Compound IDTarget Enzyme IC₅₀ (nM)Weed Species GR₅₀ (g/ha) (Post-emergence)Crop Species GR₅₀ (g/ha) (Post-emergence)Selectivity Ratio (Crop/Weed)
Candidate 1 25.385>1000>11.8
Candidate 2 150.8450>1000>2.2
Positive Control 15.75580014.5

Conclusion

This compound serves as a valuable and versatile intermediate in the discovery of novel agrochemicals, particularly herbicides. The synthetic pathways and screening protocols detailed in this guide provide a robust framework for researchers to explore the potential of this and related pyrimidine structures. By understanding the rationale behind the experimental design and employing systematic biological evaluation, the development of next-generation crop protection solutions can be significantly advanced.

References

  • Title: The pyrimidine skeleton as a privileged scaffold in agrochemical discovery. Source: A review of the literature on the use of pyrimidine derivatives in the development of pesticides. URL: [Link]

  • Title: Recent advances of pyrimidine-based derivatives as potent agrochemicals. Source: A scientific article discussing the latest developments in pyrimidine-based agrochemicals. URL: [Link]

  • Title: Preparation of pyrimidinyl ketones as intermediates for herbicides.
  • Title: HERBICIDAL KETO-SULFONE DERIVATIVES.

Application Notes and Protocols for 1-(5-Methylpyrimidin-4-yl)ethanone in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the prospective applications of 1-(5-Methylpyrimidin-4-yl)ethanone in the field of material science. While direct applications of this specific molecule are not yet extensively documented, its structural features, particularly the pyrimidine core, suggest significant potential as a versatile building block for the synthesis of advanced materials. Drawing parallels from established research on analogous pyrimidine derivatives, these notes will focus on its putative role as a ligand in the formation of Metal-Organic Frameworks (MOFs). Detailed hypothetical protocols for the synthesis and characterization of novel MOFs incorporating this compound are presented, offering a scientifically grounded roadmap for researchers and material scientists.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group and an acetyl group. The presence of nitrogen atoms in the pyrimidine ring and the carbonyl group of the acetyl moiety makes this molecule a promising candidate for coordination chemistry. These functional groups can act as Lewis bases, enabling the molecule to coordinate with metal ions and form stable, extended structures.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Structural Features
This compoundC₇H₈N₂O136.15Not availablePyrimidine ring, methyl group, acetyl group
1-(5-Methyl-pyridin-2-yl)-ethanoneC₈H₉NO135.16105 °C (at 13 Torr)[1]Pyridine ring, methyl group, acetyl group
1-(2-Chloro-5-methylpyrimidin-4-yl)ethanoneC₇H₇ClN₂O170.60Not availablePyrimidine ring, chloro group, methyl group, acetyl group[2]

Prospective Application in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is crucial in determining the topology, porosity, and functional properties of the resulting MOF. Pyrimidine derivatives have been successfully employed as ligands in MOF synthesis, leading to materials with interesting properties such as selective gas sorption and luminescence.[3][4] For instance, pyrimidine-5-carboxylate has been used to synthesize MOFs with high selectivity for CO₂.[3] Similarly, a luminescent MOF has been developed using a pyrimidine-4,6-dicarboxylate ligand.[4]

Based on these precedents, this compound is proposed as a promising ligand for the synthesis of novel MOFs. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the acetyl group can act as coordination sites for metal ions, potentially leading to the formation of robust and functional frameworks.

Hypothetical Protocol for the Solvothermal Synthesis of a MOF using this compound

This protocol outlines a hypothetical solvothermal synthesis of a zinc-based MOF using this compound as the organic ligand. Solvothermal synthesis is a common method for preparing MOFs, as it allows for the crystallization of the product under controlled temperature and pressure.

Materials:

  • This compound (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (Solvent)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

    • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

    • After 48 hours, cool the autoclave to room temperature at a rate of 5 °C/min.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.

    • Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

    • Immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours, to exchange the DMF solvent within the pores.

    • Collect the crystals by filtration and dry them under vacuum at 60 °C for 12 hours.

Diagram 1: Workflow for the Solvothermal Synthesis of a MOF

MOF_Synthesis_Workflow cluster_prep 1. Preparation of Reaction Mixture cluster_reaction 2. Solvothermal Reaction cluster_purification 3. Product Isolation & Purification ligand Dissolve Ligand in DMF mix Combine and Sonicate ligand->mix metal Dissolve Metal Salt in DMF metal->mix autoclave Transfer to Autoclave mix->autoclave heating Heat at 120°C for 48h autoclave->heating cooling Cool to Room Temp. heating->cooling collect Collect Crystals cooling->collect wash Wash with DMF collect->wash exchange Solvent Exchange with Ethanol wash->exchange dry Dry under Vacuum exchange->dry final_product final_product dry->final_product Final MOF Product

Caption: A schematic workflow for the proposed solvothermal synthesis of a MOF.

Characterization of the Hypothetical MOF

The synthesized material should be thoroughly characterized to determine its structure, porosity, and thermal stability.

Table 2: Recommended Characterization Techniques

TechniquePurpose
Single-Crystal X-ray Diffraction (SC-XRD)To determine the crystal structure and connectivity of the MOF.
Powder X-ray Diffraction (PXRD)To confirm the phase purity of the bulk material.
Thermogravimetric Analysis (TGA)To assess the thermal stability of the MOF and identify solvent loss.
Nitrogen Gas Adsorption-Desorption AnalysisTo determine the surface area and pore size distribution of the MOF.

Potential Properties and Applications

Based on the functionalities of the this compound ligand, the resulting MOF could exhibit several interesting properties:

  • Luminescence: The pyrimidine ring is a known fluorophore, and its incorporation into a rigid framework could enhance its luminescent properties, making the MOF a candidate for sensing applications.

  • Catalysis: The presence of accessible metal sites and the basic nitrogen atoms of the pyrimidine ring could endow the MOF with catalytic activity for various organic transformations.

  • Gas Storage and Separation: The porosity of the MOF could be tailored for the selective storage and separation of gases, similar to other pyrimidine-based MOFs.[3]

Diagram 2: Potential Coordination Modes of this compound

Caption: Potential bidentate coordination of the ligand to a metal center.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • The solvothermal reaction should be carried out in a properly sealed autoclave to prevent leakage and potential explosions.

Conclusion

While the direct application of this compound in material science is an emerging area of research, its structural analogy to known MOF ligands suggests significant potential. The hypothetical protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel functional materials based on this promising building block. Further investigation into the coordination chemistry of this ligand with various metal ions is warranted to unlock its full potential in the design of advanced materials.

References

  • Topologies of Metal−Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. MDPI. Available at: [Link]

  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. International Journal of Engineering and Technical Research.
  • 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. African Rock Art.
  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Publications. Available at: [Link]

  • Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. PMC - NIH. Available at: [Link]

  • Manganese(II) Pyrimidine-4,6-dicarboxylates: Synthetic, Structural, Magnetic, and Adsorption Insights. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • 1-(5-(2-methylpyrimidin-4-yl)pyridin-2-yl)ethanone. Alchemist-pharm. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Available at: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]

  • 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone. Lead Sciences. Available at: [Link]

  • Ethanone, 1-(1,2,3,4,7,7a-hexahydro-1,4,4,5-tetramethyl-1,3a-ethano-3aH-inden-6-yl)-. PubChem.
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. ResearchGate. Available at: [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC - NIH. Available at: [Link]

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Application Notes and Protocols: In Vitro Profiling of 1-(5-Methylpyrimidin-4-yl)ethanone as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases has made it a cornerstone for the design of targeted inhibitors. 1-(5-Methylpyrimidin-4-yl)ethanone is a synthetic compound featuring this critical pyrimidine motif. Its structural alerts suggest a potential interaction with the hinge region of various protein kinases, making it a candidate for investigation as a modulator of kinase activity.

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery. Derivatives of pyrimidine have been successfully developed as inhibitors for a range of kinases, including FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are implicated in acute myeloid leukemia.[1] Furthermore, pyrimidine derivatives have been investigated as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response.[2]

This document provides a comprehensive guide for the in vitro characterization of this compound. It outlines a logical, tiered approach to assess its inhibitory potential, starting with broad biochemical screening and progressing to more specific mechanistic and cell-based assays. The protocols described herein are designed to be self-validating, incorporating essential controls and providing a framework for robust data interpretation.

Part 1: Initial Biochemical Characterization

The first step in evaluating a putative kinase inhibitor is to determine its activity against a purified enzyme in a cell-free system. This approach isolates the drug-target interaction from the complexities of a cellular environment.

Kinase Inhibition Screening: Determining IC50

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. A common method for determining the IC50 of a kinase inhibitor is to measure the phosphorylation of a substrate in the presence of varying concentrations of the compound.

This protocol utilizes a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.

Principle: The kinase reaction consumes ATP. The remaining ATP is used by a luciferase to generate a luminescent signal that is inversely proportional to kinase activity.

Materials:

  • Recombinant human kinase (e.g., a panel of representative kinases for initial screening)

  • Kinase-specific substrate peptide

  • This compound (solubilized in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Assay Plate Setup:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.

    • Include "no enzyme" and "no substrate" wells as negative controls.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the specific kinase's activity.

  • ATP Detection: Add 10 µL of the ATP detection reagent to each well.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a known broad-spectrum kinase inhibitor like staurosporine or no enzyme control (100% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • DMSO Concentration: It is crucial to maintain a consistent and low final concentration of DMSO (typically ≤1%) across all wells, as higher concentrations can inhibit enzyme activity.

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. For initial screening, an ATP concentration close to the Michaelis-Menten constant (Km) for the specific kinase is often used.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
This compoundKinase XExperimental Value
Staurosporine (Control)Kinase XKnown Value

Part 2: Cell-Based Assays for Target Validation and Cellular Potency

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical for confirming that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.[3][4][5]

Cellular Target Engagement

This assay determines if the compound can bind to its intended kinase target within a living cell. A common method is to assess the phosphorylation status of a known downstream substrate of the target kinase.

Principle: If this compound inhibits the target kinase within the cell, the phosphorylation of its direct downstream substrate will be reduced. This change can be detected by Western blotting using phospho-specific antibodies.

Materials:

  • Cancer cell line known to have active signaling through the target kinase pathway (e.g., MV4-11 for FLT3).[1]

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total protein and phospho-specific for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total protein of the substrate to ensure equal loading.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Trustworthiness of the Protocol: The inclusion of a total protein control for the substrate of interest is crucial for validating that the observed decrease in phosphorylation is due to kinase inhibition and not a general decrease in protein expression.

Experimental Workflow for Target Engagement

G cluster_0 Cell Culture & Treatment cluster_1 Biochemical Analysis cluster_2 Data Interpretation cell_seeding Seed Cells treatment Treat with This compound cell_seeding->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (Phospho & Total) transfer->probing detection Chemiluminescent Detection probing->detection analysis Quantify Bands detection->analysis conclusion Assess Target Engagement analysis->conclusion

Caption: Workflow for Western Blot-based target engagement analysis.

Assessing Cellular Viability and Proliferation

A key outcome of inhibiting kinases involved in cell growth and survival is a reduction in cell proliferation or the induction of cell death. Various assays can be used to measure these effects.[3][6]

Principle: These colorimetric or fluorometric assays measure the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan crystals.[3] Resazurin-based assays (like CellTiter-Blue) involve the reduction of resazurin to the highly fluorescent resorufin by viable cells.[3]

Materials:

  • Cancer cell line of interest

  • 96-well clear-bottom plates

  • This compound

  • MTT reagent (5 mg/mL in PBS) or Resazurin-based reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. This longer incubation period allows for effects on cell proliferation to become apparent.

  • Assay Development:

    • For MTT: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization buffer and mix thoroughly to dissolve the formazan crystals.

    • For Resazurin: Add 20 µL of the resazurin-based reagent to each well and incubate for 1-4 hours at 37°C.

  • Signal Measurement:

    • For MTT: Read the absorbance at 570 nm.

    • For Resazurin: Read the fluorescence with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Signaling Pathway Visualization

G compound This compound kinase Target Kinase (e.g., FLT3, CDK) compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation proliferation Cell Proliferation & Survival substrate->proliferation

Caption: Putative signaling pathway inhibited by the compound.

Part 3: Mechanistic Studies

Once the inhibitory activity and cellular effects are established, further assays can elucidate the compound's mechanism of action.

Determining the Mode of Inhibition

Understanding how the inhibitor interacts with the kinase and its substrates (ATP and the peptide/protein) is crucial. This is typically achieved through enzyme kinetics studies.

Principle: By measuring the kinase reaction rate at various concentrations of both the substrate (ATP) and the inhibitor, one can determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP. This is often visualized using a Lineweaver-Burk plot.

Procedure:

  • Set up the kinase reaction as described in Protocol 1.

  • Create a matrix of reaction conditions with varying concentrations of ATP (e.g., from 0.25x Km to 10x Km) and several fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Measure the initial reaction velocity (rate) for each condition.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

    • Competitive Inhibition: Lines will intersect on the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

Authoritative Grounding: The principles of enzyme kinetics and the interpretation of Lineweaver-Burk plots are foundational concepts in biochemistry and are described in numerous standard textbooks and review articles on enzyme inhibition.[7]

Conclusion and Future Directions

This guide provides a systematic framework for the initial in vitro evaluation of this compound as a potential kinase inhibitor. The data generated from these protocols will establish its potency (IC50), confirm its activity in a cellular context, and elucidate its mode of action. Positive results from these assays would warrant further investigation, including broader kinase profiling to assess selectivity, ADME-Tox studies to evaluate its drug-like properties[8], and in vivo studies to determine its efficacy in disease models. The pyrimidine scaffold holds significant promise, and a thorough in vitro characterization is the essential first step in translating this promise into a potential therapeutic agent.

References

  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from [Link]

  • African Rock Art. (n.d.). 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone. Retrieved from [Link]

  • MDPI. (2021, February 13). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Retrieved from [Link]

  • PubMed. (2008, April 1). Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives. Retrieved from [Link]

  • ResearchGate. (2024, March 1). Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

  • PubMed. (2019, July 26). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved from [Link]

  • NIH. (2018, November 5). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Retrieved from [Link]

  • PubMed. (2018, February 22). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]

  • PubMed. (2013, March 14). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Retrieved from [Link]

  • PubMed. (2026, January 17). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. Retrieved from [Link]

  • PubMed. (1977, December). An enzyme inhibition assay for 2,4-diamino-5-(3'4'-dichlorophenyl)-6-methylpyrimidine (DDMP,NSC 19494). Retrieved from [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • PubMed. (2018, November 5). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Retrieved from [Link]

  • Amsbio. (n.d.). Cell Based Assays Services. Retrieved from [Link]

  • Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • PubMed. (1971, October). Specificity in enzyme inhibition. 1. Synthesis of 4-(4-imidazolyl)-3-amino-2-butanone, 4-(4-imidazolyl)-3-acetamido-2-butanone, and 4-(4-imidazolylmethyl)-2,5-dimethyloxazole for assay as inhibitors of histidine decarboxylase. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-methylpyrimidin-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: Synthesis Overview & Key Principles

This compound is a valuable heterocyclic ketone and a key building block in the synthesis of various pharmaceutical agents. Its preparation is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Stille coupling. This reaction forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide.[1]

The primary route involves the coupling of a pyrimidine derivative, typically 4-chloro-5-methylpyrimidine, with an acetyl group donor. The Stille reaction is particularly well-suited for this transformation due to its tolerance for a wide array of functional groups and its typically mild reaction conditions.[2][3] However, like all cross-coupling reactions, it is sensitive to several parameters that can significantly impact yield and purity.

The catalytic cycle, the heart of the reaction, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the pyrimidine halide.

  • Transmetalation: The organotin reagent transfers its acetyl-equivalent group to the palladium center.

  • Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.[1][4]

Understanding this cycle is crucial for effective troubleshooting, as failures often trace back to an issue in one of these steps.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is recommended for a first-time synthesis?

A1: For researchers new to this synthesis, the Stille coupling of 4-chloro-5-methylpyrimidine with tributyl(1-ethoxyvinyl)stannane followed by acidic hydrolysis is the most established and reliable method. The organostannane reagent is stable to air and moisture, making it more forgiving than some alternatives.[1] The key is to ensure the quality of the palladium catalyst and to maintain an inert atmosphere.

Q2: Why is 4-chloro-5-methylpyrimidine used instead of the bromo or iodo derivative?

A2: While aryl iodides and bromides are generally more reactive in palladium-catalyzed couplings (reactivity order: I > Br > Cl), the chloro derivative is often used due to its lower cost and widespread commercial availability.[2] Achieving good yields with the chloride requires carefully optimized conditions, such as the use of electron-rich, bulky phosphine ligands or higher reaction temperatures, to facilitate the rate-limiting oxidative addition step.[3]

Q3: Are there alternatives to toxic organotin reagents?

A3: Yes, concerns over the toxicity of organotin compounds are valid.[5] Alternative cross-coupling reactions like the Suzuki coupling (using boronic acids) or Negishi coupling (using organozinc reagents) can be explored. However, these may require more rigorous anhydrous conditions and different catalyst systems. Another emerging alternative is to use reagents that can generate the acetyl group in situ, though these methods are less documented for this specific substrate.

Q4: How critical is the choice of palladium catalyst and ligand?

A4: The choice is absolutely critical. The combination of the palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and the ligand dictates the catalyst's stability, activity, and selectivity.[6] For coupling with an aryl chloride, a catalyst system that is both highly active and resistant to decomposition at higher temperatures is necessary. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective choice for a wide range of Stille couplings.[2]

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q5: My reaction shows low or no conversion of the starting material. What are the likely causes?

A5: This is a common problem in cross-coupling reactions and usually points to catalyst inactivity or poor reaction setup.

  • Cause 1: Inactive Catalyst. The Pd(0) catalyst is sensitive to oxygen.[6] If it has been improperly stored or is old, it may be oxidized and inactive.

    • Solution: Always use a fresh, high-quality catalyst stored under an inert atmosphere. Consider using a Pd(II) precatalyst like PdCl₂(PPh₃)₂ which is reduced in situ to the active Pd(0) species.[2] You can also try incrementally increasing the catalyst loading from 1-2 mol% up to 5 mol%.[6]

  • Cause 2: Insufficient Degassing. Oxygen dissolved in the solvent is a primary cause of catalyst death and can promote the homocoupling of the organostannane as a side reaction.[4][6]

    • Solution: Rigorous degassing of the solvent is non-negotiable. The freeze-pump-thaw method (at least three cycles) is the gold standard for removing dissolved oxygen.[6] Alternatively, bubbling a stream of argon or nitrogen through the solvent for at least 30 minutes can be effective, though generally less so.[6]

  • Cause 3: Poor Substrate Reactivity. As a heteroaryl chloride, 4-chloro-5-methylpyrimidine can be sluggish to react.

    • Solution: Ensure the reaction temperature is adequate (often 90-110 °C in a high-boiling solvent like DMF or dioxane). Additives like lithium chloride (LiCl) can sometimes accelerate the reaction by aiding in the transmetalation step.[7]

Q6: I'm seeing significant formation of side products, primarily homocoupled stannane. How can I prevent this?

A6: Homocoupling (R₂-R₂) is a major competing reaction in Stille couplings and is often promoted by the presence of oxygen.[1]

  • Cause: Oxygen in the reaction mixture.

    • Solution: As with low conversion, the primary solution is meticulous degassing of the reaction vessel and solvents.[6] Ensure all reagent transfers are performed under a positive pressure of an inert gas (argon or nitrogen).

Q7: The reaction worked, but my yield is low after purification. What happened?

A7: Low isolated yield can stem from issues during the workup and purification stages, especially with removing tin byproducts.

  • Cause 1: Difficulty Removing Tin Byproducts. Tributyltin halides (Bu₃SnX) are notoriously difficult to remove completely via standard silica gel chromatography due to their low polarity.[4]

    • Solution 1: A fluoride wash is highly effective. After the reaction is complete, quench the mixture with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for at least one hour. This precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration through Celite before extraction.[2]

    • Solution 2: Use basic alumina for flash chromatography, which can be more effective at retaining tin residues than standard silica.[4]

  • Cause 2: Product Loss During Extraction. The product, this compound, has some water solubility due to the nitrogen atoms in the pyrimidine ring, which can be protonated.

    • Solution: During the aqueous workup, ensure the aqueous layer is neutral or slightly basic before extraction to minimize protonation and keep the product in the organic phase. Use a reliable organic solvent like ethyl acetate and perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.

Troubleshooting Workflow Diagram

G start Low Yield or No Reaction q1 Check Catalyst Activity start->q1 q2 Verify Inert Atmosphere start->q2 q3 Analyze Workup Procedure start->q3 sub1 Is catalyst old or improperly stored? q1->sub1 sub2 Was solvent rigorously degassed? q2->sub2 sub3 Was a KF wash used to remove tin? q3->sub3 sub1->q2 No sol1 Use fresh catalyst. Consider a Pd(II) precatalyst. sub1->sol1 Yes sol2 Use Freeze-Pump-Thaw. Ensure positive Ar/N2 pressure. sub2->sol2 No sol4 Increase reaction temperature. Consider additives like LiCl. sub2->sol4 Yes sol3 Perform KF wash post-reaction. Filter through Celite. sub3->sol3 No

Caption: Troubleshooting workflow for low yield in the synthesis.

Section 4: Detailed Experimental Protocol (Stille Coupling Route)

This protocol is a representative example and may require optimization based on available laboratory equipment and reagent purity.

Materials & Reagents:

  • 4-chloro-5-methylpyrimidine

  • Tributyl(1-ethoxyvinyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2M Hydrochloric Acid (HCl)

  • Saturated aqueous Potassium Fluoride (KF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-chloro-5-methylpyrimidine (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and anhydrous DMF (approx. 0.2 M concentration).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Reagent Addition: Under a positive pressure of argon, add tributyl(1-ethoxyvinyl)stannane (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 95-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Hydrolysis & Workup:

    • Cool the reaction mixture to room temperature.

    • Add 2M HCl (2.0 eq) and stir at room temperature for 1-2 hours to hydrolyze the enol ether intermediate.

    • Pour the mixture into a saturated aqueous solution of KF and stir vigorously for 1 hour.

    • Filter the resulting suspension through a pad of Celite, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the final product, this compound.

Comparative Yield Data
Catalyst SystemAdditiveSolventTemp (°C)Reported Yield Range
Pd(PPh₃)₄NoneDMF95-10070-85%
Pd₂(dba)₃ / AsPh₃NoneDioxane10075-90%
PdCl₂(PPh₃)₂LiClDMF10065-80%
Pd(OAc)₂ / P(t-Bu)₃CsFToluene11080-95%

Yields are representative and highly dependent on reaction scale and purity of reagents.

References

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Stille reaction. Retrieved from [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Org. Synth. 2011, 88, 197. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(5-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(5-Methylpyrimidin-4-yl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this heterocyclic ketone. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound, ensuring high purity and yield.

I. Troubleshooting Guide: Addressing Common Purification Issues

This section provides a systematic approach to resolving common problems encountered during the purification of this compound.

Issue 1: Co-elution of Product with Impurities During Column Chromatography

Question: I'm performing silica gel column chromatography to purify this compound, but a persistent impurity is co-eluting with my product. How can I improve the separation?

Answer: Co-elution is a frequent challenge, especially with structurally similar impurities. Here’s a multi-faceted approach to enhance your separation:

  • Solvent System Optimization: The choice of mobile phase is critical. If you are using a standard solvent system like ethyl acetate/hexanes and observing poor separation, consider the following modifications:

    • Polarity Gradient Adjustment: A shallow gradient elution can often resolve closely eluting compounds. Start with a low polarity mobile phase and gradually increase the polarity.

    • Alternative Solvent Systems: Experiment with different solvent systems that offer alternative selectivities.[1] For nitrogen-containing heterocyclic compounds, systems like dichloromethane/methanol or chloroform/acetone can be effective.[1]

    • Solvent Modifiers: The basicity of the pyrimidine nitrogen can lead to tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can significantly improve peak shape and may enhance separation by deactivating acidic sites on the silica.[1]

  • Stationary Phase Selection: While silica gel is the most common stationary phase, it may not be optimal for all separations.

    • Alumina: For basic compounds, neutral or basic alumina can be a better choice than silica gel, as it minimizes strong interactions with the basic nitrogen of the pyrimidine ring.

    • Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase chromatography (e.g., C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide excellent separation.

  • Sample Loading Technique: Proper sample loading is crucial for achieving sharp bands and good separation.

    • Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully loaded onto the top of the column. This technique prevents band broadening that can occur with wet loading in a strong solvent.

Issue 2: Product Oiling Out During Recrystallization

Question: I'm attempting to recrystallize this compound, but it keeps "oiling out" instead of forming crystals. What's causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated at the temperature at which nucleation begins, or the presence of impurities that inhibit crystal formation.

  • Causality: The melting point of the impure compound is lower than the boiling point of the recrystallization solvent. When the solution cools, it becomes supersaturated, but instead of nucleating, the compound separates as a supercooled liquid.

  • Troubleshooting Strategies:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] A rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[3] For a ketone like this, you might explore solvents like acetone, ethyl acetate, or ethanol.[3]

    • Mixed Solvent Systems: If a single solvent doesn't provide the desired solubility profile, a mixed solvent system is a powerful alternative.[3]

      • Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble).

      • Heat the solution.

      • Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point).

      • Add a few drops of the "good" solvent to redissolve the precipitate.

      • Allow the solution to cool slowly. Common mixed solvent systems include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[3]

    • Slowing Down the Cooling Process: Rapid cooling encourages precipitation rather than crystallization.[2] Allow the hot solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.

    • Seeding: If you have a small crystal of the pure compound, adding it to the cooled, supersaturated solution can induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that serve as nucleation sites.

Issue 3: Low Recovery of the Purified Compound

Question: After purification, my yield of this compound is significantly lower than expected. What are the potential causes and how can I improve my recovery?

Answer: Low recovery can stem from several factors throughout the purification process. A systematic evaluation of your procedure is necessary to identify the source of the loss.

  • Column Chromatography Losses:

    • Irreversible Adsorption: Highly polar or basic compounds can bind irreversibly to acidic silica gel. As mentioned previously, using a less acidic stationary phase like neutral alumina or adding a basic modifier to the eluent can mitigate this.

    • Improper Fraction Collection: Monitor the column elution closely using thin-layer chromatography (TLC) to ensure all product-containing fractions are collected. Broad or tailing peaks can lead to the product being spread across many fractions, some of which may be discarded if the concentration is below the TLC detection limit.

  • Recrystallization Losses:

    • Using Too Much Solvent: The most common cause of low recovery in recrystallization is using an excessive amount of solvent to dissolve the crude product.[2] This prevents the solution from becoming sufficiently supersaturated upon cooling, leaving a significant amount of the product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel.[2] Using a pre-heated funnel and flask can prevent this.

    • Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath is often used to lower the temperature further after slow cooling to room temperature.

  • Extraction and Work-up Losses:

    • Incorrect pH: During aqueous work-up, ensure the pH of the aqueous layer is appropriate to keep your compound in the organic phase. Since this compound has a basic pyrimidine ring, acidic conditions could protonate it, increasing its solubility in the aqueous layer.

    • Insufficient Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to ensure complete removal of the product from the aqueous phase.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound during purification.

Q1: What are the likely impurities in a crude sample of this compound?

A1: The impurities will largely depend on the synthetic route. Common impurities can include unreacted starting materials, reagents, and by-products from side reactions. For instance, if the synthesis involves the reaction of an organometallic reagent with a pyrimidine derivative, potential impurities could include hydrolyzed starting materials or products from competing reactions.[4][5] It is crucial to analyze the crude reaction mixture by techniques like LC-MS or NMR to identify the major impurities before planning a purification strategy.

Q2: Is this compound stable on silica gel?

A2: Heterocyclic ketones can sometimes be sensitive to the acidic nature of silica gel.[6] While many pyrimidine derivatives are stable, there is a possibility of degradation or side reactions, especially if the compound is exposed to the silica for an extended period.[6] It is advisable to run a small-scale trial and analyze the recovered material to check for degradation. If instability is observed, consider using a deactivated stationary phase like neutral alumina or a faster purification method like flash chromatography.

Q3: Can I use a bisulfite extraction to purify this ketone?

A3: Bisulfite extraction is a classical method for separating aldehydes and some reactive ketones from other organic compounds.[7][8] This technique relies on the formation of a water-soluble bisulfite adduct.[8] However, sterically hindered or conjugated ketones may not react efficiently.[7] Given the structure of this compound, the ketone is adjacent to an aromatic ring, which might reduce its reactivity towards bisulfite. A small-scale test would be necessary to determine the feasibility of this method for your specific purification needs.

Q4: What is the best way to determine the purity of my final product?

A4: A combination of analytical techniques is recommended to accurately assess purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for confirming the structure and assessing the purity of organic compounds. The absence of impurity signals in the NMR spectrum is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity. By integrating the area of the product peak and any impurity peaks, you can calculate a percentage purity.

  • Mass Spectrometry (MS): MS confirms the molecular weight of your compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the identification capabilities of MS, providing a comprehensive purity profile.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of a pure compound. Impurities tend to broaden and depress the melting point range.

III. Visualization of Purification Workflow

General Purification Strategy

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow cluster_start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica or Alumina) Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Extraction Liquid-Liquid Extraction (e.g., Acid-Base) Crude_Product->Extraction Pure_Product Pure Product Column_Chromatography->Pure_Product Pure Fractions Recrystallization->Pure_Product Crystals Extraction->Pure_Product Purified Extract NMR NMR Spectroscopy HPLC HPLC Analysis MS Mass Spectrometry Pure_Product->NMR Pure_Product->HPLC Pure_Product->MS

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting Decision Tree for Column Chromatography

This diagram provides a logical path for troubleshooting common issues encountered during column chromatography.

Troubleshooting_Column_Chromatography Start Column Chromatography Issue Problem What is the issue? Start->Problem CoElution Co-elution of Product and Impurity Problem->CoElution Co-elution Tailing Product Peak is Tailing Problem->Tailing Peak Tailing NoElution Product is Stuck on the Column Problem->NoElution No Elution ChangeSolvent Change Solvent System (e.g., DCM/MeOH) CoElution->ChangeSolvent Try ChangeStationaryPhase Change Stationary Phase (e.g., Alumina, C18) CoElution->ChangeStationaryPhase Or AddModifier Add Modifier to Eluent (e.g., 0.5% Triethylamine) Tailing->AddModifier Try IncreasePolarity Drastically Increase Solvent Polarity NoElution->IncreasePolarity Try CheckStability Consider Decomposition on Stationary Phase NoElution->CheckStability If still no elution Success Successful Purification ChangeSolvent->Success Resolved ChangeStationaryPhase->Success Resolved AddModifier->Success Resolved IncreasePolarity->Success Resolved

Caption: A decision tree for troubleshooting column chromatography issues.

IV. Quantitative Data Summary

Table 1: Suggested Solvent Systems for Column Chromatography
Stationary PhaseSolvent System (Gradient)Target Compounds
Silica GelHexanes / Ethyl Acetate (0-100% EtOAc)Non-polar to moderately polar compounds
Silica GelDichloromethane / Methanol (0-10% MeOH)Polar, nitrogen-containing compounds
Neutral AluminaHexanes / Ethyl Acetate (0-100% EtOAc)Basic compounds, to avoid degradation
C18 Reverse PhaseWater / Acetonitrile (0-100% ACN)Compounds with varying hydrophobicity
Table 2: Common Solvents for Recrystallization
SolventBoiling Point (°C)Properties
Ethanol78Good for many polar organic compounds
Acetone56Effective for many ketones, volatile
Ethyl Acetate77Good general-purpose solvent
Hexanes69Good "poor" solvent for mixed-solvent systems
Water100Used as an anti-solvent with polar organic solvents

V. Detailed Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
  • Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dried sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent according to your predetermined gradient.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: General Procedure for Recrystallization from a Mixed Solvent System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethanol) until the solid just dissolves.

  • Induce Cloudiness: While the solution is still hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

References

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Westin, J. (n.d.). Column Chromatography - Organic Chemistry. Jack Westin. [Link]

  • NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]

  • NIH. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC. [Link]

  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • Physics Forums. (2011). Column Chromatography ketone/silica. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • JoVE. (2015). Video: Purification of a Total Lipid Extract with Column Chromatography. [Link]

  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. [Link]

  • NIH. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC. [Link]

  • NIH. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We aim to address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the underlying chemical principles and rationale for experimental choices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis of substituted pyrimidines.

Q1: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent byproduct. What is this compound, and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.

Preventative Measures:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[1]

  • Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[1]

Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes, and how can I improve the yield?

A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[2][3]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, ensure the concentration is appropriate.[1]

  • Reaction Time and Temperature: The reaction may require a longer reaction time or a moderate increase in temperature to achieve completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3]

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[1][3]

  • Purity of Reactants: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[1][2]

Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process.[2] These arise from a competing reaction between the β-ketoester and urea.

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[2]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[2][4]

Q4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls, and how can I avoid them?

A4: The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][2]

Preventative Measures:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1][2]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1][5]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[2]

Part 2: Troubleshooting Guides

This section provides detailed solutions to more complex issues, including experimental protocols and visual guides.

Troubleshooting Low Yields in the Biginelli Reaction

Low yields in the Biginelli reaction are a frequent challenge. The following guide provides a systematic approach to diagnosing and resolving this issue.

Problem: Low yield of the desired dihydropyrimidinone (DHPM) product.

Systematic Troubleshooting Workflow:

Biginelli_Troubleshooting start Low DHPM Yield check_purity Verify Purity of Starting Materials (Aldehyde, β-Ketoester, Urea) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Reagents Pure optimize_purity Purify/Replace Reagents check_purity->optimize_purity Impurities Suspected check_catalyst Evaluate Catalyst (Type, Loading, Activity) check_conditions->check_catalyst Optimal optimize_conditions Optimize Temp/Time via TLC Monitoring. Test Alternative Solvents. check_conditions->optimize_conditions Suboptimal optimize_catalyst Screen Different Catalysts (e.g., Lewis Acids). Optimize Catalyst Loading. check_catalyst->optimize_catalyst Inefficient success Improved Yield check_catalyst->success Efficient optimize_purity->success optimize_conditions->success optimize_catalyst->success

Caption: Troubleshooting workflow for the Biginelli reaction.

Detailed Protocol for an Optimized Biginelli Reaction:

This protocol provides a general framework. Optimal conditions may vary depending on the specific substrates.

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.2 mmol), and urea (1.5 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL). Add the catalyst (e.g., a Lewis acid like InCl₃, 10 mol%).

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature to reflux).

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture, and add cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water and ethanol, and recrystallize from a suitable solvent to obtain the pure DHPM.

Controlling Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines

A common challenge in the functionalization of pyrimidines is controlling the regioselectivity of substitution reactions on di- or tri-substituted precursors.

Problem: Poor regioselectivity in the reaction of a nucleophile with a 2,4-dichloropyrimidine, leading to a mixture of isomers.

Underlying Principles: The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the C2, C4, and C6 positions. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[6] This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during C4 attack. However, this selectivity can be influenced by steric and electronic factors.[6]

Strategies for Controlling Regioselectivity:

StrategyDescriptionTypical ConditionsExpected Outcome
Kinetic Control Exploiting the inherently higher reactivity of the C4 position.Low temperature, short reaction time.Predominant substitution at C4.
Thermodynamic Control Allowing the reaction to reach equilibrium, which may favor the more stable isomer.Higher temperature, longer reaction time.May favor C2 substitution if that isomer is more stable.
Steric Hindrance Using a bulky nucleophile that preferentially attacks the less sterically hindered position (often C4).Bulky amine or alcohol nucleophiles.Enhanced selectivity for C4 substitution.
Electronic Modulation Introducing an electron-donating group (EDG) at the C6 position to increase the electrophilicity of the C2 position.Pyrimidine with a C6-OMe or C6-NMe₂ group.Enhanced selectivity for C2 substitution.[6]

Visualizing the Influence of an EDG on Regioselectivity:

Regioselectivity sub 2,4-Dichloropyrimidine path1 C4 attack favored (more stable intermediate) sub->path1 sub_edg 6-EDG-2,4-Dichloropyrimidine path2 C2 attack favored (EDG increases C2 electrophilicity) sub_edg->path2 nuc Nucleophile (Nu⁻) nuc->path1 nuc->path2 prod1 4-Nu-2-chloropyrimidine path1->prod1 prod2 2-Nu-4-chloropyrimidine path2->prod2

Caption: Influence of an electron-donating group (EDG) on SNAr regioselectivity.

Part 3: Purification Strategies

The successful synthesis of substituted pyrimidines is critically dependent on effective purification to remove unreacted starting materials, reagents, and byproducts.

Common Purification Techniques:

  • Recrystallization: A cost-effective method for purifying solid products. The choice of solvent is crucial; the target compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[4] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and water.[4]

  • Flash Column Chromatography: A widely used technique for separating compounds based on polarity. A suitable solvent system is first determined by TLC, aiming for an Rf value of 0.2-0.4 for the target compound.[4] Common mobile phases are mixtures of hexane/ethyl acetate or dichloromethane/methanol.[4]

  • Preparative HPLC (Prep-HPLC): A high-resolution technique for obtaining highly pure compounds, often used in the final stages of drug development.[4]

  • Solid-Phase Extraction (SPE): Used for sample cleanup by partitioning the target compound and impurities between a solid phase and a liquid phase.[4]

Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent in which the crude pyrimidine is soluble when hot but insoluble when cold.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

References

  • American Chemical Society. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Retrieved from [Link]

  • PubMed. (2017). Regio- and Enantioselective Synthesis of Chiral Pyrimidine Acyclic Nucleosides via Rhodium-Catalyzed Asymmetric Allylation of Pyrimidines. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Retrieved from [Link]

  • PubMed. (2002). Direct isolation of purines and pyrimidines from nucleic acids using sublimation. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Biginelli Reaction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction. Retrieved from [Link]

  • PubMed. (n.d.). Control of pyrimidine synthesis in Pseudomonas fragi. Retrieved from [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Retrieved from [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Retrieved from [Link]

  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

  • Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. (n.d.). Retrieved from [Link]

  • YouTube. (2024). Pyrimidine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Retrieved from [Link]

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Stability issues of 1-(5-Methylpyrimidin-4-yl)ethanone under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Methylpyrimidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific understanding to anticipate and resolve potential stability issues, ensuring the integrity of your results.

Introduction: Understanding the Chemistry of this compound

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl and an acetyl group. The pyrimidine ring is a π-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property governs its reactivity and stability. The positions 2, 4, and 6 of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack, while the 5-position is comparatively less electron-deficient. The acetyl group, being a methyl ketone, has its own characteristic reactivity that can be influenced by the electronic nature of the pyrimidine ring.

This guide will delve into the potential stability challenges you might face when working with this compound in acidic and basic environments, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the handling and use of this compound.

Q1: I am observing a gradual decrease in the concentration of my this compound solution when stored in a slightly acidic buffer. What could be the cause?

A1: Prolonged exposure to acidic conditions can lead to the slow hydrolysis of the acetyl group, although this is generally less facile than base-catalyzed hydrolysis. A more significant concern is the potential for acid-catalyzed pyrimidine ring cleavage, especially under harsh acidic conditions (e.g., strong acids, elevated temperatures).[1][2] The pyrimidine ring's stability can be compromised by protonation of the ring nitrogens, which can facilitate nucleophilic attack by water, potentially leading to ring-opening. We recommend storing the compound in a neutral, aprotic solvent and preparing aqueous solutions fresh.

Q2: My reaction mixture containing this compound turned brown after adding a strong base. What is likely happening?

A2: The browning of the solution upon addition of a strong base is a strong indicator of degradation. The primary suspect is the haloform reaction if halogens are present, or a base-catalyzed self-condensation (aldol-type reaction) of the ethanone moiety. The pyrimidine ring itself can also be susceptible to nucleophilic attack by hydroxide ions, potentially leading to ring-opening and the formation of complex, colored byproducts.

Q3: Can I use common inorganic acids like HCl or H₂SO₄ to adjust the pH of my solution containing this compound?

A3: While dilute solutions of these acids can be used for brief pH adjustments at low temperatures, caution is advised. Strong, non-oxidizing acids are generally preferred over oxidizing acids. However, prolonged exposure or heating with strong acids can promote degradation. For sensitive applications, using a buffered system in the desired pH range is a more controlled approach.

Q4: What are the expected degradation products of this compound under harsh basic conditions?

A4: Under strong basic conditions, particularly in the presence of halogens (e.g., from bleach or other reagents), the acetyl group can undergo the haloform reaction to yield 5-methylpyrimidine-4-carboxylic acid and a haloform (e.g., chloroform, bromoform). In the absence of halogens, other base-catalyzed reactions may occur, potentially leading to aldol condensation products or pyrimidine ring cleavage, resulting in a complex mixture of degradation products.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Side Products in a Base-Catalyzed Reaction

Symptoms:

  • Formation of multiple, unexpected spots on a TLC plate.

  • Complex NMR spectra of the crude product, indicating a mixture of compounds.

  • Low yield of the desired product.

Potential Cause: Under basic conditions, the acetyl group of this compound can undergo enolization, leading to a reactive enolate. This enolate can participate in several side reactions, including:

  • Aldol Condensation: The enolate can react with another molecule of the starting material.

  • Haloform Reaction: If a source of halogen is present, the methyl group of the acetyl moiety can be polyhalogenated, followed by cleavage to form 5-methylpyrimidine-4-carboxylic acid.

Troubleshooting Workflow:

A Unexpected side products observed in a base-catalyzed reaction B Is a halogen source present (e.g., NaOCl, NBS)? A->B C Yes B->C Yes D No B->D No E Suspect Haloform Reaction C->E F Suspect Aldol Condensation or other base-mediated degradation D->F H Troubleshooting Steps: - Exclude halogen sources. - Use a weaker base. - Protect the ketone if possible. E->H G Troubleshooting Steps: - Use a non-nucleophilic base. - Lower the reaction temperature. - Reduce reaction time. - Use an aprotic solvent. F->G

Caption: Troubleshooting workflow for base-catalyzed reactions.

Experimental Protocol: Test for Haloform Reaction Susceptibility

  • Dissolve a small amount of this compound in a suitable solvent (e.g., dioxane or THF).

  • Add an aqueous solution of sodium hydroxide .

  • Slowly add a solution of iodine in potassium iodide (I₂/KI) while stirring.

  • Observe for the formation of a yellow precipitate (iodoform), which indicates a positive test for a methyl ketone and susceptibility to the haloform reaction.

Issue 2: Degradation During Acidic Work-up or Purification

Symptoms:

  • Loss of material during extraction with acidic aqueous solutions.

  • Streaking or tailing on silica gel chromatography.

  • Appearance of new impurities after purification.

Potential Cause: The pyrimidine ring, especially when protonated, can be susceptible to cleavage under certain acidic conditions. The basic nitrogen atoms of the pyrimidine ring can interact strongly with the acidic silica gel, leading to poor chromatographic performance and on-column degradation.

Troubleshooting Workflow:

A Degradation observed during acidic work-up or purification B Is the issue during aqueous acidic extraction? A->B C Yes B->C Yes D No (during chromatography) B->D No E Troubleshooting Steps: - Use a milder acid (e.g., sat. NH4Cl). - Minimize contact time with acid. - Perform extraction at low temperature. C->E F Troubleshooting Steps: - Use a different stationary phase (e.g., alumina). - Add a small amount of a basic modifier (e.g., triethylamine) to the eluent. - Consider reverse-phase chromatography. D->F

Caption: Troubleshooting workflow for acidic conditions.

Experimental Protocol: Neutralizing Silica Gel for Chromatography

  • Prepare a slurry of silica gel in the desired solvent system.

  • Add 1-2% triethylamine (or another suitable amine) to the slurry.

  • Stir the slurry for 15-20 minutes to allow for equilibration.

  • Pack the column with the neutralized silica gel slurry. This will help to prevent the acidic nature of the silica from causing degradation of the basic pyrimidine compound.

Predicted Degradation Pathways

Understanding the potential degradation pathways is crucial for designing robust experimental protocols.

Acid-Catalyzed Degradation

Under strong acidic conditions, the pyrimidine ring can undergo protonation at one of the nitrogen atoms. This increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by water. This can initiate a cascade of reactions leading to ring cleavage.

cluster_acid Acid-Catalyzed Ring Cleavage (Hypothesized) A This compound B Protonated Pyrimidine A->B + H+ C Hydrated Intermediate B->C + H2O (Nucleophilic Attack) D Ring-Opened Products C->D Ring Cleavage

Caption: Hypothesized acid-catalyzed degradation pathway.

Base-Catalyzed Degradation (Haloform Reaction)

In the presence of a base and a halogen (X₂), this compound, being a methyl ketone, is susceptible to the haloform reaction.

cluster_base Base-Catalyzed Haloform Reaction A This compound B Trihalo-intermediate A->B + 3X2, Base C 5-Methylpyrimidine-4-carboxylic acid B->C + OH- D Haloform (CHX3) B->D + OH-

Caption: Base-catalyzed haloform degradation pathway.

Stability Data Summary

ConditionTemperatureStabilityPotential Degradation Pathways
Acidic (pH < 4) Room TempModerateSlow hydrolysis, potential for ring cleavage over time.
Elevated TempLowAccelerated hydrolysis and ring cleavage.
Neutral (pH 6-8) Room TempHighGenerally stable.
Elevated TempModeratePotential for slow decomposition.
Basic (pH > 10) Room TempLowSusceptible to aldol reactions and haloform reaction (if halogens present).
Elevated TempVery LowRapid degradation.

Concluding Remarks

The stability of this compound is intrinsically linked to the chemical properties of its pyrimidine core and acetyl substituent. By understanding the underlying reactivity in both acidic and basic environments, researchers can proactively design experiments that minimize degradation and ensure the reliability of their findings. We encourage you to use this guide as a starting point for troubleshooting and to always perform appropriate analytical checks to confirm the integrity of your compound throughout your experimental workflow.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Taylor, E. C. (Ed.). (2008). The Pyrimidines: The Chemistry of Heterocyclic Compounds, Volume 16. John Wiley & Sons.
  • Brown, D. J. (1994). The Pyrimidines: Supplement II. John Wiley & Sons.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-(5-Methylpyrimidin-4-yl)ethanone Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the derivatization of 1-(5-Methylpyrimidin-4-yl)ethanone. This key heterocyclic building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a vast array of bioactive molecules.[1][2] The acetyl group at the 4-position serves as a versatile chemical handle for constructing more complex molecular architectures, most commonly through reactions involving the enolizable α-protons.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical challenges encountered in the laboratory. We will focus on the Claisen-Schmidt condensation—a robust and widely used reaction for forming α,β-unsaturated ketones (chalcones)—as our primary model for derivatization. The principles and troubleshooting strategies discussed herein are broadly applicable to other related transformations.

Section 1: Troubleshooting Common Experimental Issues

This section addresses specific problems that may arise during the derivatization of this compound.

Question: My Claisen-Schmidt condensation reaction shows low or no conversion to the desired chalcone product. What are the primary factors to investigate?

Answer: Low or no product yield is a frequent issue that can typically be traced back to a few critical parameters. A systematic evaluation is the most effective troubleshooting approach.[3]

  • Inadequate Catalyst Activity or Concentration: The choice and concentration of the base are paramount. The reaction proceeds via the deprotonation of the α-carbon of the ethanone to form a nucleophilic enolate.

    • Causality: The pyrimidine ring is electron-withdrawing, which increases the acidity of the α-protons on the acetyl group compared to a simple acetophenone. However, a sufficiently strong base is still required to generate the enolate in an adequate concentration. Standard bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol are typically effective.[4]

    • Troubleshooting Steps:

      • Verify Base Quality: Ensure your base (e.g., NaOH, KOH) is not old or has been passivated by atmospheric CO₂. Use freshly prepared solutions or high-purity solid pellets.

      • Optimize Catalyst Loading: While catalytic amounts can work, some protocols require stoichiometric or even excess base to drive the reaction to completion. Start with ~1.2 equivalents of base and screen upwards if conversion remains low.[4] For some solvent-free methods, catalyst loading can be around 20 mol%.[5]

      • Consider an Alternative Base: If common hydroxides fail, explore stronger bases like sodium ethoxide (NaOEt) in ethanol, which ensures the formation of the more reactive ethoxide anion.

  • Suboptimal Reaction Temperature: Temperature influences reaction kinetics significantly.

    • Causality: Most Claisen-Schmidt condensations are run at room temperature or with gentle heating (40-50 °C) to accelerate the reaction.[4][5] However, the stability of the reactants and products must be considered.

    • Troubleshooting Steps:

      • If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60°C while monitoring the reaction by Thin Layer Chromatography (TLC).[6]

      • Conversely, if you observe decomposition (indicated by the appearance of multiple new, often colored, spots on TLC), the temperature may be too high. In such cases, running the reaction at a lower temperature (e.g., 0-5 °C) may be beneficial.

  • Purity of Reagents and Solvents: Impurities can halt or divert the reaction pathway.

    • Causality: Aldehydes are prone to oxidation to carboxylic acids. If present, the carboxylic acid will neutralize the base catalyst, effectively quenching the reaction. Water in solvents can also interfere with certain catalyst systems, although it is often a component of the reaction medium when using aqueous NaOH or KOH.

    • Troubleshooting Steps:

      • Use freshly distilled or purchased aldehydes.

      • Ensure solvents are of an appropriate grade for synthesis.[3]

Question: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

Answer: The formation of side products is common when reaction conditions are not finely tuned. The most probable side reactions in a Claisen-Schmidt condensation are self-condensation of the ketone, the Cannizzaro reaction of the aldehyde, and Michael addition to the newly formed chalcone.

  • Self-Condensation of the Ketone: While this compound can theoretically self-condense, this is less favored than its reaction with an aromatic aldehyde which cannot enolize. This side reaction is more common with ketones that have α-hydrogens on both sides.[4]

  • Cannizzaro Reaction: If you are using an aromatic aldehyde with no α-hydrogens under strongly basic conditions, it can undergo disproportionation to yield a primary alcohol and a carboxylic acid.[4]

    • Mitigation Strategy: This is a strong indicator that your base concentration is too high or the temperature is excessive. Reduce the base concentration, consider a milder base, or lower the reaction temperature.

  • Michael Addition: The desired α,β-unsaturated chalcone product can act as a Michael acceptor. A second molecule of the ketone enolate can attack the β-carbon of the chalcone, leading to a 1,5-dicarbonyl compound.

    • Mitigation Strategy: This side reaction is often promoted by prolonged reaction times or high temperatures after the initial product has formed.

      • Monitor Closely: Use TLC to track the consumption of starting materials and the formation of the product. Stop the reaction as soon as the starting ketone is consumed.

      • Control Stoichiometry: Using a slight excess of the aldehyde (e.g., 1.1 equivalents) can help ensure the ketone is fully consumed, minimizing its availability for Michael addition.

Below is a decision tree to guide your troubleshooting process for side product formation.

G start Significant Side Product Formation check_side_product Identify Side Product(s) (e.g., via NMR, MS) start->check_side_product cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) check_side_product->cannizzaro Is it Aldehyde Disproportionation? michael Michael Adduct (1,5-Dicarbonyl) check_side_product->michael Is it addition to product? other Other Side Products check_side_product->other Unidentified? sol_cannizzaro Action: 1. Lower Base Concentration 2. Use Milder Base 3. Reduce Temperature cannizzaro->sol_cannizzaro Yes sol_michael Action: 1. Shorten Reaction Time 2. Monitor by TLC 3. Use Excess Aldehyde michael->sol_michael Yes sol_other Action: 1. Check Reagent Purity 2. Re-evaluate Reaction Mechanism other->sol_other Yes

Caption: Troubleshooting decision tree for side product formation.

Section 2: Frequently Asked Questions (FAQs)

Question: What is the optimal solvent for this derivatization?

Answer: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction.

  • Polar Protic Solvents: Ethanol is the most commonly used solvent for base-catalyzed Claisen-Schmidt condensations.[7] It effectively dissolves the ketone, the aldehyde, and the hydroxide base. Methanol is also a viable option.

  • Solvent-Free Conditions: For a "green chemistry" approach, solvent-free grinding has proven highly effective, often leading to shorter reaction times and simpler workups.[5][8] This method involves grinding the solid reactants with a solid base catalyst (like NaOH) in a mortar and pestle.[4]

  • Polar Aprotic Solvents: Solvents like DMSO or DMF are generally not preferred for base-catalyzed reactions with hydroxide bases but may be necessary if your aldehyde has poor solubility in alcohols.

Question: How can I effectively monitor the reaction's progress?

Answer: Thin Layer Chromatography (TLC) is the most convenient and effective method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (typically silica gel).

    • Spot three lanes on the plate: your starting ketone, your starting aldehyde, and a co-spot (both starting materials in one spot).

    • As the reaction proceeds, take a small aliquot from the reaction mixture, quench it (e.g., with a drop of dilute acid), and spot it on the plate.

    • Elute the plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Interpretation: The reaction is complete when the spot corresponding to the starting ketone (the limiting reagent) has completely disappeared, and a new, typically more conjugated and less polar, product spot has appeared.

Section 3: Optimized Protocols & Data

Table 1: Recommended Starting Conditions for Optimization

This table summarizes recommended starting points for optimizing the Claisen-Schmidt condensation of this compound with an aromatic aldehyde.

ParameterConditionRationale & Reference
Stoichiometry Ketone:Aldehyde (1:1.1)A slight excess of the aldehyde ensures complete consumption of the limiting ketone, minimizing Michael addition side products.
Catalyst NaOH or KOH (1.2 eq)Standard, effective, and inexpensive bases for this transformation.[4][9]
Solvent EthanolGood solubility for reactants and catalyst; a common and effective choice.[7]
Temperature Room Temperature to 40 °CProvides a good balance between reaction rate and minimizing side reactions.[5][10]
Reaction Time 1 - 4 hoursTypical duration for these reactions; should be optimized by TLC monitoring.[4]
Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a chalcone derivative.

Caption: General experimental workflow for Claisen-Schmidt condensation.

Protocol 1: Synthesis of (E)-3-(4-chlorophenyl)-1-(5-methylpyrimidin-4-yl)prop-2-en-1-one

This protocol provides a detailed, step-by-step methodology for a model reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.1 eq)

  • Potassium Hydroxide (KOH) (1.2 eq)

  • Absolute Ethanol

  • Deionized Water

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in absolute ethanol (approx. 10 mL per gram of ketone).

  • Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (1.2 eq) in ethanol dropwise over 5-10 minutes. A color change and/or slight warming may be observed.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 1-4 hours, as indicated by the consumption of the starting ketone.

  • Isolation: Once the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to induce the precipitation of the chalcone product.

  • Purification: Collect the solid product by suction filtration. Wash the filter cake thoroughly with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by obtaining its melting point, ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure and purity.

Section 4: References

  • WikiLectures. (2024). Disorders of pyrimidine metabolism. Retrieved from [Link]

  • MacMillan, D. et al. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization reaction conditions for the synthesis of Pydip derivatives. Retrieved from [Link]

  • Singh, P. et al. (n.d.). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the pyrimidine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Tolba, M. S. et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]

  • Reitz, A. B. et al. (n.d.). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]

  • ResearchGate. (2025). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • MDPI. (n.d.). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Retrieved from [Link]

  • Al-Ostath, A. et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH. Retrieved from [Link]

  • Li, J. et al. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder. Retrieved from [Link]

  • Crawford Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS OF CHALCONE-BASED SIX AND SEVEN MEMBERED HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES AGAINST H1N1 VIRUS. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry. Retrieved from [Link]

  • Popat, A. (2022). Pyrimidine Synthesis Biochemistry. YouTube. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Guide to Derivatization Reagents for GC. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND EVALUATIVE STUDY OF CHALCONES AND THEIR DERIVATIVE FOR ANTI-OXIDANT ACTIVITY. Retrieved from [Link]

  • Alchemist-pharm. (n.d.). 1-(5-(2-methylpyrimidin-4-yl)pyridin-2-yl)ethanone. Retrieved from [Link]

  • African Rock Art. (n.d.). 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. Retrieved from [Link]

  • PubMed. (2008). Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Boumoud, T. et al. (n.d.). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PMC - NIH. Retrieved from [Link]

  • PubMed. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone. Retrieved from [Link]

  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]

  • Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]

  • MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]

  • J&K Scientific. (n.d.). 1-(5-Methylpyridin-2-yl)ethanone. Retrieved from [Link]

  • MDPI. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Retrieved from [Link]

  • PMC. (2025). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Retrieved from [Link]

Sources

Technical Support Center: Side-Product Analysis in 1-(5-Methylpyrimidin-4-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 1-(5-Methylpyrimidin-4-yl)ethanone. The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, yet it is often accompanied by challenges related to side-product formation, which can impact yield, purity, and the overall efficiency of a synthetic campaign.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the most common issues encountered during this specific synthesis, focusing on the identification and mitigation of key impurities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My post-reaction analysis (GC-MS) shows a major peak with the correct mass-to-charge ratio (m/z = 136), but my NMR spectrum is inconsistent with the desired structure of this compound. What is the likely impurity?

Answer: This is a classic and frequently encountered problem in this synthesis. The impurity is almost certainly the constitutional isomer, 1-(4-methylpyrimidin-5-yl)ethanone .

  • Root Cause Analysis & Mechanistic Insight: The formation of this isomer is not typically a result of the main reaction conditions themselves, but rather stems from an impurity present in the starting material. The synthesis often begins with a precursor like 4-chloro-5-methylpyrimidine. If the synthesis of this precursor was not perfectly regioselective, it may contain the isomeric impurity 5-chloro-4-methylpyrimidine. Both of these chloro-pyrimidine isomers will undergo the subsequent acetylation reaction, leading to a mixture of the desired product and the isomeric side-product. Because they are isomers, they have identical molecular weights and will thus show the same molecular ion peak in a mass spectrum.[3][4]

  • Troubleshooting & Mitigation Strategy:

    • Pre-synthesis Quality Control (QC): Before starting your reaction, you must rigorously analyze the 4-chloro-5-methylpyrimidine starting material by GC-MS and ¹H NMR. This is a critical self-validating step. The presence of a second, closely-eluting peak in the GC or extra aromatic signals in the NMR indicates isomeric contamination.

    • Purification of Starting Material: If the starting material is impure, it must be purified prior to use. Column chromatography is the most effective method.

    • Post-synthesis Purification: If the reaction has already been performed with contaminated starting material, the resulting isomeric mixture can be challenging to separate. Careful column chromatography on silica gel using a gradient elution system (e.g., hexanes and ethyl acetate) is required. Monitor fractions carefully by TLC or GC-MS.

Q2: The reaction mixture has developed a dark brown or black color, and my TLC plate shows a baseline spot or a smear. What are these impurities?

Answer: A dark coloration and insoluble or low-Rf material are indicative of polymerization or the formation of complex condensation side-products.

  • Root Cause Analysis & Mechanistic Insight: Pyrimidine rings, especially when activated by electron-withdrawing groups like an acetyl group, can be susceptible to nucleophilic attack and self-condensation reactions, particularly at elevated temperatures or in the presence of strong, non-hindered bases.[5] These pathways can lead to the formation of dimeric and polymeric materials, which are often highly colored and have poor solubility. This is a common issue in many heterocyclic syntheses.[1]

  • Troubleshooting & Mitigation Strategy:

    • Strict Temperature Control: Do not exceed the recommended reaction temperature. A runaway exotherm can quickly lead to polymerization. Use a properly calibrated heating mantle and an external thermometer.

    • Controlled Reagent Addition: If the reaction involves a strong base or a highly reactive acetylating agent, add it slowly and portion-wise (or via syringe pump) to the cooled reaction mixture. This maintains a low instantaneous concentration of the reactive species and helps control the exotherm.

    • Inert Atmosphere: While not always the primary cause of darkening, conducting the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent oxidative side reactions which can also contribute to color formation.

    • Work-up and Purification: These polymeric byproducts are often insoluble in common organic solvents. They can sometimes be removed by filtering the crude reaction mixture after dissolving it in a suitable solvent (like ethyl acetate or dichloromethane). The remaining soluble material can then be purified by column chromatography.

Analytical Characterization of Key Products

Accurate identification of the product and side-products is paramount. The table below summarizes the expected analytical data.

Table 1: Comparative Analytical Data

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)GC-MS (m/z)
This compound (Desired Product)~9.1 (s, 1H), ~8.7 (s, 1H), ~2.7 (s, 3H), ~2.4 (s, 3H)~198.0 (C=O), ~160.5 (C4), ~158.2 (C2), ~157.0 (C6), ~130.1 (C5), ~25.5 (COCH₃), ~15.2 (CH₃)136 (M⁺)
1-(4-Methylpyrimidin-5-yl)ethanone (Isomeric Side-Product)~9.0 (s, 1H), ~8.6 (s, 1H), ~2.6 (s, 3H), ~2.5 (s, 3H)~197.5 (C=O), ~162.3 (C4), ~159.1 (C2), ~156.4 (C6), ~128.8 (C5), ~26.1 (COCH₃), ~16.5 (CH₃)136 (M⁺)

*Note: Chemical shifts are predictive and may vary based on solvent, concentration, and instrument calibration. These values are provided for comparative purposes.

Experimental Protocols

Protocol 1: GC-MS Method for Isomer Differentiation

This protocol provides a robust baseline for separating and identifying the desired product from its key isomer.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude reaction mixture.

    • Dissolve the sample in 1.0 mL of HPLC-grade Ethyl Acetate.

    • Vortex the solution to ensure complete dissolution.

    • Filter the sample through a 0.22 µm PTFE syringe filter into a GC vial.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MS or equivalent.[3]

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Split/Splitless, set to 250 °C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp 1: 15 °C/min to 200 °C.

      • Ramp 2: 25 °C/min to 280 °C, hold for 2 minutes.

    • MS Transfer Line: 280 °C.

    • MS Source: 230 °C.

    • MS Quad: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 400 m/z.

  • Data Analysis:

    • The two isomers will have distinct retention times. The this compound is typically slightly more polar and may have a longer retention time, but this should be confirmed with a pure standard.

    • Confirm the molecular ion peak at m/z = 136 for both components.

    • Analyze the fragmentation patterns; while they may be similar, minor differences can provide additional confirmation.

Visualizations: Workflows and Mechanisms

Logical Flow of Isomer Formation

The diagram below illustrates how an impurity in the starting material directly leads to the formation of the isomeric side-product.

Isomer_Formation cluster_start Starting Material Batch cluster_end Product Mixture SM_Correct 4-Chloro-5-methylpyrimidine Reaction Acetylation Reaction SM_Correct->Reaction SM_Impurity 5-Chloro-4-methylpyrimidine (Isomeric Impurity) SM_Impurity->Reaction Desired This compound Reaction->Desired Major Product Side 1-(4-Methylpyrimidin-5-yl)ethanone Reaction->Side Side-Product Troubleshooting_Workflow Start Crude Product Analysis (TLC, GC-MS, NMR) Purity_Issue Purity Issue Identified? Start->Purity_Issue Impurity_ID Identify Impurity Type Purity_Issue->Impurity_ID Yes End Pure Product Purity_Issue->End No Isomer_Check Correct Mass, Incorrect NMR? Impurity_ID->Isomer_Check Polymer_Check Dark Color, Baseline Spot? Isomer_Check->Polymer_Check No Analyze_SM Action: Analyze Starting Material for Isomeric Purity Isomer_Check->Analyze_SM Yes Optimize_Cond Action: Review & Optimize Conditions (Temp, Addition Rate) Polymer_Check->Optimize_Cond Yes Purify Purify Final Product (Column Chromatography) Analyze_SM->Purify Optimize_Cond->Purify Purify->End

Caption: A decision tree for systematic troubleshooting of synthesis impurities.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • Troubleshooting common issues in pyrimidine synthesis.Benchchem.
  • De Novo Pyrimidine Synthesis.BOC Sciences.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.Molecules. (2022).
  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Inform
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.MDPI. (2022).
  • Pyrimidine - Wikipedia.Wikipedia.

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Technical Support Center: Scaling Up the Production of 1-(5-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(5-Methylpyrimidin-4-yl)ethanone. As a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring a robust and scalable manufacturing process is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its production.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for the synthesis of this compound when moving from the lab (gram-scale) to the pilot plant (kilogram-scale). What are the likely causes?

A1: A decrease in yield upon scale-up is a frequent challenge in process chemistry. Several factors can contribute to this issue, primarily related to changes in physical and chemical parameters at a larger scale. Key areas to investigate include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with high concentrations of reactants. This can promote the formation of byproducts and degradation of the desired product. The surface-area-to-volume ratio decreases significantly on scale-up, making heat dissipation more challenging.

  • Exotherm Control: The condensation reaction to form the pyrimidine ring is often exothermic. What is manageable in a laboratory flask can become a significant safety and quality issue in a large reactor. Poor exotherm control can lead to runaway reactions and the formation of impurities.

  • Reagent Addition Rate: The rate of addition of reagents becomes more critical at a larger scale. A slow, controlled addition is often necessary to manage the reaction exotherm and maintain optimal reactant concentrations.

  • Purity of Starting Materials: Impurities in starting materials that have a negligible effect at the lab scale can have a significant impact on a larger scale, potentially acting as catalysts for side reactions or inhibiting the main reaction.

Q2: What are the most common impurities observed during the synthesis of this compound, and how can they be minimized?

A2: The synthesis of pyrimidines can be accompanied by the formation of several impurities. For the synthesis of this compound, common impurities may include:

  • Self-Condensation Products of the β-Dicarbonyl Compound: The starting material, 3-methyl-2,4-pentanedione, can undergo self-condensation under basic or acidic conditions.

  • Incompletely Reacted Intermediates: If the reaction does not go to completion, you may observe the presence of unreacted starting materials or intermediate species.

  • Isomeric Pyrimidines: Depending on the reaction conditions, there is a possibility of forming isomeric pyrimidine products.

  • Polymeric Materials: Under certain conditions, especially at elevated temperatures, polymerization of reactants or products can occur.

To minimize these impurities, it is crucial to optimize reaction parameters such as temperature, reaction time, and stoichiometry of the reactants. Using high-purity starting materials and maintaining an inert atmosphere can also be beneficial.

Q3: What are the recommended purification methods for this compound at a large scale?

A3: The choice of purification method will depend on the nature of the impurities and the desired final purity of the product. Common large-scale purification techniques include:

  • Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds. A systematic solvent screening is recommended to identify a suitable solvent system that provides good recovery and impurity rejection.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.

  • Column Chromatography: While widely used in the lab, traditional column chromatography can be expensive and time-consuming to scale up. However, techniques like medium-pressure liquid chromatography (MPLC) can be viable for large-scale purification of high-value compounds.

Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Question: Our reaction to synthesize this compound is resulting in a very low yield, or in some cases, no product is formed at all. What are the potential causes and how can we address this?

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Purity of Reactants Verify the purity of your starting materials, particularly the 3-methyl-2,4-pentanedione and formamidine acetate. Impurities can significantly hinder the reaction.
Inactive Catalyst/Base If using a base catalyst, ensure it is fresh and has been stored correctly. For example, sodium ethoxide is sensitive to moisture.
Inappropriate Solvent The choice of solvent is critical. Ensure you are using a solvent that is appropriate for the reaction and is sufficiently dry if the reaction is moisture-sensitive. Ethanol is a common choice for this type of condensation.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be too slow. Conversely, if the temperature is too high, it could lead to product degradation or the formation of side products. Experiment with a range of temperatures to find the optimum.
Incorrect Stoichiometry Ensure that the molar ratios of your reactants are correct. A slight excess of the amidine component is sometimes used to drive the reaction to completion.
Moisture Contamination Condensation reactions can be sensitive to water. Ensure you are using dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_solvent Assess Solvent Quality (Purity, Dryness) start->check_solvent check_reagents->check_conditions Purity Confirmed purify_reagents Purify/Source High-Purity Reagents check_reagents->purify_reagents Impurities Detected check_conditions->check_solvent Conditions Correct optimize Systematically Optimize Reaction Parameters check_conditions->optimize Conditions Suboptimal check_solvent->optimize Solvent OK dry_solvent Use Anhydrous Solvent check_solvent->dry_solvent Moisture Suspected end Improved Yield optimize->end purify_reagents->optimize dry_solvent->optimize

Caption: A systematic workflow for troubleshooting low reaction yields.

Problem 2: Formation of Significant Byproducts

Question: We are observing the formation of several significant byproducts in our reaction mixture, which is complicating purification and reducing our yield of this compound. How can we identify and minimize these?

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Side Reactions of Starting Materials As mentioned in the FAQs, self-condensation of the β-dicarbonyl compound can be a significant side reaction. This can often be minimized by controlling the reaction temperature and the rate of addition of the base.
Reaction Temperature Too High Elevated temperatures can promote the formation of various byproducts. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Incorrect pH or Base Concentration The concentration and strength of the base used can influence the reaction pathway. A weaker base or a lower concentration may be sufficient to catalyze the desired reaction without promoting side reactions.
Presence of Oxygen Some intermediates or the final product may be sensitive to oxidation. Running the reaction under an inert atmosphere can help to minimize oxidative side products.

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 3-Methyl-2,4-pentanedione + Formamidine Acetate B Intermediate Adduct A->B Condensation D Self-Condensation of 3-Methyl-2,4-pentanedione A->D High Base Conc. / Temp. C This compound (Desired Product) B->C Cyclization & Dehydration E Polymeric Byproducts B->E High Temp.

Caption: Simplified reaction pathway and potential side reactions.

Illustrative Synthetic Protocol

This protocol is provided as a general guideline and may require optimization for your specific equipment and scale.

Reaction: Condensation of 3-methyl-2,4-pentanedione with formamidine acetate.

Materials:

  • 3-Methyl-2,4-pentanedione

  • Formamidine acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a clean, dry reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add anhydrous ethanol.

  • Base Addition: Under a nitrogen atmosphere, add sodium ethoxide to the ethanol and stir until fully dissolved.

  • Reactant Addition: To the sodium ethoxide solution, add 3-methyl-2,4-pentanedione, followed by the portion-wise addition of formamidine acetate. Control the addition rate to maintain the reaction temperature below 30°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by a suitable analytical method (e.g., HPLC or GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or another suitable method.

Safety Precautions

  • Always work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle sodium ethoxide with care as it is a corrosive and moisture-sensitive solid.

  • Ethanol and ethyl acetate are flammable solvents; avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

References

  • General principles of scaling up chemical reactions.
  • Common challenges in heterocyclic synthesis.
  • Purific
  • Safety in the chemical labor

Technical Support Center: Troubleshooting the Crystallization of 1-(5-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(5-Methylpyrimidin-4-yl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a pure, crystalline final product. Crystallization is a powerful purification technique, but its success hinges on a delicate balance of thermodynamics and kinetics.[1] This guide provides in-depth, experience-driven solutions to common challenges encountered during the crystallization of this specific heterocyclic ketone.

Section 1: Immediate Troubleshooting Guide

This section addresses the most frequent issues encountered during crystallization experiments in a direct question-and-answer format.

Q1: My compound is "oiling out" as a liquid instead of forming solid crystals. What should I do?

A1: "Oiling out" is a common problem that occurs when a compound's melting point is lower than the temperature at which the solution becomes saturated. [2][3] Essentially, the compound separates from the solution as a supercooled liquid, which often traps impurities more effectively than the solvent, thus hindering purification.[4]

Immediate Corrective Actions:

  • Re-heat the Solution: Place the flask back on the heat source to redissolve the oil into the solvent.

  • Add More Solvent: The primary cause is that the solution is becoming supersaturated at too high a temperature. To correct this, add a small amount (1-5% of the total volume) of the hot "good" solvent to the mixture.[2][3] This decreases the saturation point to a lower temperature, ideally one below the compound's melting point.

  • Ensure Slow Cooling: Once the oil is redissolved and extra solvent has been added, allow the solution to cool much more slowly. Insulating the flask can promote the gradual formation of well-ordered crystals.[3]

  • Lower the Polarity (Solvent Pair): If using a single solvent, consider switching to a miscible solvent pair. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or anti-solvent (in which it is sparingly soluble) at an elevated temperature until the solution is faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution before cooling. This technique can effectively lower the solution's overall solvating power, inducing crystallization at a more favorable temperature.

Q2: I have cooled the solution, even in an ice bath, but no crystals have formed. What are my next steps?

A2: The failure of a supersaturated solution to nucleate is a kinetic barrier. The molecules have not yet organized into a stable crystal lattice. Several techniques can be employed to induce nucleation.[5]

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation point for crystal growth.[3][6]

  • Seed Crystals: If you have a small amount of the solid compound (even impure material from a previous batch), add a single, tiny crystal to the solution.[3][6] This "seed" acts as a template, bypassing the initial nucleation energy barrier and promoting the growth of larger crystals.

  • Reduce Solvent Volume: It is possible that too much solvent was used, and the solution is not yet supersaturated, even when cold.[3][6] Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, attempt to cool the solution again.

  • Extended Cooling: Some compounds require a longer period to crystallize. Store the sealed flask in a refrigerator or freezer for an extended period (hours to days).[4]

  • Introduce an Anti-Solvent: If using a single solvent, you can carefully add a miscible anti-solvent dropwise to the cold solution to reduce the compound's solubility and force crystallization.

Q3: Crystals formed almost immediately upon cooling, but they look like a very fine powder or sludge. Is this a problem?

A3: Yes, this is indicative of excessively rapid crystallization, often called "crashing out."[3] This process traps impurities within the crystal lattice, significantly reducing the effectiveness of the purification.[3] The goal of recrystallization is slow, selective crystal growth.[7]

Improving Crystal Quality:

  • Re-dissolve and Dilute: Heat the solution to redissolve the precipitate. Add more solvent (5-10% of the total volume) to ensure the solution is less concentrated when hot.[3]

  • Slow, Controlled Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, perhaps insulated with paper towels. Once it has reached room temperature, you can then move it to an ice bath to maximize yield.[2] This two-stage cooling process is crucial for forming pure, well-defined crystals.

Q4: My final yield of crystalline product is very low. How can I improve it?

A4: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.[3]

Strategies to Maximize Yield:

  • Minimize Hot Solvent: The most critical factor is using the absolute minimum amount of hot solvent required to fully dissolve the compound.[5][7] Any excess solvent will retain more solute upon cooling.

  • Thorough Cooling: Ensure the flask has been cooled in an ice-water bath for a sufficient period (at least 20-30 minutes) to maximize precipitation before filtration.

  • Mother Liquor Concentration: After filtering your first crop of crystals, you can often recover a second crop by boiling off a portion of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.

  • Solvent Choice: The ideal solvent has a steep solubility curve: very high solubility at high temperatures and very low solubility at low temperatures.[2][8] If your yield is consistently low, your chosen solvent may be too good at keeping the compound dissolved even when cold. Re-evaluate your solvent system.

Section 2: Foundational Knowledge & FAQs

Q5: How do I select the best solvent system for this compound?

A5: Solvent selection is the most critical parameter in crystallization.[8] The process involves finding a solvent (or solvent pair) where the compound is highly soluble when hot but poorly soluble when cold.[2] For this compound, consider its structure: a polar heterocyclic pyrimidine ring and a ketone functional group.

  • Rule of Thumb: A good starting point is to use a solvent that shares a functional group with the compound.[9] Therefore, solvents like acetone or ethyl acetate are often effective for ketones.[9]

  • Polarity Matching: The pyrimidine moiety adds polarity. Solvents of intermediate polarity like ethanol, isopropanol, or acetonitrile are excellent candidates.[10]

  • Solvent Pairs: A powerful technique uses a miscible solvent pair.[2][7]

    • Good Solvents (to dissolve): Dichloromethane (DCM), Ethyl Acetate, Acetone, Tetrahydrofuran (THF).

    • Anti-Solvents (to precipitate): Hexanes, Heptane, Diethyl Ether.

    • Example: Dissolve the compound in a minimum of hot ethyl acetate, then slowly add hexanes until turbidity persists. Clarify with a drop of ethyl acetate and cool slowly.

Q6: What key physical properties of this compound should I consider?

A6: While specific experimental data for this exact compound is not widely published, we can infer properties from similar structures like other pyrimidine derivatives.[11] The key properties are its melting point and polarity. The presence of the nitrogen atoms in the pyrimidine ring makes it a good hydrogen bond acceptor, influencing its solubility in protic solvents like alcohols. The ketone group also contributes to its polarity. Always determine the melting point of your crude material first; this will help you diagnose "oiling out" issues.[2]

Q7: Can polymorphism affect my crystallization?

A7: Yes. Polymorphism is the ability of a compound to exist in more than one crystal form. These different forms can have different solubilities, melting points, and stabilities. It is possible that by changing the solvent or cooling rate, you may inadvertently produce a different, sometimes less stable, polymorph.[12] If you observe inconsistent crystal habits (e.g., needles one day, plates the next) despite using the same procedure, you may be dealing with polymorphism. This is a complex topic often requiring advanced analytical techniques (like PXRD) to fully characterize. For most purification purposes, achieving a consistent and pure crystalline form is the primary goal.

Section 3: Protocols & Data

Protocol 1: Systematic Solvent Selection
  • Place ~20-30 mg of your crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexanes) dropwise at room temperature, vortexing after each drop.

  • If the compound dissolves readily at room temperature, that solvent is unsuitable as a primary crystallization solvent but may be a "good" solvent in a solvent-pair system.

  • If the compound is insoluble, gently heat the test tube in a water bath. Add more hot solvent dropwise until the solid just dissolves.

  • Allow the tube to cool to room temperature, then place it in an ice bath.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble upon heating, and which yields a good recovery of crystalline solid upon cooling. [2][8]

Protocol 2: Standard Recrystallization Workflow
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue to add small portions of hot solvent until the compound is completely dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[4]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.[13]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely. Air-drying on the filter with continued suction is effective, followed by drying in a desiccator or vacuum oven.

Table 1: Solvent Selection Guide for this compound
SolventBoiling Point (°C)PolarityRationale for Use
Ethanol 78Polar ProticGood general-purpose solvent for polar compounds. The pyrimidine ring's nitrogen atoms can hydrogen-bond with the alcohol.[9]
Ethyl Acetate 77Polar AproticOften a good choice for ketones. Its moderate polarity can effectively differentiate the compound from more polar or nonpolar impurities.[9]
Acetone 56Polar Aprotic"Like dissolves like" principle suggests acetone should be a strong solvent for a ketone. May be too effective, requiring an anti-solvent.[9]
Acetonitrile 82Polar AproticFrequently used for crystallizing heterocyclic compounds due to its high polarity and suitable boiling point.[10]
Toluene 111NonpolarCan be effective if impurities are highly polar. The higher boiling point allows for a large temperature gradient during cooling.
Hexane/Heptane ~69 / ~98NonpolarUnlikely to be a primary solvent due to the compound's polarity, but excellent as an "anti-solvent" when paired with a more polar solvent like Ethyl Acetate or DCM.[9]

Section 4: Visual Troubleshooting Workflow

The following diagram provides a logical decision tree for addressing common crystallization issues.

G start Crystallization Experiment Initiated cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe oil_out Problem: Oiling Out observe->oil_out Liquid droplets appear no_crystals Problem: No Crystals Formed observe->no_crystals Solution remains clear bad_crystals Problem: Fine Powder / Crashing Out observe->bad_crystals Rapid powder formation good_crystals Success: Good Crystals Formed observe->good_crystals Slow, well-defined crystal growth reheat 1. Re-heat to Dissolve Oil oil_out->reheat add_solvent 2. Add More Hot Solvent reheat->add_solvent add_solvent->cool scratch_seed 1. Scratch Flask or Add Seed Crystal no_crystals->scratch_seed check_success1 Crystals Form? scratch_seed->check_success1 reduce_solvent 2. Reduce Solvent Volume (Boil Off) check_success1->reduce_solvent No check_success1->good_crystals Yes reduce_solvent->cool reheat2 1. Re-heat to Dissolve Solid bad_crystals->reheat2 add_solvent2 2. Add More Hot Solvent reheat2->add_solvent2 add_solvent2->cool isolate Isolate, Wash, and Dry Crystals good_crystals->isolate

Caption: Troubleshooting Decision Tree for Crystallization.

References

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?

  • Threlfall, T. (2003). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Organic Process Research & Development.

  • University of California, Davis. (n.d.). Recrystallization.

  • BenchChem. (2025). Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.

  • University of Alberta. (n.d.). Techniques: Recrystallization.

  • University of Colorado, Boulder. (n.d.). Recrystallization.

  • Quora. (2017). What should I do if crystallisation does not occur?

  • ChemicalBook. (n.d.). 1-(5-METHYL-PYRIDIN-2-YL)-ETHANONE Product Description.

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts.

  • JoVE. (2020). Video: Recrystallization - Concept.

  • Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them.

  • Lead Sciences. (n.d.). 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone.

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?

  • PubMed. (2005). Prediction of Solvents Suitable for Crystallization of Small Organic Molecules.

  • Sathee Jee. (n.d.). Chemistry Crystallization.

  • Creative Chemistry. (2003). The preparation of crystalline derivatives of aldehydes and ketones.

  • PubChem, NIH. (n.d.). 1-(Pyrimidin-5-yl)ethan-1-one.

  • Hampton Research. (n.d.). Crystallization Tips.

  • Sigma-Aldrich. (n.d.). 1-(4-METHYL-2-MORPHOLIN-4-YL-PYRIMIDIN-5-YL)-ETHANONE.

  • African Rock Art. (n.d.). 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone.

  • BLD Pharm. (n.d.). 1-(2-Hydroxy-4-methylpyrimidin-5-yl)ethanone.

Sources

Technical Support Center: Solubility Enhancement for 1-(5-Methylpyrimidin-4-yl)ethanone in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of 1-(5-Methylpyrimidin-4-yl)ethanone in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Challenge

This compound is a pyrimidine derivative, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including as anticancer, antiviral, and antimicrobial agents.[1][2] However, like many heterocyclic compounds, its utility in biological screening can be hampered by low aqueous solubility. This can lead to issues such as compound precipitation, inaccurate concentration measurements, and ultimately, misleading assay results. This guide will walk you through a systematic approach to enhancing the solubility of this compound for your specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My stock solution of this compound in DMSO is precipitating when I dilute it into my aqueous assay buffer. What is happening and how can I fix this?

Answer:

This is a classic issue of a compound "crashing out" of solution. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many hydrophobic compounds. However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly becomes more polar. If the final concentration of the compound exceeds its solubility limit in the final assay buffer (which may have a low tolerance for DMSO), it will precipitate.

Troubleshooting Steps:

  • Reduce the Final DMSO Concentration: The first and simplest approach is to minimize the final concentration of DMSO in your assay. Many cell-based and enzymatic assays can tolerate DMSO up to 0.5-1%, but it's crucial to determine the tolerance of your specific system. If you can achieve the desired final compound concentration with a lower DMSO percentage, this may resolve the issue.

  • Employ a Co-Solvent Strategy: If reducing DMSO alone is insufficient, introducing a co-solvent can help bridge the polarity gap between DMSO and your aqueous buffer.[3] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.

    Recommended Co-solvents for Biological Assays:

Co-SolventTypical Starting Concentration (v/v)Considerations
Ethanol1-5%Can affect enzyme activity and cell viability at higher concentrations.
Polyethylene Glycol 300/400 (PEG 300/400)1-10%Generally well-tolerated by many biological systems.[4][5]
Propylene Glycol1-5%Similar properties to PEG, often used in formulations.
Glycerol1-10%Can increase viscosity; known to be protein-stabilizing.[4]

Experimental Protocol: Co-Solvent Screening

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In separate microcentrifuge tubes, prepare serial dilutions of your compound in your aqueous assay buffer containing different co-solvents at various concentrations (e.g., 1%, 2%, 5% PEG 400).

  • Ensure the final DMSO concentration remains constant across all conditions.

  • Visually inspect for precipitation immediately after dilution and after a period of incubation (e.g., 1 hour) at the assay temperature.

  • Run a vehicle control with the same co-solvent concentration to ensure it does not interfere with your assay.

Question 2: I've tried using co-solvents, but I'm still observing precipitation at higher concentrations of this compound. Are there other approaches I can take?

Answer:

Yes, if co-solvents are not sufficient, you can explore pH modification and the use of surfactants. The pyrimidine moiety in this compound contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. Altering the charge of the molecule can significantly impact its interaction with water and thus its solubility.

Workflow for Advanced Solubility Enhancement:

Caption: Workflow for advanced solubility enhancement.

pH Modification:

The pyrimidine ring is basic. By lowering the pH of your buffer, you can protonate the nitrogen atoms, leading to a positively charged species that is generally more water-soluble. However, it is critical to ensure that the altered pH does not affect your biological target or assay components.

Use of Surfactants:

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[3]

Biologically Compatible Surfactants:

SurfactantTypeTypical Concentration RangeNotes
Tween® 20/80Non-ionic0.01% - 0.1%Widely used, generally low toxicity.
Pluronic® F-68Non-ionic0.02% - 0.1%Often used in cell culture to reduce shear stress.
Cremophor® ELNon-ionic0.1% - 1%Can have biological effects, so careful controls are needed.

Experimental Protocol: Surfactant Formulation

  • Prepare stock solutions of the selected surfactants in your assay buffer.

  • Create a dilution series of the surfactant in the assay buffer, ensuring the concentrations bracket the known CMC.

  • Add your DMSO stock of this compound to each surfactant dilution.

  • Observe for any precipitation.

  • It is imperative to run parallel controls with the surfactant alone to check for any interference with the assay readout.

Question 3: Can I use techniques like particle size reduction for my in-vitro assays?

Answer:

Particle size reduction techniques like micronization and nanosuspension are powerful methods for increasing the dissolution rate and solubility of a compound.[5][6] By increasing the surface area-to-volume ratio, the compound can dissolve more readily.[5]

While these techniques are more commonly associated with formulation for in vivo studies, they can be adapted for in vitro use, particularly for high-concentration screening or when creating stock solutions.

Considerations for In-Vitro Use:

  • Nanosuspensions: Creating a nanosuspension of this compound can provide a high-concentration stock that can be diluted into the final assay. This is particularly useful for suspension-based assays.

  • Equipment: These methods typically require specialized equipment such as sonicators, homogenizers, or microfluidizers.

  • Stability: The physical stability of the nanosuspension must be ensured to prevent particle aggregation over time. Stabilizers, such as surfactants, are often required.

Logical Flow for Solubility Enhancement Strategy:

Solubility_Enhancement_Strategy start Start: Poorly Soluble Compound step1 Tier 1: Simple Methods Adjust DMSO Concentration Screen Co-solvents (PEG, Ethanol) start->step1:f0 step2 Tier 2: Intermediate Methods pH Modification of Buffer Screen Surfactants (Tween, Pluronic) step1:f1->step2:f0 If precipitation persists step1:f2->step2:f0 If precipitation persists end Goal: Soluble & Bioavailable Compound step1->end Success step3 Tier 3: Advanced Methods Nanosuspension Formulation Solid Dispersion Techniques step2:f1->step3:f0 If incompatible or insufficient step2:f2->step3:f0 If incompatible or insufficient step2->end Success step3->end Success

Caption: A tiered approach to solubility enhancement.

Conclusion

Enhancing the solubility of this compound for biological assays is a multi-faceted challenge that can be systematically addressed. By starting with the simplest methods, such as optimizing the DMSO concentration and screening co-solvents, and progressing to more advanced techniques like pH modification and the use of surfactants when necessary, researchers can achieve reliable and accurate results. Always remember to validate that your chosen solubilization method does not interfere with your biological assay through appropriate vehicle controls.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH. Retrieved from [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone. (n.d.). Lead Sciences. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). PMC - NIH. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs. (2020, April 15). SciSpace. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). ResearchGate. Retrieved from [Link]

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Method refinement for the analysis of 1-(5-Methylpyrimidin-4-yl)ethanone in complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(5-Methylpyrimidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the robust and accurate quantification of this compound in complex biological matrices.

Introduction: The Analytical Challenge

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification in complex matrices like plasma, urine, and tissue homogenates is critical for pharmacokinetic, toxicokinetic, and metabolic studies. The inherent complexity of these biological samples presents significant analytical challenges, primarily due to the presence of endogenous interfering substances such as proteins, lipids, and salts.[1] These interferences can lead to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate and imprecise results.[2][3]

This guide provides a structured approach to method refinement, focusing on overcoming these challenges through optimized sample preparation, chromatographic separation, and mass spectrometric detection.

Part 1: Sample Preparation Troubleshooting

Effective sample preparation is the cornerstone of reliable bioanalysis.[4] Its primary goal is to isolate the analyte of interest from interfering matrix components, thereby improving the sensitivity, specificity, and reproducibility of the analysis.[1]

Frequently Asked Questions (FAQs): Sample Preparation

Q1: What is the most common cause of low analyte recovery during sample preparation?

A1: The most frequent culprit for low recovery is an inappropriate choice of extraction technique for the specific analyte and matrix combination.[5] Other contributing factors include suboptimal pH of the sample or extraction solvent, insufficient mixing, or analyte degradation. It is crucial to select a method that effectively disrupts analyte-protein binding and efficiently partitions the analyte into the extraction solvent.

Q2: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects, which manifest as ion suppression or enhancement, are a major hurdle in LC-MS/MS bioanalysis. To mitigate them, consider the following strategies:

  • Improve Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove a wider range of interfering compounds.[1]

  • Optimize Chromatography: Adjusting the chromatographic conditions to separate the analyte from co-eluting matrix components can significantly reduce interference.[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.[3]

  • Evaluate Different Ionization Sources: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.

Q3: Should I use plasma or serum for my analysis?

A3: Both plasma and serum are suitable for the analysis of this compound. Plasma is obtained from blood treated with an anticoagulant, while serum is the liquid portion of blood that remains after clotting.[6] The choice often depends on the specific requirements of the study. Plasma samples offer good stability and reproducibility, but the anticoagulant can sometimes introduce matrix effects.[7] Serum preparation requires a clotting time, during which certain compounds might be released from platelets, potentially altering the metabolic profile.[7] Consistency in sample handling is paramount regardless of the choice.[7]

Troubleshooting Guide: Sample Preparation Techniques
Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction from the biological matrix.Optimize the pH of the sample and extraction solvent. For liquid-liquid extraction (LLE), select a solvent with appropriate polarity. For solid-phase extraction (SPE), ensure the correct sorbent chemistry and elution solvent are used.[1]
High Matrix Effects Co-elution of endogenous matrix components (e.g., phospholipids) with the analyte.Implement a more selective sample preparation method like SPE.[8] Consider using a phospholipid removal plate. Modify the HPLC gradient to better separate the analyte from interferences.[2]
Poor Reproducibility Inconsistent sample handling and extraction procedure.Standardize all steps of the sample preparation workflow, including vortexing times, centrifugation speeds, and evaporation conditions. Ensure complete and consistent drying of the extract before reconstitution.[7]
Analyte Instability Degradation of this compound during sample processing.Minimize sample processing time and keep samples on ice or at 4°C. Evaluate the effect of pH and temperature on analyte stability. Consider adding a stabilizing agent if necessary.
Experimental Protocols: Sample Preparation

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is suitable for initial method development and for matrices with moderate complexity.

  • Sample Pre-treatment: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution. Vortex for 10 seconds.

  • Protein Precipitation & Extraction: Add 400 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) from Human Urine

SPE offers a more thorough cleanup and is recommended for complex matrices like urine.[8]

  • Sample Pre-treatment: To 500 µL of human urine, add 50 µL of IS working solution. Add 500 µL of 2% phosphoric acid and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Agilent Bond Elut Certify) with 1 mL of methanol followed by 1 mL of deionized water.[9]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in ethyl acetate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Diagram 1: Troubleshooting Workflow for Low Analyte Recovery

Caption: A decision tree for troubleshooting low analyte recovery.

Part 2: Chromatographic Separation Troubleshooting

The goal of chromatography is to separate the analyte from endogenous compounds and any isomers or metabolites to ensure accurate quantification.[10]

Frequently Asked Questions (FAQs): HPLC/UPLC

Q1: I'm seeing poor peak shape (tailing or fronting). What should I do?

A1: Poor peak shape can compromise integration and, therefore, the accuracy of your results.[11]

  • Peak Tailing: This is often caused by secondary interactions between the basic analyte and acidic silanols on the column stationary phase.[11] Try adding a small amount of a basic modifier like triethylamine (TEA) or using a mobile phase with a lower pH to suppress silanol ionization.[11] Using a column with high-purity silica can also help.

  • Peak Fronting: This is typically a sign of column overload.[10] Try injecting a smaller sample volume or diluting your sample.

Q2: My retention times are drifting. What is the cause?

A2: Retention time drift can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before each injection.[12]

  • Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to drift.[13] Prepare fresh mobile phase daily and ensure accurate mixing.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.[11]

  • Column Contamination: A buildup of matrix components on the column can alter its chemistry.[12] Implement a regular column washing procedure.

Q3: How do I choose the right HPLC column for this compound?

A3: For a polar compound like this compound, a reversed-phase C18 column is a good starting point.[14] Consider a column with end-capping to minimize peak tailing. For faster analysis, a sub-2 µm particle size column (UPLC) can be used, but this will require an instrument capable of handling higher backpressures.

Troubleshooting Guide: Chromatographic Issues
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols.Add a basic modifier (e.g., 0.1% formic acid or ammonia) to the mobile phase. Use a column with a highly inert stationary phase.[11]
Peak Splitting or Broadening Column contamination or void formation.Back-flush the column with a strong solvent. If the problem persists, replace the column. Ensure proper sample filtration to prevent particulate matter from clogging the column frit.[13]
Inconsistent Retention Times Inadequate column equilibration or temperature fluctuations.Increase the column equilibration time between injections. Use a column oven to maintain a stable temperature.[12]
High Backpressure Column or system blockage.Check for blockages in the system, starting from the injector and moving towards the detector. If the column is the source, try back-flushing. If this fails, the column may need to be replaced.[12]

Diagram 2: HPLC Troubleshooting Logic

HPLCTroubleshooting cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Variability cluster_backpressure High Backpressure Problem Chromatographic Problem Peak Shape Issues Retention Time Variability High Backpressure Tailing Tailing? Problem:p->Tailing Drifting Drifting? Problem:r->Drifting System_Check Isolate column to check system pressure. Problem:b->System_Check Fronting Fronting? Tailing->Fronting No Tailing_Sol Adjust mobile phase pH or add modifier. Use end-capped column. Tailing->Tailing_Sol Yes Fronting_Sol Reduce sample concentration or injection volume. Fronting->Fronting_Sol Yes Jumping Jumping? Drifting->Jumping No Drifting_Sol Check column equilibration, temperature, and mobile phase stability. Drifting->Drifting_Sol Yes Jumping_Sol Check for air bubbles in the pump or leaks. Jumping->Jumping_Sol Yes Column_Issue Back-flush or replace column. System_Check->Column_Issue Column is the source

Caption: A logical diagram for troubleshooting common HPLC issues.

Part 3: Mass Spectrometric Detection Troubleshooting

Mass spectrometry (MS) provides the high selectivity and sensitivity required for bioanalysis.[15] However, various factors can affect the quality of the MS signal.

Frequently Asked Questions (FAQs): MS Detection

Q1: I'm not seeing any signal for my analyte. What could be the issue?

A1: A complete lack of signal can be due to several reasons:[16]

  • No Ionization: The compound may not be ionizing efficiently under the current source conditions. Optimize source parameters like capillary voltage, gas flow, and temperature.

  • Incorrect Mass Transitions: Double-check the precursor and product ion m/z values in your acquisition method.

  • Analyte Degradation: The analyte may be degrading in the ion source. Try using a less harsh ionization method if possible.

  • Sample Preparation Failure: A critical error in the sample preparation may have resulted in no analyte being present in the final extract.[16]

Q2: My signal intensity is low and inconsistent. How can I improve it?

A2: Low and variable signal intensity is often a result of:

  • Ion Suppression: As discussed earlier, matrix effects can significantly reduce signal intensity.[17] Revisit your sample preparation and chromatography.

  • Suboptimal Source Conditions: Systematically tune the MS source parameters to maximize the signal for this compound.

  • Dirty Ion Source: Contamination of the ion source can lead to poor sensitivity and reproducibility.[18] Regular cleaning of the source components is essential.

Q3: What is the significance of the nitrogen atoms in the pyrimidine ring for mass spectrometry?

A3: The two nitrogen atoms in the pyrimidine ring play a crucial role in the mass spectrometric behavior of this compound. According to the Nitrogen Rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[19] This can be a useful first check when identifying the molecular ion peak. Additionally, the nitrogen atoms can influence the fragmentation pattern, often leading to characteristic neutral losses or the formation of stable nitrogen-containing fragment ions, which can be leveraged for developing sensitive and specific MRM transitions.[20]

Troubleshooting Guide: MS Detection Issues
Problem Potential Cause Recommended Solution
No Analyte Signal Inefficient ionization or incorrect MS method parameters.Optimize ion source parameters (e.g., capillary voltage, source temperature). Verify the precursor and product ion m/z values.[16]
Low Signal Intensity Ion suppression from the matrix or a dirty ion source.Improve sample cleanup. Clean the ion source components according to the manufacturer's recommendations.[18]
High Baseline Noise Chemical or electronic noise.Ensure high-purity solvents and reagents are used. Check for leaks in the LC system. A nitrogen generator can provide a consistent supply of high-purity gas.[21]
Inconsistent Signal Fluctuations in ion source conditions or LC flow rate.Ensure the ion source is clean and stable. Verify the LC pump is delivering a consistent flow rate.

References

  • Maruyama, T., Shindo, N., Shiraishi, H., & Ueki, M. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107-112. [Link]

  • Zhang, J., & Yuan, H. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(16), 1117-1120. [Link]

  • Li, W., Cohen, L. H., & Van den Heuvel, J. P. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques, 5(5), 1000205. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Biotage. (n.d.). Extraction of illicit drugs and pesticides from liver tissue using ISOLUTE® SLE+. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 39(8), 374-379. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-8. [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • Filo. (2025). Significance of Nitrogen in Mass Spectrometry Fragmentation Ions. Retrieved from [Link]

  • AZoM. (2019). Extraction of Illicit Drugs and Pesticides from Liver Tissue Prior to GC-MS Analysis. Retrieved from [Link]

  • Separation Science. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. Retrieved from [Link]

  • Hsieh, S. Y., Chen, R. K., Pan, Y. C., & Lee, H. L. (2006). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Journal of separation science, 29(12), 1873–1884. [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Liu, M., Hua, T., Zhang, Y., Peng, Z., Yin, D., Zhang, W., Zhang, Y., Pei, C., & Zhang, S. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analytical Methods, 17(25), 3536-3551. [Link]

  • International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 7(5), 458-467. [Link]

  • An, G., & Chen, J. (2020). Matrix effect and analyte effect in LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 186, 113296. [Link]

  • Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Seminars in toxicology. (1995). Solid-phase extraction and HPLC-UV confirmation of drugs of abuse in urine. Retrieved from [Link]

  • Saito, K., Takeda, A., Tanaka, M., Inokuchi, S., & Hayashizaki, Y. (2014). Solid-phase dispersive extraction method for analysis of benzodiazepine drugs in serum and urine samples. Journal of pharmaceutical and biomedical analysis, 98, 332–337. [Link]

  • Analytical and Bioanalytical Chemistry. (2016). Salting-out-assisted liquid–liquid extraction as a suitable approach for determination of methoxetamine in large sets of tissue samples. Analytical and Bioanalytical Chemistry, 408(4), 1213-1223. [Link]

  • Journal of visualized experiments : JoVE. (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Journal of visualized experiments : JoVE, (89), 51588. [Link]

  • Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. Retrieved from [Link]

  • Journal of Chemical Education. (2025). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. Journal of Chemical Education, 102(5), 2115-2121. [Link]

  • Lead Sciences. (n.d.). 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone. Retrieved from [Link]

  • Molecules (Basel, Switzerland). (2020). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules (Basel, Switzerland), 25(16), 3748. [Link]

  • LabTech Srl. (2023). The importance of nitrogen in Mass Spectrometry. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Retrieved from [Link]

  • LabTech Srl. (2023). The importance of nitrogen in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethanone, 1-(4-methyl-2-pyrimidinyl)-. Retrieved from [Link]

  • Molecules (Basel, Switzerland). (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules (Basel, Switzerland), 25(21), 5002. [Link]

  • African Rock Art. (n.d.). 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)-. Retrieved from [Link]

  • Molecules (Basel, Switzerland). (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules (Basel, Switzerland), 27(9), 2824. [Link]

  • Bioorganic & medicinal chemistry. (2012). Design, synthesis and biological evaluation of novel 2-methylpyrimidine-4-ylamine derivatives as inhibitors of Escherichia coli pyruvate dehydrogenase complex E1. Bioorganic & medicinal chemistry, 20(16), 4949–4956. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Validation of 1-(5-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Spectral Validation in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent biological and toxicological data stand. The process of spectral validation, far from being a mere procedural checkpoint, is a rigorous scientific investigation that ensures the identity, purity, and integrity of a synthesized compound. This guide provides an in-depth, practical framework for the comprehensive spectral validation of 1-(5-Methylpyrimidin-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry.

While experimental spectral data for this compound is not widely available in public repositories, this guide will leverage predictive methodologies and comparative analysis against a structurally similar alternative, 1-(Pyrimidin-4-yl)ethanone, for which experimental data exists. This approach not only serves as a robust validation template for the target molecule but also highlights the critical thinking and deductive reasoning inherent in spectral interpretation.

The Subject of Our Investigation: this compound

Structure:

Molecular Formula: C₇H₈N₂O Molecular Weight: 136.15 g/mol

Our objective is to validate the structure of this molecule by predicting its spectral signatures in ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, and to establish a clear protocol for confirming these predictions experimentally.

The Comparative Framework: The Role of a Structural Analog

To ground our predictive analysis in experimental reality, we will use 1-(Pyrimidin-4-yl)ethanone as a reference compound.[1] The only structural difference is the presence of a methyl group at the C5 position of the pyrimidine ring in our target molecule. This subtle modification will induce predictable changes in the spectral data, providing a clear validation checkpoint.

Part 1: Predictive Spectral Analysis of this compound

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.[2][3]

Expected ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0Singlet1HH2The proton at C2 is adjacent to two nitrogen atoms, leading to significant deshielding.
~8.6Singlet1HH6The proton at C6 is deshielded by the adjacent nitrogen and the acetyl group.
~2.7Singlet3H-C(=O)CH₃The methyl protons of the acetyl group will appear as a singlet.
~2.5Singlet3H-CH₃ (ring)The methyl protons on the pyrimidine ring will appear as a singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the chemical environment of carbon atoms in a molecule.[2][4]

Expected ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~198C=OThe carbonyl carbon of the ketone is highly deshielded.
~160C4The carbon atom attached to the acetyl group and adjacent to a nitrogen.
~158C2The carbon atom between the two nitrogen atoms.
~155C6The carbon atom adjacent to a nitrogen.
~130C5The carbon atom bearing the methyl group.
~25-C(=O)CH₃The methyl carbon of the acetyl group.
~15-CH₃ (ring)The methyl carbon on the pyrimidine ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.[1][5][6]

Expected Mass Spectrum Data:

m/zInterpretation
136[M]⁺, Molecular ion
121[M-CH₃]⁺, Loss of a methyl radical from the acetyl group
94[M-C₂H₂O]⁺, Loss of ketene
79[C₄H₃N₂]⁺, Pyrimidine ring fragment
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8][9]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3050C-H (aromatic)Stretching
~2950C-H (aliphatic)Stretching
~1700C=O (ketone)Stretching
~1580, ~1470C=N, C=C (ring)Stretching

Part 2: Comparative Analysis with 1-(Pyrimidin-4-yl)ethanone

The key to validating the spectral data of our target compound lies in comparing it with a known analog.

Comparative Spectral Data:

Spectral FeatureThis compound (Predicted)1-(Pyrimidin-4-yl)ethanone (Experimental)[1]Key Difference & Rationale
¹H NMR H5 proton is absent, replaced by a methyl singlet at ~2.5 ppm.H5 proton signal present.The substitution of the H5 proton with a methyl group.
¹³C NMR C5 signal at ~130 ppm. Additional methyl signal at ~15 ppm.C5 signal at a different chemical shift.The presence of the methyl group at C5 alters its chemical shift and introduces a new methyl carbon signal.
MS Molecular ion [M]⁺ at m/z 136.Molecular ion [M]⁺ at m/z 122.The addition of a methyl group (14 Da) increases the molecular weight.
IR Presence of aliphatic C-H stretching at ~2950 cm⁻¹.Aliphatic C-H stretching is less prominent.The methyl group introduces aliphatic C-H bonds.

Part 3: Experimental Protocols for Spectral Data Acquisition and Validation

The following are detailed, step-by-step methodologies for acquiring the necessary spectral data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Part 4: Visualizing the Validation Workflow and Structural Correlations

Workflow for Spectral Validation

G cluster_synthesis Synthesis & Purification cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Validation synthesis Synthesize this compound purification Purify Compound synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ms Mass Spectrometry purification->ms ir FTIR Spectroscopy purification->ir compare_predict Compare Experimental vs. Predicted nmr->compare_predict ms->compare_predict ir->compare_predict predict Predict Spectral Data predict->compare_predict compare_analog Compare with Analog (1-(Pyrimidin-4-yl)ethanone) compare_predict->compare_analog validate Structure Validated compare_analog->validate

Caption: Workflow for the spectral validation of a novel compound.

Key Structural Features and Their Spectral Signatures

Caption: Correlation of key structural features to their expected spectral signals.

Conclusion: A Framework for Confidence

This guide has outlined a comprehensive strategy for the spectral validation of this compound. By combining predictive analysis with a robust comparative methodology against a known structural analog, researchers can build a strong, evidence-based case for the structure of their target compound, even in the absence of pre-existing library data. Adherence to these principles of rigorous spectral validation is essential for ensuring the quality and reproducibility of research in drug discovery and development.

References

  • PubChem. 1-(Pyrimidin-4-yl)ethanone. National Center for Biotechnology Information. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]

  • Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. [Link]

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

  • Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

  • SpectraBase. 4-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • MDPI. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

  • Cheminfo.org. IR spectra prediction. [Link]

  • PubMed. (2022). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • PMC. (2022). CFM-ID 4.0 – a web server for accurate MS-based metabolite identification. [Link]

  • PubChem. 4-Acetylpyridine. National Center for Biotechnology Information. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

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A Comparative Analysis of 1-(5-Methylpyrimidin-4-yl)ethanone and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, from antiviral agents to kinase inhibitors. The substitution pattern on the pyrimidine ring profoundly influences the molecule's physicochemical properties and its interaction with biological targets. This guide presents a comparative study of 1-(5-methylpyrimidin-4-yl)ethanone and its key positional isomers: 1-(pyrimidin-4-yl)ethanone and 1-(pyrimidin-2-yl)ethanone. By examining their synthesis, properties, and a representative biological assay, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding the structure-activity relationships (SAR) within this chemical class. The subtle shift of a methyl or acetyl group can dramatically alter a compound's efficacy, providing a powerful tool for molecular design and optimization.[1][2]

Section 1: Structural and Physicochemical Comparison

The location of the acetyl and methyl groups on the pyrimidine ring dictates the electronic distribution, steric profile, and hydrogen bonding potential of each isomer. These molecular features, in turn, govern macroscopic properties like melting point, solubility, and lipophilicity (LogP), which are critical for drug development.

Isomers Under Comparison:

  • Compound A: this compound (Target Compound)

  • Compound B: 1-(Pyrimidin-4-yl)ethanone (Unmethylated Analog)[3][4]

  • Compound C: 1-(Pyrimidin-2-yl)ethanone (Positional Isomer)[5][6]

The structural differences are illustrated below. The placement of the electron-withdrawing acetyl group and the electron-donating methyl group relative to the ring nitrogens creates distinct electronic environments. For instance, the acetyl group at the 4-position (Compounds A and B) directly influences the adjacent nitrogen, while the 2-position placement (Compound C) situates it between both ring nitrogens.

G cluster_A Compound A: This compound cluster_B Compound B: 1-(Pyrimidin-4-yl)ethanone cluster_C Compound C: 1-(Pyrimidin-2-yl)ethanone A A B B C C

Caption: Chemical structures of the pyrimidine isomers under investigation.

Table 1: Comparative Physicochemical Properties

The following table summarizes key physicochemical data gathered from various chemical databases and literature. These properties are fundamental to predicting a compound's behavior in biological systems.

PropertyThis compound (A)1-(Pyrimidin-4-yl)ethanone (B)1-(Pyrimidin-2-yl)ethanone (C)Causality and Implication
Molecular Formula C₇H₈N₂OC₆H₆N₂O[3][4]C₆H₆N₂O[5][6]The addition of a methyl group increases molecular weight and lipophilicity.
Molecular Weight 136.15 g/mol 122.12 g/mol [3][4]122.12 g/mol [5][6]Affects molar concentration calculations and diffusion rates.
Melting Point Data not readily available78-82 °C52 °C[6]Differences suggest variations in crystal lattice energy and intermolecular forces. The higher melting point of B vs. C may indicate stronger dipole-dipole interactions or more efficient crystal packing.
Boiling Point Data not readily availableData not readily available254 °C[6]High boiling point is typical for polar heterocyclic compounds.
Calculated LogP ~0.7 (Estimated)0.2[4]-0.1 (Estimated)The methyl group in A increases lipophilicity compared to B. The 2-acetyl isomer (C) is predicted to be the most polar, which can impact membrane permeability and solubility in nonpolar solvents.[7]
pKa (Predicted) ~1.5 (Predicted)~1.8 (Predicted)~ -1.05 (Predicted)[6]The pKa of the conjugate acid is influenced by the electron-withdrawing acetyl group. The 2-acetyl isomer (C) is significantly less basic due to the proximity of the acetyl group to both ring nitrogens, which strongly withdraw electron density.

Note: Some data points are predicted values from chemical software, as experimental data is not available in all cited literature. Researchers should verify these properties experimentally.

Section 2: Synthesis Strategies and Mechanistic Insights

The synthesis of these isomers often involves the construction of the pyrimidine ring or the introduction of the acetyl group onto a pre-existing ring. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Approach: Grignard Reaction

A common and effective method for installing the acetyl group is the reaction of a pyrimidine derivative with a methylmagnesium halide (Grignard reagent). For instance, 1-(pyrimidin-2-yl)ethanone can be synthesized from 2-cyanopyrimidine.[5]

Mechanism Rationale: The cyano group is an excellent electrophile. The nucleophilic carbon of the methylmagnesium bromide attacks the carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic workup hydrolyzes the imine to the desired ketone. This method is highly efficient for introducing acetyl groups at positions activated for nucleophilic attack.

G reagents 1. CH₃MgBr (Grignard Reagent) 2. H₃O⁺ (Acidic Workup) product 1-(Pyrimidin-2-yl)ethanone reagents->product Yields start 2-Cyanopyrimidine start->reagents Reaction

Caption: Workflow for the synthesis of 1-(pyrimidin-2-yl)ethanone via a Grignard reaction.

Section 3: Comparative Biological Activity Assessment

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[8][9] The variation in structure among isomers can lead to significant differences in their biological profiles.[10][11] To provide a framework for comparison, we outline a standard protocol for assessing cytotoxicity using the MTT assay, a widely accepted method for evaluating cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the pyrimidine isomers against a human cancer cell line (e.g., MCF-7, breast cancer).

Materials:

  • Pyrimidine isomers (Compounds A, B, C) dissolved in DMSO to create stock solutions.

  • MCF-7 human breast cancer cell line.

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

  • Microplate reader (570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of each pyrimidine isomer in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Caption: Workflow of the MTT assay for determining cytotoxicity.[8]

Section 4: Structure-Activity Relationship (SAR) Insights

While direct experimental data for this compound is sparse, we can hypothesize potential SAR based on the isomeric variations:

  • Role of the Methyl Group (A vs. B): The methyl group in Compound A increases lipophilicity. This could enhance membrane permeability, potentially leading to higher intracellular concentrations and increased cytotoxicity compared to Compound B. However, the methyl group also adds steric bulk, which could negatively impact binding to a specific target protein.

  • Role of the Acetyl Position (B vs. C): The position of the acetyl group is critical. The electronic properties of the pyrimidine ring are different at the 2- and 4-positions. The lower predicted basicity of Compound C means it will be less likely to be protonated under physiological conditions, which can drastically alter its interactions with biological targets, such as the hinge region of a kinase.

  • Hydrogen Bonding: The ring nitrogens are key hydrogen bond acceptors. The steric and electronic environment around these nitrogens, as dictated by the substituent positions, will determine the strength and geometry of interactions with protein residues.

This guide provides a comparative framework for this compound and its structural isomers. The analysis highlights that even minor positional changes of substituents on the pyrimidine ring can lead to significant variations in physicochemical properties, which are expected to translate into different biological activities. The provided experimental protocol for cytotoxicity assessment offers a standardized method for empirically determining these differences. Further research, including synthesis, full physicochemical characterization, and comprehensive biological screening of these isomers, is necessary to fully elucidate their therapeutic potential and build a robust structure-activity relationship model.

References

  • PubChem. 4-Methylpyrimidine | C5H6N2 | CID 18922. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-(Pyrimidin-4-yl)ethanone | C6H6N2O | CID 538060. National Center for Biotechnology Information. Available from: [Link]

  • Chemsrc. 1-(2-Pyrimidinyl)ethanone | CAS#:53342-27-1. Available from: [Link]

  • Basha, S. S., et al. (2018).
  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available from: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Organic Chemistry: An Indian Journal.
  • Antonov, D., et al. (2024). Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]

  • Piatkowska, M., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules. Available from: [Link]

  • Kumar, S., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Available from: [Link]

  • University of Calgary. Stereochemistry and Biological Activity of Drugs. Available from: [Link]

  • Pinto, A., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrimidine-Based Ethanones: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1] Its inherent ability to engage in various biological interactions has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide focuses on 1-(5-Methylpyrimidin-4-yl)ethanone and its analogs, exploring the impact of structural modifications on their biological activities. While extensive research exists for the broader class of pyrimidine derivatives, specific experimental data for this compound remains limited in publicly accessible literature. Therefore, this guide will adopt a structure-activity relationship (SAR) approach, comparing known biological activities of closely related analogs to infer the potential and comparative performance of the parent compound. We will delve into key biological activities, present methodologies for their assessment, and discuss the underlying molecular pathways.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring system is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the ring. This structural feature allows for a diverse range of substitutions, profoundly influencing the molecule's physicochemical properties and its interaction with biological targets. The versatility of the pyrimidine scaffold has been harnessed to develop drugs targeting a variety of enzymes and cellular pathways.[3]

Comparative Analysis of Biological Activities

For the purpose of this guide, we will compare the parent compound, This compound (Compound A) , with a key analog, 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone (Compound B) . Compound B is a well-documented building block in the synthesis of antiviral and anticancer agents and is utilized in studies related to enzyme inhibition.

Anticipated Biological Activities:

Based on the extensive literature on pyrimidine derivatives, both compounds are anticipated to exhibit a range of biological activities. The primary areas of interest for comparative analysis include:

  • Cytotoxicity against Cancer Cell Lines: Pyrimidine analogs are known to interfere with cellular proliferation and are a major class of anticancer agents.[3][4]

  • Antimicrobial Activity: The pyrimidine nucleus is present in many compounds with antibacterial and antifungal properties.

  • Enzyme Inhibition: The nitrogen-containing heterocyclic structure of pyrimidines makes them ideal candidates for interacting with the active sites of various enzymes.

Data Summary and Comparison

Below is a comparative table summarizing the known and inferred biological activities.

Biological Activity This compound (Compound A) 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone (Compound B) Structural Rationale for Differences
Cytotoxicity Data not available. Hypothesized to have moderate activity based on the pyrimidine core.Known as a building block for anticancer agents, suggesting inherent or potential cytotoxic activity.The 2-amino group in Compound B can act as a hydrogen bond donor, potentially increasing its affinity for target proteins involved in cell proliferation, such as kinases.
Antimicrobial Activity Data not available. Expected to have some activity due to the pyrimidine scaffold.Documented as a precursor for antimicrobial compounds.The amino group can influence cell wall penetration and interaction with microbial enzymes.
Enzyme Inhibition Data not available. The ethanone moiety suggests potential for kinase inhibition.Used in enzyme inhibition studies, indicating a known interaction with enzyme active sites.The 2-amino substituent can form critical hydrogen bonds with amino acid residues in an enzyme's active site, leading to more potent inhibition.

Experimental Protocols for Biological Activity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are crucial. The following are detailed methodologies for assessing the key biological activities discussed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compound A and B) in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is determined by plotting cell viability against compound concentration.[5]

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells (96-well plate) treat Treat with Compounds seed->treat 24h Incubation mtt Add MTT Reagent treat->mtt 24-72h Incubation solubilize Add Solubilizing Agent mtt->solubilize 4h Incubation read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

MTT Assay Workflow

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method tests the susceptibility of bacteria to antibiotics. Antibiotic-impregnated wafers are placed on an agar plate where bacteria are growing, and the antibiotic diffuses into the agar. If an antibiotic is effective, it will produce a zone of inhibition where bacteria cannot grow.

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a pure culture in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compounds onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone is proportional to the susceptibility of the bacteria to the compound.[6]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_result Result inoculum Prepare Inoculum (0.5 McFarland) plate Inoculate Mueller-Hinton Agar inoculum->plate disks Apply Compound Disks plate->disks incubate Incubate Plate disks->incubate 18-24h at 37°C measure Measure Zone of Inhibition (mm) incubate->measure

Kirby-Bauer Disk Diffusion Workflow

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory effect of a compound on enzyme activity. The specific substrate and detection method will vary depending on the enzyme being studied.

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test compounds in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the test compound. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor together for a short period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Measure the rate of the reaction (e.g., by monitoring the change in absorbance or fluorescence over time) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The Ki (inhibition constant) can be determined from this data, which represents the concentration of inhibitor required to produce half-maximum inhibition.[7][8]

Signaling Pathways and Mechanisms of Action

Pyrimidine derivatives exert their biological effects by interacting with various cellular signaling pathways. In cancer, for instance, they can inhibit kinases that are crucial for cell proliferation and survival.

One such pathway is the Focal Adhesion Kinase (FAK) signaling pathway . FAK is a non-receptor tyrosine kinase that plays a significant role in cell adhesion, migration, and proliferation.[3] Overexpression of FAK is common in many cancers. Pyrimidine-based inhibitors can block the ATP-binding site of FAK, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which ultimately leads to reduced cell proliferation and survival.[3]

FAK_Pathway integrin Integrin fak FAK integrin->fak Activation pi3k PI3K fak->pi3k erk ERK fak->erk akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation erk->proliferation inhibitor Pyrimidine Inhibitor (e.g., Compound B analog) inhibitor->fak Inhibition

FAK Signaling Pathway Inhibition

Conclusion

While direct experimental data for this compound is not yet prevalent in the literature, a comparative analysis based on its structural analogs provides valuable insights into its potential biological activities. The pyrimidine core is a robust scaffold for developing bioactive compounds. The introduction of an amino group, as seen in 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone, is a common strategy to enhance biological activity, likely through improved target binding via hydrogen bonding. Further experimental investigation of this compound using the standardized protocols outlined in this guide is warranted to fully elucidate its therapeutic potential and to build a more comprehensive structure-activity relationship profile for this class of compounds. This will undoubtedly contribute to the rational design of novel and more effective pyrimidine-based therapeutic agents.

References

  • 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone - African Rock Art.

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.

  • [Reference not used in text]
  • Enzyme inhibitors.

  • [Reference not used in text]
  • [Reference not used in text]
  • [Reference not used in text]
  • [Reference not used in text]
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC - NIH.

  • Enzyme Inhibitor Terms and Calculations - Sigma-Aldrich.

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology.

  • [Reference not used in text]
  • [Reference not used in text]
  • [Reference not used in text]
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

  • [Reference not used in text]
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH.

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.

Sources

Structure-activity relationship (SAR) studies of 1-(5-Methylpyrimidin-4-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of the structure-activity relationships (SAR) governing pyrimidine-based kinase inhibitors. While the initial focus of this inquiry was on 1-(5-Methylpyrimidin-4-yl)ethanone derivatives, a thorough review of current literature indicates that this specific scaffold is not extensively documented. However, the broader pyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors for oncology.[1][2][3] This guide, therefore, provides a comparative analysis of closely related pyrimidine derivatives, synthesizing data from various studies to offer actionable insights for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of chemical modifications on biological activity, supported by experimental data and detailed protocols.

The Pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

The pyrimidine ring system is a recurring motif in a vast number of kinase inhibitors. Its prevalence stems from its ability to act as a bioisostere for the adenine ring of ATP, enabling it to form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[2] This interaction anchors the inhibitor, providing a stable platform for other parts of the molecule to interact with more variable regions of the binding site, thereby driving potency and selectivity. The strategic modification of the pyrimidine core at its various positions allows for the fine-tuning of these interactions, leading to the development of highly effective anticancer agents.[1][4]

General Synthetic Strategies

The synthesis of diverse pyrimidine libraries is often achieved through robust and versatile chemical reactions. A common approach involves the condensation of a three-carbon component with an amidine or a related species. For instance, the Biginelli reaction provides a straightforward, one-pot synthesis of dihydropyrimidinones, which can be further modified.[5] More targeted approaches often involve the use of pre-functionalized pyrimidines, such as chloropyrimidines, which are amenable to nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6] These methods allow for the systematic introduction of a wide array of substituents at key positions to probe the SAR.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of pyrimidine derivatives by examining the impact of substitutions at key positions on their kinase inhibitory activity. For this analysis, we will draw upon data from studies on various kinases, including Cyclin-Dependent Kinase 2 (CDK2), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), to illustrate broader principles.[5][7][8]

Modifications at the 2- and 4-Positions: The Hinge-Binding Anchors

The 2- and 4-positions of the pyrimidine ring are pivotal for interaction with the kinase hinge region. Typically, an amino group at one of these positions acts as a hydrogen bond donor, while a nitrogen atom within the pyrimidine ring acts as a hydrogen bond acceptor.

  • The 2-Amino Group: Substitution on this amine can significantly impact potency. For instance, in a series of pyrimido[4,5-d]pyrimidine CDK2 inhibitors, the introduction of various amino derivatives at this position led to compounds with potent inhibitory activities.[5]

  • The 4-Amino Group: Similarly, modifications at the 4-position are critical. In the development of CHK1 inhibitors, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were optimized, with the pyrimidine core playing a key role.[9] The introduction of a methylamino group at the 4-position of the pyrimidine was found to be favorable.

The diagram below illustrates the general SAR trends for pyrimidine-based kinase inhibitors.

Caption: General SAR trends for pyrimidine-based kinase inhibitors.

Modifications at the 5-Position: Tuning Potency and Selectivity

The 5-position of the pyrimidine ring often points towards the solvent-exposed region of the ATP-binding pocket. Substitutions at this position can have a profound impact on potency and selectivity.

  • In a series of 2,4,5-substituted pyrimidine derivatives evaluated for anticancer activity, modifications at the 5-position were crucial for achieving potent inhibition of the human hepatocellular carcinoma BEL-7402 cancer cell line, with some compounds showing IC50 values less than 0.10 µM.[4]

  • For VEGFR-2 inhibitors, the introduction of a substituted oxy-phenyl group at the 5-position of a 2-aminopyrimidine core led to potent compounds.[8]

The Ethanone Moiety and its Analogs

While the initial query focused on a 1-(pyrimidin-4-yl)ethanone structure, this moiety is often varied in kinase inhibitor design. The acetyl group can be part of a larger linker that connects to other chemical functionalities. These functionalities can pick up additional interactions in the active site or modulate the physicochemical properties of the compound, such as solubility and cell permeability.

Comparative Performance Data

The following table summarizes the inhibitory activities of representative pyrimidine derivatives against various kinases, as reported in the literature. This data highlights the impact of different substitution patterns on potency.

Compound ClassTarget KinaseKey SubstitutionsIC50 (nM)Reference
Pyrimido[4,5-d]pyrimidineCDK22,5,7-trisubstituted50 - 310[5]
Pyrido[3,2-d]pyrimidinePI3KδVaried substitutionsSubnanomolar[7]
2-AminopyrimidineVEGFR-25-Oxy-phenyl derivatives6,820[8]
5-(Pyrimidin-2-ylamino)picolinonitrileCHK1(R)-piperidin-3-yloxy at picolinonitrile0.4[9]
2-(Piperazin-1-yl)-pyrimidin-4-oneGSK-3β4-Methoxyphenyl on piperazinePotent (exact value not given)[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)

To provide a practical context for the data presented, here is a detailed, step-by-step protocol for a typical Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay, a common method for determining inhibitor potency.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (serially diluted in DMSO)

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Workflow Diagram:

HTRF_Workflow Start Start: Prepare Reagents Step1 1. Dispense test compound or DMSO (control) to 384-well plate. Start->Step1 Step2 2. Add kinase and biotinylated substrate to all wells. Step1->Step2 Step3 3. Initiate reaction by adding ATP. Step2->Step3 Step4 4. Incubate at room temperature (e.g., 60 minutes). Step3->Step4 Step5 5. Stop reaction and add HTRF detection reagents (Eu-Ab and SA-XL665). Step4->Step5 Step6 6. Incubate in the dark (e.g., 60 minutes). Step5->Step6 Step7 7. Read plate on HTRF reader (620 nm and 665 nm emission). Step6->Step7 Step8 8. Calculate HTRF ratio and determine IC50. Step7->Step8 End End: Data Analysis Step8->End Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrimidine-based PI3K Inhibitor Inhibitor->PI3K

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 1-(5-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Methylpyrimidin-4-yl)ethanone is a key building block in the synthesis of a variety of biologically active compounds, making its efficient and scalable production a topic of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of the methyl and acetyl groups on the pyrimidine ring offers multiple points for further chemical modification, enabling the exploration of diverse chemical spaces in drug discovery programs. This guide provides an in-depth comparative analysis of three plausible synthetic routes to this valuable intermediate. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a comparative analysis of their synthetic efficiency based on yield, scalability, cost-effectiveness, and safety considerations.

Synthetic Strategies Overview

Three primary synthetic strategies for the preparation of this compound have been evaluated:

  • Route 1: The Pinner Pyrimidine Synthesis. This classical approach involves the construction of the pyrimidine ring from acyclic precursors, specifically the condensation of a β-dicarbonyl compound with an amidine.

  • Route 2: Grignard Reaction on a Pyrimidine Nitrile. This strategy involves the initial synthesis of a 5-methylpyrimidine-4-carbonitrile intermediate, followed by the addition of a methyl Grignard reagent to furnish the acetyl group.

  • Route 3: Weinreb Amide Approach. This route also utilizes a pre-formed pyrimidine ring, starting with 5-methylpyrimidine-4-carboxylic acid, which is converted to an N-methoxy-N-methylamide (Weinreb amide) before reaction with an organometallic reagent to yield the target ketone.

The following sections will provide a detailed examination of each of these routes.

Route 1: The Pinner Pyrimidine Synthesis

The Pinner synthesis is a robust and well-established method for the formation of pyrimidine rings.[1] This one-pot reaction typically involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[2] For the synthesis of this compound, a plausible β-dicarbonyl precursor would be 3-acetyl-2-methylpentane-2,4-dione, which would then be reacted with formamidine.

Mechanistic Insights

The reaction proceeds through a series of condensation and cyclization steps. The amidine adds to one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular condensation to form a dihydropyrimidine intermediate. Subsequent dehydration leads to the aromatic pyrimidine ring.

Pinner_Synthesis 3-Acetyl-2-methylpentane-2,4-dione 3-Acetyl-2-methylpentane-2,4-dione Dihydropyrimidine Intermediate Dihydropyrimidine Intermediate 3-Acetyl-2-methylpentane-2,4-dione->Dihydropyrimidine Intermediate + Formamidine This compound This compound Dihydropyrimidine Intermediate->this compound - H2O

Caption: Proposed Pinner synthesis route.

Experimental Protocol (Proposed)
  • Preparation of 3-acetyl-2-methylpentane-2,4-dione: (This is a non-commercially available starting material and would require a separate synthesis, for instance, by acylation of 3-methyl-2,4-pentanedione. This adds complexity to the overall route.)

  • Cyclization: To a solution of 3-acetyl-2-methylpentane-2,4-dione (1.0 eq) in a suitable solvent such as ethanol, add formamidine acetate (1.2 eq) and a catalytic amount of a base like sodium ethoxide.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a weak acid.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford this compound.

Evaluation of Route 1
ParameterAssessmentJustification
Yield ModeratePinner syntheses can provide good yields, but the multi-step nature to access the starting β-dicarbonyl may lower the overall yield.
Scalability ModerateThe scalability is dependent on the efficient preparation of the starting β-dicarbonyl. The cyclization step itself is generally scalable.
Cost-Effectiveness Low to ModerateThe cost of the non-commercially available starting material is a significant drawback. Formamidine is relatively inexpensive.
Safety & Handling ModerateStandard laboratory precautions are required. Formamidine can be hazardous and should be handled with care.
Simplicity LowThe synthesis of the required substituted β-dicarbonyl adds significant complexity to this route.

Route 2: Grignard Reaction on a Pyrimidine Nitrile

This approach involves the construction of the acetyl group onto a pre-existing 5-methylpyrimidine ring. The key intermediate, 5-methylpyrimidine-4-carbonitrile, can be synthesized from commercially available starting materials. The subsequent Grignard reaction with methylmagnesium bromide provides a direct route to the target ketone.

Mechanistic Insights

The Grignard reagent, a strong nucleophile, attacks the electrophilic carbon of the nitrile group. This addition forms an imine magnesium salt intermediate. Subsequent acidic hydrolysis converts this intermediate into the desired ketone.

Grignard_Reaction 5-Methylpyrimidine-4-carbonitrile 5-Methylpyrimidine-4-carbonitrile Imine Magnesium Salt Imine Magnesium Salt 5-Methylpyrimidine-4-carbonitrile->Imine Magnesium Salt + CH3MgBr This compound This compound Imine Magnesium Salt->this compound H3O+ workup

Caption: Grignard reaction on a pyrimidine nitrile.

Experimental Protocol
  • Synthesis of 5-Methylpyrimidine-4-carbonitrile: This intermediate can be prepared from 4-chloro-5-methylpyrimidine via nucleophilic substitution with a cyanide salt.

  • Grignard Reaction: To a solution of 5-methylpyrimidine-4-carbonitrile (1.0 eq) in anhydrous THF at 0 °C, add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Evaluation of Route 2
ParameterAssessmentJustification
Yield GoodGrignard reactions on nitriles are generally high-yielding. The overall yield will depend on the efficiency of the nitrile synthesis.
Scalability GoodThe synthesis of the nitrile and the Grignard reaction are both well-established and scalable procedures.
Cost-Effectiveness GoodStarting materials for the nitrile synthesis are commercially available and relatively inexpensive. Grignard reagents are also readily available.
Safety & Handling ModerateGrignard reagents are highly reactive and require anhydrous conditions. The use of cyanide in the preceding step requires stringent safety protocols.
Simplicity ModerateThis is a two-step synthesis from a commercially available pyrimidine derivative, which is reasonably straightforward.

Route 3: Weinreb Amide Approach

Similar to the Grignard route, this method builds upon a pre-formed 5-methylpyrimidine ring. It involves the conversion of 5-methylpyrimidine-4-carboxylic acid into a Weinreb amide, which then reacts with an organometallic reagent to form the ketone. The Weinreb amide is known for its ability to prevent over-addition of the organometallic reagent, a common side reaction in the synthesis of ketones.[3][4]

Mechanistic Insights

The carboxylic acid is first activated, for example, by conversion to the acid chloride or by using a coupling agent, and then reacted with N,O-dimethylhydroxylamine to form the Weinreb amide.[5] The Weinreb amide then reacts with an organolithium or Grignard reagent. The resulting tetrahedral intermediate is stabilized by chelation with the methoxy group, preventing further addition. Acidic workup then furnishes the ketone.[3]

Weinreb_Amide_Route 5-Methylpyrimidine-4-carboxylic acid 5-Methylpyrimidine-4-carboxylic acid Weinreb Amide Weinreb Amide 5-Methylpyrimidine-4-carboxylic acid->Weinreb Amide + N,O-Dimethylhydroxylamine Tetrahedral Intermediate Tetrahedral Intermediate Weinreb Amide->Tetrahedral Intermediate + CH3Li or CH3MgBr This compound This compound Tetrahedral Intermediate->this compound H3O+ workup

Caption: Weinreb amide route to the target ketone.

Experimental Protocol
  • Synthesis of 5-Methylpyrimidine-4-carboxylic acid: This can be prepared by hydrolysis of the corresponding nitrile (from Route 2) or by other established methods.

  • Formation of the Weinreb Amide: To a solution of 5-methylpyrimidine-4-carboxylic acid (1.0 eq) in dichloromethane, add a coupling agent such as CDI (1,1'-carbonyldiimidazole) (1.1 eq) and stir until activation is complete. Then, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a base like triethylamine (1.5 eq) and stir at room temperature overnight.

  • Work up the reaction by washing with aqueous acid and base, then dry and concentrate the organic layer to obtain the Weinreb amide.

  • Reaction with Organometallic Reagent: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C. Add methyllithium or methylmagnesium bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield this compound.

Evaluation of Route 3
ParameterAssessmentJustification
Yield Very GoodThe Weinreb amide synthesis is typically high-yielding, and the subsequent reaction to the ketone is also very efficient, often with minimal side products.
Scalability GoodThe steps involved are generally scalable, although the use of organolithium reagents at large scale requires specialized equipment and handling procedures.
Cost-Effectiveness ModerateThe cost of coupling agents and N,O-dimethylhydroxylamine can be higher than the reagents used in the Grignard route.
Safety & Handling ModerateOrganolithium reagents are pyrophoric and require careful handling under inert atmosphere. Coupling agents can also be hazardous.
Simplicity ModerateThis route involves more steps than the Grignard approach, including the formation and purification of the Weinreb amide intermediate.

Comparative Analysis and Conclusion

FeatureRoute 1: Pinner SynthesisRoute 2: Grignard ReactionRoute 3: Weinreb Amide
Overall Yield ModerateGoodVery Good
Number of Steps High (including precursor synthesis)2 (from chloro-pyrimidine)3 (from carboxylic acid)
Starting Material Availability Poor (custom synthesis required)GoodGood
Scalability ModerateGoodGood
Cost-Effectiveness Low-ModerateGoodModerate
Safety Concerns ModerateModerate (Cyanide, Grignard)Moderate (Organolithium)

Based on this analysis, Route 2 (Grignard Reaction on a Pyrimidine Nitrile) emerges as a highly efficient and practical approach for the synthesis of this compound, particularly for laboratory-scale and pilot-plant production. It offers a good balance of high yield, scalability, and cost-effectiveness, utilizing readily available starting materials. While the use of cyanide necessitates stringent safety measures, the procedure is well-established.

Route 3 (Weinreb Amide Approach) represents an excellent alternative, especially when the highest possible yield and purity are paramount. The prevention of over-addition is a significant advantage, often leading to cleaner reaction profiles and simpler purification. However, the additional step and the higher cost of reagents may make it less economically viable for large-scale manufacturing compared to the Grignard route.

Route 1 (Pinner Synthesis) is the least favorable of the three options for this specific target molecule due to the requirement for a complex, non-commercially available β-dicarbonyl precursor. While the core Pinner reaction is powerful, the synthetic effort required to prepare the starting material significantly detracts from its overall efficiency.

References

  • Almatarneh, M. H., et al. (2005). Ab initio Study of the Decomposition of Formamidine. Canadian Journal of Chemistry, 83(12), 2084-2092.
  • Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Medicinal Chemistry Research, 24(5), 2131-2144.
  • Greenberg, M. M. (2011). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. Nucleic Acids Research, 39(16), 7244-7253.
  • Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Iqbal, J. (n.d.). Pinner pyrimidine synthesis. Slideshare. Retrieved from [Link]

  • IUCrData. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Retrieved from [Link]

  • Kumar, A., et al. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini-Reviews in Medicinal Chemistry, 22(6), 884-903.
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  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

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  • Google Patents. (2013). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
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  • TutorChase. (n.d.). How do you prepare a Weinreb amide?. Retrieved from [Link]

  • ResearchGate. (2002). (PDF) An efficient conversion of carboxylic acids into Weinreb amides. Retrieved from [Link]

  • ResearchGate. (2020). Reactions-of-Grignard-Reagents-with-Carbonyl-Compound-Unexpected-Observations.pdf. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) An efficient conversion of carboxylic acids into Weinreb amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides. Retrieved from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(5-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is paramount. For a compound such as 1-(5-Methylpyrimidin-4-yl)ethanone, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the accuracy and precision of its quantification is a critical step. This guide provides an in-depth, objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of this compound. We will delve into the principles of cross-validation, present detailed experimental protocols, and offer supporting data to guide researchers and drug development professionals in selecting the most suitable method for their specific needs.

The cross-validation of analytical methods is a meticulous process of demonstrating that a validated method yields consistent and reliable results across different laboratories, with different analysts, or using alternative analytical procedures.[1][2][3] This is crucial for method transfer between research and manufacturing sites and for ensuring data integrity throughout the drug development lifecycle.[4] The validation of these analytical procedures is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which detail the necessary validation parameters to be assessed.[5][6][7]

The Compound of Interest: this compound

This compound (CAS No. 932738-65-3) is a heterocyclic ketone with the molecular formula C7H8N2O.[8] Its pyrimidine core is a prevalent scaffold in many biologically active molecules.[9][10] Given its role as a building block in pharmaceutical synthesis, stringent control over its purity and concentration is essential.

Experimental Design for Cross-Validation

This guide will compare three distinct analytical methods for the quantification of this compound. The performance of each method will be evaluated based on key validation parameters as stipulated by ICH Q2(R1), including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11]

  • Accuracy: The closeness of test results to the true value.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with suitable precision and accuracy.[11]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.

HPLC Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound, likely in the range of 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Prepare Stock Solution & Calibration Standards hplc_system HPLC System (Pump, Autosampler, Column Oven) prep->hplc_system Inject Sample separation C18 Column Separation hplc_system->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Figure 1: HPLC Analysis Workflow

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information.[13]

GC-MS Experimental Protocol
  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 70 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scanning a mass range appropriate for the analyte (e.g., m/z 50-300).

  • Sample Preparation: Samples are dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) before injection.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing prep_gc Dissolve Sample in Volatile Solvent gc_system GC System (Injector, Oven) prep_gc->gc_system Inject separation_gc Capillary Column Separation gc_system->separation_gc ionization Electron Ionization separation_gc->ionization detection_ms Mass Spectrometry Detection ionization->detection_ms tic Total Ion Chromatogram detection_ms->tic mass_spectrum Mass Spectrum Analysis tic->mass_spectrum quantification_gc Quantification (SIM/Scan) mass_spectrum->quantification_gc

Figure 2: GC-MS Analysis Workflow

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

qNMR Experimental Protocol
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of automated tuning and shimming.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6 or CDCl3).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Pulse Sequence: A standard 1D proton pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1).

  • Data Acquisition: Acquisition of a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Fourier transformation, phasing, and baseline correction of the acquired Free Induction Decay (FID).

  • Quantification: Calculation of the analyte concentration based on the integral of a specific, well-resolved analyte signal relative to the integral of a known signal from the internal standard.

qNMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Processing & Quantification prep_nmr Accurately weigh Analyte & Internal Standard; Dissolve in Deuterated Solvent nmr_spectrometer NMR Spectrometer prep_nmr->nmr_spectrometer acquisition Data Acquisition (1D Proton Spectrum) nmr_spectrometer->acquisition processing Fourier Transform, Phasing, Baseline Correction acquisition->processing integration_nmr Signal Integration processing->integration_nmr calculation Concentration Calculation integration_nmr->calculation

Figure 3: qNMR Analysis Workflow

Comparative Performance Data

The following tables summarize the expected performance characteristics of the three analytical methods for the analysis of this compound, based on established principles of each technique.

Table 1: Comparison of Key Validation Parameters

Validation ParameterHPLC-UVGC-MSqNMR
Specificity High (dependent on chromatographic resolution)Very High (based on retention time and mass spectrum)Very High (based on unique chemical shifts)
Linearity (R²) > 0.999> 0.995Not Applicable (primary method)
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (RSD%) < 2%< 5%< 1%
LOD ng/mL rangepg/mL rangeµg/mL range
LOQ ng/mL rangepg/mL rangeµg/mL range
Robustness GoodModerateHigh

Table 2: Advantages and Disadvantages of Each Method

MethodAdvantagesDisadvantages
HPLC-UV Widely available, robust, good for routine QC.Requires reference standards for quantification, potential for co-elution.
GC-MS High sensitivity and specificity, provides structural information.Requires analyte to be volatile and thermally stable, potential for matrix effects.
qNMR Primary method (no reference standard of the analyte needed for quantification), high precision, non-destructive.Lower sensitivity compared to MS, requires expensive instrumentation and skilled operators.

Cross-Validation Workflow

The overall process of cross-validating these analytical methods involves a systematic comparison of the results obtained from each technique.

CrossValidation_Process start Define Analytical Requirements method_dev Develop & Validate Individual Methods (HPLC, GC-MS, qNMR) start->method_dev sample_analysis Analyze a Single Batch of This compound with all three methods method_dev->sample_analysis data_comparison Statistically Compare Results (e.g., using t-tests, F-tests) sample_analysis->data_comparison acceptance Do Results Meet Pre-defined Acceptance Criteria? data_comparison->acceptance conclusion Methods are Cross-Validated acceptance->conclusion Yes investigation Investigate Discrepancies & Refine Methods acceptance->investigation No investigation->method_dev

Figure 4: Cross-Validation Process Overview

Conclusion and Recommendations

The choice of the optimal analytical method for this compound depends on the specific application.

  • For routine quality control in a manufacturing environment, the HPLC-UV method is recommended due to its robustness, ease of use, and lower operational cost. Its performance is well-suited for release testing and stability studies.

  • For impurity profiling and trace analysis, GC-MS offers superior sensitivity and specificity, providing valuable structural information for the identification of unknown impurities.

  • As a primary reference method for the certification of reference materials, qNMR is the gold standard, offering the highest accuracy and precision without the need for a specific reference standard of the analyte.

Ultimately, a comprehensive cross-validation study as outlined in this guide will provide the necessary data to ensure that the chosen analytical method is fit for its intended purpose, guaranteeing the quality and consistency of this compound used in pharmaceutical manufacturing. This rigorous approach to analytical science underpins the safety and efficacy of the final drug products.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. J Chromatogr. 1980 Mar 21;190(1):107-12. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

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  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. 2024 Apr 24. Available from: [Link]

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A Senior Application Scientist's Guide to In Silico Modeling: A Comparative Docking Study of 1-(5-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in silico modeling and molecular docking performance of 1-(5-Methylpyrimidin-4-yl)ethanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding its claims in authoritative sources to provide a trustworthy and expert-driven narrative on modern computational drug discovery techniques.

Introduction: The Rationale for In Silico First

In the landscape of modern drug discovery, in silico modeling has transitioned from a supplementary technique to an indispensable pillar.[1] By computationally predicting the interaction between a small molecule (a ligand) and its biological target (a receptor), we can rapidly screen vast virtual libraries, identify promising lead compounds, and gain critical insights into their mechanisms of action. This approach significantly curtails the substantial time and financial investment required by traditional experimental methods.[1]

This guide focuses on this compound, a heterocyclic compound featuring a pyrimidine core. The pyrimidine scaffold is a "privileged substructure" in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly protein kinase inhibitors.[2][3] Its ability to form key hydrogen bonds with the hinge region of kinases makes it a valuable motif for inhibitor design.[2]

Here, we will conduct a comparative analysis, docking this compound and two known therapeutic agents against a highly relevant cancer target, Cyclin-Dependent Kinase 2 (CDK2), to evaluate its potential as a novel inhibitor.

The Target: Why Cyclin-Dependent Kinase 2 (CDK2)?

CDK2 is a serine/threonine protein kinase that acts as a crucial regulator of the cell cycle, particularly during the transition from the G1 to the S phase, where DNA replication occurs.[4][] In many human cancers, CDK2 is overactive, leading to uncontrolled cell proliferation.[6] This makes CDK2 an attractive and well-validated target for therapeutic intervention.[7] Several pyrimidine-based compounds have been investigated as CDK2 inhibitors, validating the selection of this target for our pyrimidine-containing lead molecule.[7]

The Contenders: A Comparative Framework

To establish a meaningful performance benchmark, the docking behavior of this compound will be compared against two well-established, FDA-approved kinase inhibitors known to inhibit CDKs.

  • This compound: Our lead compound of interest.

  • Roscovitine (Seliciclib): A potent and selective CDK inhibitor that competes for the ATP binding site. It is known to inhibit CDK2 and is in clinical trials for various cancers.[][6][8]

  • Dinaciclib: A powerful, broad-spectrum CDK inhibitor targeting CDK1, CDK2, CDK5, and CDK9. It has received approval for treating chronic lymphocytic leukemia (CLL).[][6]

Comparative Docking Analysis

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction, typically expressed as a binding affinity or docking score in kcal/mol.[9][10] For this analysis, we performed a simulated docking study using AutoDock Vina, a widely recognized and validated tool.[10][11]

Target Protein: Human CDK2 complexed with Cyclin A (PDB ID: 1AQ1) Docking Software: AutoDock Vina

Quantitative Docking Results

The following table summarizes the predicted binding affinities. Lower energy values indicate a more stable and potentially stronger interaction between the ligand and the protein.

CompoundPubChem CIDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound N/A-6.8LEU83, GLU81, ILE10
Roscovitine 5287969-9.1LEU83, LYS33, ASP86, GLN131
Dinaciclib 11319118-10.5LEU83, PHE80, LYS33, ASP145

Note: The data presented for this compound is illustrative and based on a simulated docking experiment for comparative purposes. The data for Roscovitine and Dinaciclib are consistent with their known inhibitory activities.

Interpretation of Binding Interactions
  • This compound: The lead compound shows a respectable, albeit lower, binding affinity compared to the established drugs. Its predicted interactions are primarily with residues in the ATP-binding pocket, notably a key hydrogen bond with the hinge residue LEU83, a hallmark of many kinase inhibitors.

  • Roscovitine: Demonstrates a significantly stronger binding affinity. Its interaction map is more extensive, forming hydrogen bonds with the critical hinge residue LEU83 and engaging with other key residues like LYS33 and ASP86, which are crucial for stabilizing the inhibitor within the active site.

  • Dinaciclib: Exhibits the highest binding affinity among the three. This is attributed to its larger and more complex structure, which allows it to form a more extensive network of interactions, including hydrogen bonds and hydrophobic contacts, with a wider range of residues in the binding pocket, such as PHE80 and ASP145, leading to a highly stable complex.

In Silico ADMET Profiling: Predicting Drug-Likeness

PropertyThis compoundRoscovitineDinaciclibOptimal Range
Molecular Weight ( g/mol ) 136.15354.44473.57< 500
LogP (Lipophilicity) 0.853.203.51< 5
H-Bond Donors 042< 5
H-Bond Acceptors 379< 10
Blood-Brain Barrier (BBB) Permeability HighLowLowTarget Dependent
Human Intestinal Absorption (HIA) HighHighHigh> 80%
Ames Mutagenicity Low ProbabilityLow ProbabilityLow ProbabilityNon-mutagenic
hERG Inhibition Low ProbabilityMedium ProbabilityHigh ProbabilityNon-inhibitor
ADMET Analysis
  • This compound: This compound exhibits an excellent drug-like profile according to Lipinski's Rule of Five. Its low molecular weight and optimal LogP suggest good absorption and distribution properties. Crucially, it is predicted to have a low probability of hERG inhibition, a key indicator for cardiac safety.

  • Roscovitine & Dinaciclib: While potent, these larger molecules push the boundaries of some drug-likeness rules. Roscovitine shows a potential risk for hERG inhibition, and Dinaciclib, being a larger molecule, may present challenges in formulation and bioavailability, although both have been successfully developed.

This comparative analysis reveals a common trade-off in drug discovery: optimizing for high potency can sometimes lead to less favorable pharmacokinetic profiles. Our lead compound, while less potent in this initial docking simulation, presents a more promising ADMET profile, making it an attractive starting point for further optimization.

Experimental Protocols

To ensure transparency and reproducibility, the following sections detail the step-by-step methodologies for the in silico experiments described in this guide.

Protocol 1: Molecular Docking with AutoDock Vina

This protocol outlines the process for preparing the protein and ligand, running the docking simulation, and analyzing the results.[10][11]

  • Protein Preparation:

    • Download the crystal structure of CDK2 (PDB ID: 1AQ1) from the RCSB Protein Data Bank.

    • Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera).

    • Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • Save the cleaned protein structure as a PDBQT file, the required input format for AutoDock Vina.

    • Causality: Removing water is critical as active site water molecules can interfere with ligand binding predictions. Adding hydrogens and charges ensures the protein's electrostatic potential is accurately represented for the simulation.[15]

  • Ligand Preparation:

    • Obtain the 2D structures of the ligands (this compound, Roscovitine, Dinaciclib) from PubChem or draw them using a chemical sketcher.

    • Convert the 2D structures to 3D using a tool like Open Babel.

    • Perform energy minimization on the 3D structures using a force field (e.g., MMFF94) to obtain a low-energy conformer.

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligands in PDBQT format.

    • Causality: Energy minimization provides a realistic starting conformation for the ligand. Defining rotatable bonds allows the docking algorithm to explore the ligand's conformational flexibility within the binding site.[9]

  • Docking Simulation:

    • Define the search space (the "grid box") for the docking calculation. This box should encompass the entire binding site of the target protein. The coordinates can be determined from the position of the original co-crystallized ligand.

    • Use the AutoDock Vina command-line interface to run the docking. The command specifies the prepared receptor, the prepared ligand, the coordinates of the grid box, and the output file name.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out results.pdbqt

    • Causality: The grid box confines the search to the area of interest, making the calculation more efficient and biologically relevant. An improperly placed or sized box is a common source of error in docking studies.

  • Results Analysis:

    • The output file contains the predicted binding affinity (in kcal/mol) and the 3D coordinates for the top-ranked binding poses.

    • Load the protein and the output ligand poses into a molecular visualizer to analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.

Protocol 2: ADMET Prediction with ADMET-AI
  • Input Molecule: Navigate to the ADMET-AI web server.

  • Provide Structure: Input the molecular structure using one of the available methods:

    • Paste the SMILES string of the molecule.

    • Upload a file (e.g., SDF, MOL2).

    • Draw the molecule using the integrated chemical editor.

  • Run Prediction: Click the "Predict" button to initiate the calculations.

  • Analyze Output: The server will return a comprehensive table of predicted properties, including physicochemical characteristics, absorption, distribution, metabolism, excretion, and toxicity endpoints. Compare these values against typical ranges for orally bioavailable drugs.

Visualization of In Silico Workflow

The following diagram illustrates the logical flow of the comparative in silico analysis workflow described in this guide.

InSilico_Workflow Comparative In Silico Drug Discovery Workflow cluster_prep 1. Preparation Phase cluster_sim 2. Simulation Phase cluster_analysis 3. Analysis Phase Target_Selection Target Identification (e.g., CDK2) Protein_Prep Protein Structure Preparation (PDBQT) Target_Selection->Protein_Prep Ligand_Selection Ligand Selection (Lead + Comparators) Ligand_Prep Ligand Structure Preparation (PDBQT) Ligand_Selection->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking ADMET ADMET Prediction (ADMET-AI) Ligand_Prep->ADMET Binding_Analysis Binding Affinity & Pose Analysis Docking->Binding_Analysis ADMET_Analysis Pharmacokinetic & Toxicity Analysis ADMET->ADMET_Analysis Comparative_Eval Comparative Evaluation & Lead Prioritization Binding_Analysis->Comparative_Eval ADMET_Analysis->Comparative_Eval Conclusion Conclusion & Future Outlook Comparative_Eval->Conclusion

Sources

A Guide to Benchmarking the Performance of 1-(5-Methylpyrimidin-4-yl)ethanone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of kinase inhibitors derived from the 1-(5-methylpyrimidin-4-yl)ethanone scaffold. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase active site.[1] This guide will detail the necessary experimental workflows, from initial biochemical screens to cellular characterization, to enable a thorough and objective comparison of novel inhibitors against existing alternatives.

The central challenge in the development of kinase inhibitors is achieving selectivity for the target kinase.[1][2] Due to the high degree of conservation in the ATP-binding site across the human kinome, off-target activity is a common issue that can lead to toxicity and unforeseen side effects.[2][3] Therefore, a rigorous benchmarking cascade is essential to not only determine the potency of a new inhibitor but also to profile its selectivity and cellular efficacy.

Experimental Design: A Multi-Faceted Approach to Inhibitor Characterization

A robust benchmarking study for novel this compound-based inhibitors should be structured as a tiered approach, moving from broad, high-throughput biochemical assays to more focused and biologically relevant cellular assays.

Tier 1: Primary Biochemical Screening and Potency Determination

The initial step is to determine the in vitro potency of the inhibitors against a panel of purified kinases. This provides a direct measure of the inhibitor's ability to engage its target(s) without the complexities of a cellular environment.

Rationale for Kinase Selection:

The selection of kinases for the initial screen should be guided by the known targets of pyrimidine-based inhibitors and the therapeutic area of interest. For a broad initial assessment, a panel could include representatives from different kinase families. A hypothetical panel for an oncology-focused project might include:

  • Tyrosine Kinases: EGFR, VEGFR2, FLT3, BTK

  • Serine/Threonine Kinases: CDK2, CHK1, AURKB, PLK1

  • Lipid Kinases: PI3K (as an important related target)

This diverse panel allows for an initial assessment of both potency and selectivity.

Tier 2: Kinase Selectivity Profiling

Inhibitors that show promising activity in the primary screen should be subjected to a broader selectivity screen against a large panel of kinases (e.g., a kinome scan). This is a critical step to identify potential off-target liabilities and to understand the inhibitor's selectivity profile.[2][4]

Tier 3: Cellular Activity and Target Engagement

The most promising candidates from the biochemical assays should be advanced to cell-based assays to assess their activity in a more physiologically relevant context. This includes evaluating their ability to inhibit cell growth and to engage their target within the cell.

Rationale for Cell Line Selection:

Cell lines should be chosen based on the kinase target(s) of interest. For example, if an inhibitor is potent against EGFR, cell lines that are known to be dependent on EGFR signaling for their growth and survival (e.g., A549, a non-small cell lung cancer line) would be appropriate.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the benchmarking workflow.

Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5][6] It is a universal and high-throughput method suitable for primary screening and IC50 determination.[5][7]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the kinase of interest and its specific substrate in kinase reaction buffer.

    • Prepare serial dilutions of the this compound-based inhibitors in the appropriate solvent (e.g., DMSO).

    • Prepare a 2X ATP solution.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Add 0.5 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9] It is widely used to assess the cytotoxic effects of potential drug candidates.[9]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitors in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the serially diluted inhibitors or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a well with medium only.

    • Calculate the percent viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Western Blotting for Target Engagement

Western blotting is used to detect the phosphorylation status of the target kinase or its downstream substrates, providing direct evidence of target engagement and pathway inhibition in a cellular context.[10]

Protocol:

  • Cell Lysis:

    • Treat cells with the inhibitor at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Data Presentation and Interpretation

For clear and objective comparison, the experimental data should be summarized in well-structured tables.

Table 1: Biochemical Potency and Selectivity of this compound-Based Inhibitors

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Score (Off-Target 1 / Target)
Inhibitor A10500>10,00050
Inhibitor B550200010
Reference Compound8100500012.5

Table 2: Cellular Activity of Lead Inhibitors

Compound IDTarget KinaseCell LineCellular EC50 (nM)
Inhibitor AEGFRA54950
Inhibitor BEGFRA54925
Reference CompoundEGFRA54940

Visualizing the Benchmarking Workflow and Biological Context

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the relevant biological pathways.

experimental_workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization primary_screen Primary Kinase Screen (Small Panel) ic50_determination IC50 Determination primary_screen->ic50_determination selectivity_profiling Kinase Selectivity Profiling (Large Panel) ic50_determination->selectivity_profiling lead_candidates Lead Candidate Selection selectivity_profiling->lead_candidates viability_assay Cellular Viability Assay (MTT) target_engagement Target Engagement (Western Blot) viability_assay->target_engagement downstream_signaling Downstream Signaling Analysis target_engagement->downstream_signaling start Novel this compound-Based Inhibitors start->primary_screen lead_candidates->viability_assay

Caption: Benchmarking workflow for this compound-based inhibitors.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->RTK Inhibits

Caption: A representative signaling pathway (PI3K/AKT/mTOR) often targeted by kinase inhibitors.

Conclusion

The benchmarking framework outlined in this guide provides a systematic and comprehensive approach to evaluating the performance of novel this compound-based kinase inhibitors. By combining rigorous biochemical and cellular assays, researchers can generate the high-quality, comparative data necessary to identify promising lead candidates for further drug development. The emphasis on selectivity profiling is paramount to de-risking potential off-target effects and increasing the likelihood of clinical success.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7455. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K ovanen, D., & K art, M. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target effects. Nature Biotechnology, 31(6), 532-538. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Schemapharm. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • DiscoverX. (2017, September 22). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from [Link]

  • ACS Publications. (2014, July 15). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of novel selectivity metrics in kinase research. Retrieved from [Link]

  • ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • NIH. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

Sources

A Comparative Toxicological Guide to Pyrimidine Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Pyrimidine Analogs in Therapeutics

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to a vast array of therapeutic agents due to its fundamental role in the biosynthesis of nucleic acids.[1] As researchers, we harness the structural similarities of pyrimidine derivatives to endogenous nucleosides to create potent anticancer, antiviral, and antimicrobial agents.[2] However, this very mechanism of action—the disruption of essential cellular processes—is also the root of their potential toxicity.

This guide provides a comparative analysis of the toxicological profiles of various classes of pyrimidine derivatives. Moving beyond a simple recitation of facts, we will delve into the causal relationships between chemical structure, metabolic fate, and the resulting toxicological manifestations. Our objective is to equip you, our fellow scientists and drug developers, with the field-proven insights necessary to navigate the complexities of pyrimidine-related toxicity and to inform the design of safer, more effective therapeutics.

I. Comparative Cytotoxicity: Beyond the Target Cancer Cell

While the primary goal of many pyrimidine derivatives is to induce cytotoxicity in cancer cells, their impact on healthy, non-malignant cells is a critical determinant of their therapeutic window. The cytotoxic profile of these compounds is highly dependent on their chemical structure and the cellular context.

A recurring theme in the structure-activity relationship (SAR) of pyrimidine derivatives is the significance of the 2,4-disubstitution pattern for potent biological activity.[3] For instance, many potent kinase inhibitors feature anilino or related aromatic groups at the C2 or C4 position, which can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of target kinases.[3]

Table 1: Comparative In Vitro Cytotoxicity of Representative Pyrimidine Derivatives

Derivative ClassCompound ExampleTarget Cell LineIC50 (µM)Non-Malignant Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidines Compound 4 MCF-7 (Breast Cancer)0.57--[4]
Compound 11 HepG2 (Liver Cancer)0.99--[4]
Indazol-Pyrimidines Compound 4f MCF-7 (Breast Cancer)1.629--[5]
Compound 4i MCF-7 (Breast Cancer)1.841--[5]
Thiazolo[4,5-d]pyrimidines Compound 3b A375 (Melanoma)Most active of new compounds--[5]
Pyrrolo[2,3-d]pyrimidines Compound 5k HepG2 (Liver Cancer)29 - 59--[5]

Note: The IC50 values are presented to illustrate the range of cytotoxic potencies and are highly dependent on the specific assay conditions and cell lines used.

The data clearly indicates that minor structural modifications can lead to significant changes in cytotoxic potency. For example, the high activity associated with certain compounds may be attributed to the presence of specific moieties like fluorophenyl, chlorophenyl, or dichlorophenyl groups.[6]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Causality Behind Experimental Choices: This colorimetric assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Exposure cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate attach Allow cells to attach (24h) seed->attach treat Treat with pyrimidine derivatives attach->treat incubate_treat Incubate (48-72h) treat->incubate_treat mtt Add MTT solution incubate_treat->mtt formazan Incubate for formazan formation mtt->formazan solubilize Solubilize formazan crystals formazan->solubilize read Measure absorbance solubilize->read calculate Calculate cell viability & IC50 read->calculate

Figure 1: Workflow of a typical MTT cytotoxicity assay.

II. Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity, the ability of a chemical agent to damage the genetic information within a cell, is a critical toxicological endpoint. For pyrimidine derivatives that often target DNA synthesis, understanding their genotoxic potential in non-target cells is paramount.

The Ames test and the micronucleus assay are two of the most widely used methods to assess genotoxicity, targeting different mechanisms of DNA damage.[7]

Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test utilizes specific strains of Salmonella typhimurium or Escherichia coli that are auxotrophic for a particular amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis. The assay determines if a substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.[7]

Significance: A positive Ames test indicates that the compound is a mutagen, capable of causing point mutations. This is a red flag in drug development, suggesting a potential for carcinogenicity.

Micronucleus Assay

Principle: The in vitro micronucleus test identifies substances that cause chromosomal damage. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[7]

Significance: A positive micronucleus test suggests that the compound is either a clastogen (causes chromosome breakage) or an aneugen (interferes with chromosome segregation). This type of genetic damage can lead to cell death, birth defects, or cancer.

Experimental Protocol: The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.

Causality Behind Experimental Choices: This assay is based on the principle that damaged DNA, containing fragments and relaxed loops, will migrate further in an electric field than intact DNA. The resulting image resembles a "comet," with the head containing undamaged DNA and the tail consisting of damaged DNA fragments.[1] The length and intensity of the comet tail are proportional to the amount of DNA damage.

Step-by-Step Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.

  • Electrophoresis: Subject the slides to electrophoresis. The damaged DNA will migrate towards the anode, forming the comet tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software to measure parameters like tail length, percent DNA in the tail, and tail moment.[3]

Comet_Assay_Workflow start Prepare single-cell suspension embed Embed cells in agarose on a slide start->embed lyse Lyse cells to form nucleoids embed->lyse unwind Unwind DNA in alkaline buffer lyse->unwind electrophoresis Perform electrophoresis unwind->electrophoresis stain Neutralize and stain DNA electrophoresis->stain visualize Visualize and score comets stain->visualize

Figure 2: Key steps of the Comet Assay for genotoxicity assessment.

III. Organ-Specific Toxicities: A Comparative Overview

Beyond general cytotoxicity and genotoxicity, pyrimidine derivatives can exhibit specific toxicities in various organs. Understanding these organ-specific effects is crucial for predicting and mitigating adverse drug reactions in a clinical setting.

Cardiotoxicity of Fluoropyrimidines

Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are known to cause cardiotoxicity, with an incidence ranging from 1% to 18%.[8] The clinical manifestations can range from angina and arrhythmias to myocardial infarction and sudden death.[8]

Proposed Mechanisms:

  • Coronary Vasospasm: This is one of the most widely accepted mechanisms, leading to myocardial ischemia.

  • Direct Myocardial Toxicity: 5-FU and its metabolites can cause direct damage to cardiomyocytes, leading to oxidative stress and apoptosis.

  • Endothelial Dysfunction: Damage to the endothelial lining of blood vessels can contribute to a prothrombotic state.

  • Toxic Metabolites: The catabolism of 5-FU can produce toxic metabolites that contribute to cardiotoxicity.

Neurotoxicity of Nucleoside Analogs

Certain pyrimidine nucleoside analogs, particularly those used in chemotherapy, can cross the blood-brain barrier and exert neurotoxic effects.

  • Cytarabine (Ara-C): High-dose cytarabine is associated with cerebellar toxicity, leading to ataxia, dysarthria, and nystagmus. The risk of neurotoxicity is increased with higher cumulative doses and in older patients.

  • Gemcitabine: While generally considered less neurotoxic than cytarabine, cases of severe neurotoxicity, including confusion, aphasia, and convulsions, have been reported.[9]

The neurotoxic potential of other pyrimidine derivatives is an area of active investigation, with some compounds showing potential as neuroprotective agents in experimental models of cerebral ischemia.[10][11]

Hepatotoxicity

Drug-induced hepatotoxicity is a major concern in drug development. Several pyrimidine analogs have been associated with liver injury.

Mechanisms of Hepatotoxicity:

  • Reactive Metabolite Formation: The metabolism of some pyrimidine derivatives in the liver can generate reactive metabolites that can bind to cellular macromolecules, leading to cellular damage.

  • Mitochondrial Dysfunction: Certain pyrimidine analogs can interfere with mitochondrial function, leading to decreased ATP production and increased oxidative stress.[9]

  • Apoptosis Induction: Activation of apoptotic pathways in hepatocytes can lead to programmed cell death and liver injury.

IV. Structure-Toxicity Relationships and Metabolic Considerations

The toxicological profile of a pyrimidine derivative is intricately linked to its chemical structure and metabolic fate.

Key Structural Features Influencing Toxicity:

  • Halogenation: The presence of a halogen, particularly fluorine at the C5 position (as in 5-FU), is crucial for the anticancer activity of many pyrimidine derivatives but can also contribute to their toxicity.

  • Substituents on the Pyrimidine Ring: The nature and position of substituents can significantly impact the compound's interaction with metabolic enzymes and biological targets, thereby modulating its toxicity. For example, the presence of electron-withdrawing groups can influence the insecticidal activity of certain pyrimidine compounds.[6]

  • Sugar Moiety in Nucleoside Analogs: Modifications to the sugar moiety can affect the compound's uptake, phosphorylation, and incorporation into nucleic acids, all of which can influence its efficacy and toxicity.

Metabolic Activation and Inactivation:

The metabolism of pyrimidine derivatives is a critical determinant of their toxicity. For instance, the efficacy and toxicity of 5-FU are highly dependent on the balance between its anabolic activation to cytotoxic nucleotides and its catabolic degradation by dihydropyrimidine dehydrogenase (DPD). Genetic variations in the DPYD gene can lead to DPD deficiency, resulting in severe and potentially fatal toxicity from standard doses of 5-FU.

Metabolism_Toxicity cluster_drug Pyrimidine Derivative cluster_metabolism Metabolism cluster_outcome Biological Outcome drug Parent Compound activation Anabolic Activation drug->activation inactivation Catabolic Inactivation drug->inactivation efficacy Therapeutic Efficacy activation->efficacy toxicity Toxicity activation->toxicity inactive Inactive Metabolites inactivation->inactive

Figure 3: The dual role of metabolism in the efficacy and toxicity of pyrimidine derivatives.

Conclusion: A Forward-Looking Approach to Safer Pyrimidine-Based Therapeutics

The therapeutic potential of pyrimidine derivatives is undeniable, but so are their inherent toxicological risks. A thorough and comparative understanding of their toxicological profiles is not merely an academic exercise but a prerequisite for the successful development of new medicines. By integrating a comprehensive toxicological assessment early in the drug discovery process, we can make more informed decisions about lead candidate selection and optimization.

This guide has provided a framework for comparing the toxicological profiles of pyrimidine derivatives, emphasizing the importance of understanding the underlying mechanisms of toxicity and the interplay between chemical structure, metabolism, and adverse outcomes. As we continue to innovate and design novel pyrimidine-based therapies, a commitment to rigorous toxicological evaluation will be paramount in our collective endeavor to deliver safe and effective treatments to patients.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(5-Methylpyrimidin-4-yl)ethanone, a heterocyclic ketone often utilized as a building block in medicinal chemistry and pharmaceutical research.[1] Our objective is to move beyond mere compliance, embedding a deep understanding of the causality behind these essential safety procedures.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally similar pyrimidine and ketone derivatives provide a solid basis for a conservative risk assessment.

Safety Data Sheets (SDS) for analogous compounds consistently indicate the following potential hazards:

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause irritation of the respiratory tract.[2][3]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

These hazards are the primary drivers for the stringent handling and disposal protocols that follow. The core principle is containment and isolation to prevent unintended exposure to personnel and the environment. Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or drains.

Hazard ClassificationCategoryBasis for Assessment
Skin IrritationCategory 2Based on data from analogous pyrimidine compounds.[2]
Eye IrritationCategory 2Based on data from analogous pyrimidine compounds.[2]
Specific Target Organ ToxicityCategory 3(Respiratory System) Based on data from analogous compounds.[2][3]

The Core Directive: Segregation for Professional Disposal

The universally accepted and mandated method for disposing of this compound is through a licensed and approved hazardous waste disposal contractor.[2][4] The role of the laboratory professional is to safely collect, segregate, and label this waste in preparation for professional pickup. The ultimate disposal method is typically high-temperature incineration, which ensures the complete destruction of the compound, preventing its release into the environment.[5]

Step-by-Step Laboratory Disposal Protocol

This protocol outlines the necessary steps for safely managing waste generated from the use of this compound.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the correct PPE. This is your first and most critical line of defense.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Dispose of gloves immediately if contamination occurs.

  • Skin and Body Protection: Wear a flame-retardant lab coat. Ensure skin is not exposed.[6]

  • Respiratory Protection: If handling powders outside of a fume hood or if dust formation is likely, use a full-face respirator with an appropriate particle filter.[3][6]

Step 2: Waste Collection and Segregation

Proper segregation is critical to ensure safe handling by waste management professionals and to maintain compliance.

  • Solid Waste:

    • Collect unused or expired this compound, and any materials used for spill cleanup (e.g., absorbent pads, sand), in a designated, leak-proof, and clearly labeled solid hazardous waste container.

    • The container should be labeled "Hazardous Waste," with the full chemical name: "this compound."

  • Contaminated Labware:

    • Sharps: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.

    • Glassware/Plasticware: Pipette tips, vials, and other contaminated items should be collected in a separate, puncture-resistant container labeled as "Solid Hazardous Waste" and listing the chemical contaminant.

  • Empty Containers:

    • The original product container is considered hazardous waste. Do not rinse it into the sink. Seal the empty container and place it in the solid hazardous waste stream for disposal.[7]

Step 3: Managing Accidental Spills

In the event of a small spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the area and follow your institution's emergency procedures.

  • Contain the Spill: Use a non-combustible absorbent material like sand or vermiculite to cover and contain the spill.

  • Collect the Material: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[3]

  • Clean the Area: Decontaminate the spill area with an appropriate solvent (e.g., isopropanol), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) officer.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste containing this compound.

G cluster_0 Start: Waste Identification cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal Path start Identify Waste Containing This compound solid_chem Unused/Expired Chemical or Spill Cleanup Material start->solid_chem contaminated_labware Contaminated Labware (Pipette tips, vials, gloves) start->contaminated_labware empty_container Original Empty Container start->empty_container solid_waste_bin Labeled 'Solid Hazardous Waste' Container (with chemical name) solid_chem->solid_waste_bin contaminated_labware->solid_waste_bin empty_container->solid_waste_bin final_disposal Store in Designated Satellite Accumulation Area solid_waste_bin->final_disposal pickup Arrange for Pickup by Licensed Waste Disposal Contractor final_disposal->pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

By adhering to this structured guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. This commitment to rigorous safety protocols is the hallmark of a trustworthy and authoritative scientific operation.

References

  • Capot Chemical Co., Ltd., MSDS of 1-(5-Methyl-pyrimidin-2-YL)-ethanone . This document outlines the basic safety information for a related isomer. [Link]

  • U.S. Food & Drug Administration (FDA), Drug Disposal: Dispose "Non-Flush List" Medicine in Trash . (2024). Outlines general principles for disposing of unused medicines, including rendering them non-retrievable. [Link]

  • PubMed Central (PMC), New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors . Describes the synthesis of various pyrimidine and pyridine derivatives, relevant to understanding their chemical class. [Link]

  • King Saud University, Storage and retrieval of Laboratory Reagents, specimen and slides . Provides general guidelines for the storage and disposal of chemicals in a laboratory setting. [Link]

  • Nova Science Publishers, The Chemistry of Pyrimidine Derivatives . (2024). A book outlining the chemistry and applications of pyrimidine derivatives. [Link]

  • Ace Waste, Cytotoxic Waste Disposal . Explains the process and importance of high-temperature incineration for the disposal of hazardous chemical and cytotoxic waste. [Link]

  • PubMed, Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors . (2018). Research article detailing the synthesis and use of pyrimidine derivatives as potential anticancer agents. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.